m-Cresol Purple sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H17NaO5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;2-[(E)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18+; |
InChI Key |
BYQJYOOKENJSNK-GOSREXKOSA-M |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=C(/C2=C(C=C(C=C2)O)C)\C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to m-Cresol Purple Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and technical data for m-Cresol (B1676322) Purple sodium salt, a vital pH indicator used in various scientific applications, including spectrophotometric pH measurements.
Core Chemical Properties
m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye that functions as a pH indicator.[1] It is typically supplied as a sodium salt for enhanced water solubility.[2] The compound is characterized by two distinct pH transition ranges, making it versatile for both acidic and alkaline environments.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of m-Cresol Purple sodium salt.
| Property | Value | Source(s) |
| CAS Number | 62625-31-4 | [4][5] |
| Molecular Formula | C₂₁H₁₇NaO₅S | [4][6] |
| Molecular Weight | 404.41 g/mol | [4][7] |
| Appearance | Orange-brown to black powder | [8][9] |
| Melting Point | >250°C | [8] |
| Solubility | Soluble in water and ethanol (B145695) | [8][10] |
| pKa₁ | ~1.51 (at 25°C) | [8] |
| pKa₂ | ~8.32 (at 25°C) | [8] |
| pH Range 1 | 1.2 (Red) – 2.8 (Yellow) | [11][12] |
| pH Range 2 | 7.4 (Yellow) – 9.0 (Purple/Violet) | [11][12] |
| λmax (Acidic form, HI⁻) | 434 nm | [13][14] |
| λmax (Basic form, I²⁻) | 578 nm | [13][14] |
pH Indicator Mechanism and Color Transitions
m-Cresol Purple undergoes two primary protonation equilibria, corresponding to its two pH indicator ranges. The sulfonephthalein structure allows for resonance stabilization of the different colored forms.
-
First Transition (Acidic Range): At a very low pH (below 1.2), the molecule is in its red, fully protonated form (H₂In). As the pH increases to 2.8, it loses the first proton to form the yellow, mono-protonated species (HIn⁻).
-
Second Transition (Alkaline Range): The second transition occurs as the phenolic proton is lost. The yellow HIn⁻ form dominates between pH 2.8 and 7.4. As the pH rises above 7.4, this proton is removed, creating the purple, fully deprotonated dianion (I²⁻), which is stabilized by an extended quinonoid structure.
The following diagram illustrates the color changes of m-Cresol Purple across its functional pH ranges.
Experimental Protocols
Accurate preparation of indicator solutions is critical for reliable results, especially in high-precision applications like spectrophotometric pH measurements of seawater, where indicator impurities can cause significant errors.[13][15]
This protocol is suitable for general laboratory titrations.
Materials:
-
This compound (100 mg)[16]
-
0.05 M Sodium Hydroxide (B78521) (NaOH) solution[11]
-
95% Ethanol[11]
-
Deionized or distilled water
-
250 mL Volumetric flask[16]
-
Weighing paper/boat
-
Pipettes and measuring cylinders
Procedure:
-
Accurately weigh 0.1 g (100 mg) of this compound.[16]
-
Quantitatively transfer the powder into a 250 mL volumetric flask.
-
Add 5.2 mL of 0.05 M NaOH solution to the flask to aid dissolution.[16]
-
Add 50 mL of 95% ethanol and swirl the flask to dissolve the solid completely.[16]
-
Dilute the solution with distilled water to the 250 mL mark.[16]
-
Stopper the flask and invert it several times to ensure a homogenous mixture.
-
Store the resulting 0.04% solution in a well-sealed reagent bottle.[16]
This method is widely used for precise pH measurements, particularly in oceanography.[17][18] It relies on measuring the absorbance ratio of the indicator's acidic (HIn⁻) and basic (I²⁻) forms.
Principle: The pH is calculated using the Henderson-Hasselbalch equation, adapted for spectrophotometric measurements: pH = pKₐ₂ + log₁₀( [I²⁻] / [HIn⁻] )
The ratio of the concentrations of the basic (I²⁻) and acidic (HIn⁻) forms of the indicator is determined by measuring the solution's absorbance at two wavelengths corresponding to the absorption maxima of the two forms (λ₁ = 434 nm, λ₂ = 578 nm).[13][14]
The following workflow outlines the key steps in this process.
Detailed Steps:
-
Instrument Setup: Use a high-precision spectrophotometer, often with a thermostatted cuvette holder to maintain a constant sample temperature.[14][18]
-
Sample Preparation: Place the water sample (e.g., seawater) in the cuvette. Allow it to reach thermal equilibrium.
-
Baseline Correction: Measure a baseline absorbance spectrum of the sample without the indicator.
-
Indicator Addition: Add a small, known volume of a purified m-Cresol Purple stock solution to the sample. The concentration is chosen to be high enough for a clear signal but low enough to not perturb the sample's pH.[15]
-
Absorbance Measurement: After mixing, measure the absorbance at the peak wavelengths for the HIn⁻ form (A₄₃₄) and the I²⁻ form (A₅₇₈).[13]
-
Calculation: Calculate the absorbance ratio R = A₅₇₈ / A₄₃₄. The final pH is then calculated using established equations that account for the indicator's pKa, molar absorptivity ratios, temperature (T), and salinity (S).[14][19]
Note on Purity: For climate-quality and high-accuracy pH measurements, the purity of the m-Cresol Purple dye is paramount. Impurities can absorb light at the measurement wavelengths, leading to significant biases in the calculated pH.[13][17] It is common practice to use HPLC-purified dye for such critical applications.[14]
References
- 1. Metacresol purple - Wikipedia [en.wikipedia.org]
- 2. M-CRESOL PURPLE, SODIUM SALT | 62625-31-4 [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]
- 5. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]
- 6. m-Cresol Purple, sodium salt, pure, water soluble 10 g | Request for Quote [thermofisher.com]
- 7. This compound | C21H17NaO5S | CID 23719920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. M-CRESOL PURPLE, SODIUM SALT CAS#: 62625-31-4 [m.chemicalbook.com]
- 9. m-Cresol Purple, sodium salt, pure, water soluble 5 g | Request for Quote [thermofisher.com]
- 10. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. Chrominfo: Preparation of m-cresol purple indicator solution [chrominfo.blogspot.com]
- 12. m -Cresol Purple Solution [drugfuture.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. repository.library.noaa.gov [repository.library.noaa.gov]
- 16. youtube.com [youtube.com]
- 17. PDR: UV-visible absorbance spectra of purified and unpurified m-cresol purple samples in sodium hydroxide and sodium chloride solutions at pH 12 [data.nist.gov]
- 18. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to m-Cresol Purple Sodium Salt as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-Cresol Purple sodium salt, a vital pH indicator for various scientific applications. This document details its chemical properties, pH indicator ranges, and the principles behind its colorimetric transitions. Furthermore, it offers detailed experimental protocols for solution preparation and the spectrophotometric determination of its physicochemical characteristics.
Core Properties and pH Indicator Range
m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye that functions as a pH indicator.[1] It is prized for its two distinct and useful pH ranges, making it a versatile tool in both acidic and alkaline environments.[1][2][3] The sodium salt of m-Cresol Purple is typically used to enhance its solubility in aqueous solutions.
The indicator's color change is a result of alterations in its molecular structure in response to varying hydrogen ion concentrations. This change in structure affects the molecule's conjugation and, consequently, its absorption of visible light.
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₂₁H₁₇NaO₅S | [4] |
| Molar Mass | 382.43 g/mol (for m-Cresol Purple) | [1][5] |
| CAS Number | 62625-31-4 (for sodium salt) | [4][6] |
| Acidic pH Range | 1.2 – 2.8 | [1][2][3] |
| Acidic Range Color Change | Red to Yellow | [1][2][3] |
| Alkaline pH Range | 7.4 – 9.0 | [1][2][3] |
| Alkaline Range Color Change | Yellow to Purple/Violet | [1][2][3] |
| pKa₁ | ~1.51 | [7] |
| pKa₂ | ~8.3 | [2][7] |
| λmax (Acidic Form, HI⁻) | 434 nm | [8] |
| λmax (Basic Form, I²⁻) | 578 nm | [8] |
Principle of Color Change: Acid-Base Equilibria
m-Cresol Purple is a diprotic weak acid, and its color change is governed by its acid-base dissociation equilibria. The molecule exists in three primary forms, each with a distinct color, corresponding to different pH levels.
The diagram below illustrates the signaling pathway, or more accurately, the chemical equilibria of m-Cresol Purple, showcasing the transition between its different colored forms as the pH of the solution changes.
Experimental Protocols
Preparation of this compound Indicator Solution (0.04% w/v)
This protocol details the preparation of a 0.04% (w/v) indicator solution, suitable for titrations and general pH measurements.
Materials:
-
This compound
-
0.05 N Sodium Hydroxide (NaOH) solution
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Pipettes
Procedure:
-
Accurately weigh 40 mg of this compound.[2]
-
Quantitatively transfer the weighed powder into a 100 mL volumetric flask.
-
Add 2.08 mL of 0.05 N NaOH solution and 20.00 mL of 95% ethanol to the volumetric flask.[2]
-
Gently swirl the flask to dissolve the solid.
-
Once the solid is completely dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.[2]
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the prepared solution in a well-stoppered reagent bottle.
Spectrophotometric Determination of pKa and pH Indicator Range
This protocol outlines the spectrophotometric method for determining the second acid dissociation constant (pKa₂) and the corresponding pH range of m-Cresol Purple. This method relies on measuring the absorbance of the indicator in a series of buffer solutions of known pH.
The following diagram illustrates the general workflow for this experimental procedure.
Materials:
-
UV-Vis Spectrophotometer
-
pH meter, calibrated
-
Quartz or glass cuvettes
-
m-Cresol Purple indicator solution (prepared as in 3.1 or a similar method)
-
Buffer solutions covering the pH range of interest (e.g., pH 7.0 to 9.5)
-
0.1 M HCl and 0.1 M NaOH for preparing highly acidic and basic solutions
Procedure:
-
Determine λmax: a. Prepare two solutions of the indicator: one highly acidic (pH < 1) by adding a drop of 0.1 M HCl, and one highly basic (pH > 10) by adding a drop of 0.1 M NaOH. b. Record the absorbance spectrum (e.g., 400-700 nm) for each solution to determine the wavelength of maximum absorbance for the acidic form (λmax(HI⁻), around 434 nm) and the basic form (λmax(I²⁻), around 578 nm).[8]
-
Prepare a Series of Samples: a. Prepare a series of buffer solutions with accurately known pH values spanning the expected transition range (e.g., in 0.2 pH unit increments from pH 7.0 to 9.5). b. To a constant volume of each buffer solution, add a small, constant volume of the m-Cresol Purple stock solution. The final indicator concentration should be low enough to ensure a linear relationship between absorbance and concentration (i.e., within the Beer-Lambert law range).
-
Spectrophotometric Measurements: a. For each sample, measure the absorbance at the two previously determined wavelengths of maximum absorbance (λmax(HI⁻) and λmax(I²⁻)).
-
Data Analysis: a. The ratio of the concentrations of the basic form (I²⁻) to the acidic form (HI⁻) can be calculated from the absorbance measurements. b. According to the Henderson-Hasselbalch equation, pKa = pH - log([I²⁻]/[HI⁻]). c. A plot of log([I²⁻]/[HI⁻]) versus pH will yield a straight line. The pKa is the pH at which the concentration of the acidic and basic forms are equal, meaning [I²⁻]/[HI⁻] = 1, and therefore log([I²⁻]/[HI⁻]) = 0. The pKa is the x-intercept of this plot. d. The effective pH range of the indicator is generally considered to be pKa ± 1.
Applications in Research and Development
This compound is widely utilized in various scientific disciplines:
-
Titrations: It serves as a visual endpoint indicator in acid-base titrations.
-
Spectrophotometric pH Measurements: Due to its distinct absorbance peaks, it is a primary choice for highly precise spectrophotometric pH measurements, particularly in oceanography for determining the pH of seawater.[9]
-
Cell Culture: While less common, pH indicators can be used to monitor the pH of cell culture media, where maintaining a stable pH is critical for cell viability and growth.
-
Drug Formulation: In pre-formulation studies, understanding and controlling the pH of solutions is crucial for drug solubility, stability, and activity. m-Cresol Purple can be a useful tool in these analyses.
Conclusion
This compound is a robust and versatile pH indicator with well-defined properties and two distinct operational ranges. Its application in both visual and spectrophotometric pH determinations makes it an invaluable tool for researchers and professionals in chemistry, biology, and pharmaceutical sciences. The detailed protocols provided in this guide offer a foundation for the accurate and effective use of this indicator in a laboratory setting. For high-precision applications, purification of the commercially available dye may be necessary to remove impurities that can affect measurement accuracy.[10]
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. chem.fsu.edu [chem.fsu.edu]
- 3. ijper.org [ijper.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. ulm.edu [ulm.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
The Chromatic Dance of m-Cresol Purple: A Technical Deep Dive into its pH-Dependent Color Change
For Immediate Release
[City, State] – m-Cresol Purple sodium salt, a vital triphenylmethane (B1682552) dye, serves as a cornerstone pH indicator in diverse scientific fields, from analytical chemistry to oceanography. Its vivid color transitions provide a rapid and accurate visual and spectrophotometric assessment of acidity and alkalinity. This technical guide delves into the intricate molecular mechanisms governing the color change of m-Cresol Purple, offering researchers, scientists, and drug development professionals a comprehensive understanding of its properties and applications.
m-Cresol Purple, scientifically known as m-cresolsulfonphthalein, exhibits two distinct and useful pH indicator ranges.[1] In highly acidic conditions, it transitions from red to yellow between pH 1.2 and 2.8.[1] In the near-neutral to alkaline range, it undergoes a more commonly utilized color change from yellow to purple between pH 7.4 and 9.0.[1] This dual-range capability stems from the molecule's ability to exist in three different protonation states, each with a unique electronic configuration and, consequently, a different color.
The Molecular Choreography: Protonation States and Color
The color of m-Cresol Purple is intrinsically linked to its molecular structure and the extent of its conjugated π-electron system. The molecule possesses two phenolic hydroxyl groups and a sultone ring. The protonation and deprotonation of these functional groups, driven by changes in pH, dictate the electronic structure and the wavelengths of light the molecule absorbs.
1. The Fully Protonated Form (H₂I): A Red Hue in Strong Acid
At a pH below 1.2, both phenolic hydroxyl groups are protonated, and the sultone ring is intact. This form, designated as H₂I, has a limited conjugated system. It absorbs light in the higher energy (shorter wavelength) region of the visible spectrum, resulting in a red appearance.
2. The Mono-deprotonated Form (HI⁻): The Yellow Intermediate
As the pH increases into the range of 1.2 to 2.8, the first phenolic hydroxyl group deprotonates. This results in the mono-anionic form, HI⁻. The deprotonation leads to a structural rearrangement where the sultone ring opens, creating a more extended conjugated system involving one of the phenolic rings and the central carbon atom. This extended conjugation shifts the maximum absorbance (λmax) to a longer wavelength, around 434 nm, which corresponds to the absorption of blue-violet light, making the solution appear yellow.[2][3]
3. The Di-deprotonated Form (I²⁻): The Purple in Alkaline Conditions
With a further increase in pH into the 7.4 to 9.0 range, the second phenolic hydroxyl group loses its proton, forming the di-anionic species, I²⁻. This deprotonation event further extends the conjugated system to include both aromatic rings. This highly delocalized electronic structure results in a significant bathochromic shift (a shift to longer wavelengths) of the absorbance maximum to approximately 578 nm.[2][3] The absorption of yellow-green light at this wavelength results in the characteristic deep purple color of the indicator in alkaline solutions.
The equilibrium between these three forms is the fundamental mechanism behind the color change of m-Cresol Purple. The intensity of the color at a given pH is proportional to the concentration of each species, which can be quantified using spectrophotometry.
Quantitative Spectrophotometric Data
The distinct absorbance spectra of the different protonation states of m-Cresol Purple allow for the precise determination of pH. By measuring the absorbance at the peak wavelengths of the yellow (HI⁻) and purple (I²⁻) forms, the ratio of their concentrations can be calculated, which is directly related to the pH of the solution.
| Protonation State | pH Range | Color | λmax (nm) | Molar Absorptivity (ε) |
| H₂I | < 1.2 | Red | ~529 | Not typically used for quantitative pH measurement |
| HI⁻ | 1.2 - 2.8 | Yellow | 434 | Varies with temperature and salinity |
| I²⁻ | 7.4 - 9.0 | Purple | 578 | Varies with temperature and salinity |
Experimental Protocol: Spectrophotometric pH Determination
The following provides a generalized methodology for the spectrophotometric determination of pH using m-Cresol Purple, adapted from established protocols for seawater pH analysis.
1. Preparation of Indicator Solution:
-
Dissolve a precise amount of purified this compound in deionized water to create a stock solution of known concentration (e.g., 2 mM).[4]
2. Preparation of Buffer Standards:
-
Prepare a series of buffer solutions with known pH values that span the desired measurement range (e.g., pH 7.0 to 9.0). Tris(hydroxymethyl)aminomethane (Tris) buffers are commonly used for this purpose.[5]
3. Spectrophotometric Measurement:
-
Use a dual-beam spectrophotometer capable of measuring absorbance at 434 nm and 578 nm.
-
For each measurement, first record a blank spectrum using the sample without the indicator.
-
Add a small, precise volume of the m-Cresol Purple stock solution to the sample. The amount should be sufficient to produce a measurable absorbance but not so much as to alter the pH of the sample itself.
-
Record the absorbance at 434 nm (A₄₃₄) and 578 nm (A₅₇₈).
4. Calculation of pH:
-
The ratio of the absorbances (R = A₅₇₈ / A₄₃₄) is used to calculate the pH using the following equation, which is a form of the Henderson-Hasselbalch equation:
pH = pKₐ + log₁₀((R - e₁) / (e₂ - R * e₃))
Where:
-
pKₐ is the acid dissociation constant of the indicator at the experimental temperature and salinity.
-
e₁, e₂, and e₃ are the molar absorptivity ratios of the different indicator species, which are also dependent on temperature and salinity. These constants must be determined through calibration with the buffer standards.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the color change and a typical experimental workflow.
References
- 1. Metacresol purple - Wikipedia [en.wikipedia.org]
- 2. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
m-Cresol Purple Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the applications, methodologies, and technical specifications of m-Cresol (B1676322) Purple sodium salt, a versatile pH indicator with significant utility in scientific research and clinical diagnostics.
Introduction
m-Cresol Purple sodium salt, also known as m-cresolsulfonphthalein sodium salt, is a triarylmethane dye widely recognized for its function as a pH indicator.[1] Its distinct color changes across two different pH ranges make it a valuable tool in a variety of scientific and clinical applications.[2][3] This technical guide provides a detailed overview of the primary uses of this compound, with a focus on its application in spectrophotometric pH measurements and clinical diagnostics. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's properties and methodologies.
Core Properties and Specifications
This compound is a water-soluble powder that exhibits a dark orange to reddish-brown appearance.[3] Its utility as a pH indicator stems from its ability to change color in response to changes in hydrogen ion concentration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₁₇NaO₅S | [3] |
| Molecular Weight | 404.41 g/mol | |
| CAS Number | 62625-31-4 | |
| Appearance | Dark orange to red-brown to brown to black powder | [3] |
| Solubility | Soluble in water and ethanol (B145695) | [4] |
Table 2: pH Indicator Properties of m-Cresol Purple
| pH Range | Color Change | pKa (at 25°C) | Reference(s) |
| 1.2 - 2.8 | Red to Yellow | 1.51 | [4] |
| 7.4 - 9.0 | Yellow to Purple | 8.32 | [4] |
Applications
The primary applications of this compound are centered around its properties as a pH indicator. It is extensively used in analytical chemistry, oceanography, and clinical diagnostics.
Spectrophotometric pH Measurement
m-Cresol Purple is a highly regarded indicator for the precise and accurate spectrophotometric determination of pH, particularly in marine environments.[5] This method offers significant advantages in terms of precision over traditional potentiometric methods. The principle lies in measuring the absorbance of the indicator at two different wavelengths, which correspond to the acidic (HI⁻) and basic (I²⁻) forms of the dye. The ratio of these absorbances is then used to calculate the pH of the sample.
This protocol is adapted from established methodologies for the determination of seawater pH.[5][6]
Materials:
-
This compound
-
Deionized water
-
Sodium Chloride (NaCl)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Spectrophotometer
-
Quartz cuvettes (10 cm path length recommended)
-
Calibrated pH meter and electrode
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
1. Preparation of m-Cresol Purple Indicator Solution (2 mmol L⁻¹):
- Weigh out 0.202 g of this compound.[6]
- Weigh out 10.2 g of NaCl.[6]
- In a 250 mL volumetric flask, dissolve the NaCl in approximately 100 mL of deionized water.[6]
- Add the this compound to the flask.[6]
- Rinse the weighing vessel with deionized water and add the rinsing to the flask to ensure complete transfer.[6]
- Fill the flask to the 250 mL mark with deionized water and mix thoroughly.[6]
- Adjust the pH of the solution to 7.9 ± 0.1 using 0.1 M HCl or 0.1 M NaOH. This is done to minimize the pH perturbation of the sample upon addition of the indicator.[6]
- Store the solution in a sealed glass bottle. The solution is stable for several months.[6]
2. Sample Measurement:
- Calibrate the spectrophotometer according to the manufacturer's instructions.
- Fill a clean quartz cuvette with the seawater sample.
- Place the cuvette in the spectrophotometer and measure the baseline absorbance at three wavelengths: 434 nm (absorbance maximum of the acidic form, HI⁻), 578 nm (absorbance maximum of the basic form, I²⁻), and 730 nm (for baseline correction).[5]
- Add a small, precise volume of the m-Cresol Purple indicator solution to the seawater sample in the cuvette. A final concentration of 2.5 × 10⁻⁶ to 4.2 × 10⁻⁶ M is recommended.[7]
- Gently mix the solution to ensure homogeneity.
- Measure the absorbance of the sample with the indicator at the same three wavelengths (434 nm, 578 nm, and 730 nm).[5]
- Measure the temperature of the sample to ± 0.1°C.[5]
3. pH Calculation: The pH on the total hydrogen ion scale (pHT) can be calculated using the following equation, which takes into account the absorbance ratio (R), temperature (T), and salinity (S) of the sample:
Clinical Diagnostics: Colorimetric Capnography
In clinical settings, m-Cresol Purple is utilized as the pH-sensitive indicator in colorimetric capnography devices.[1][8] These devices provide a rapid, qualitative assessment of end-tidal carbon dioxide (ETCO₂), which is crucial for verifying the correct placement of an endotracheal tube during emergency intubation.[1]
The principle of operation is based on the change in pH that occurs when exhaled CO₂ dissolves in the aqueous matrix of the indicator, forming carbonic acid. This decrease in pH causes the m-Cresol Purple to change color from purple (alkaline) to yellow (acidic), confirming the presence of CO₂ and thus, successful tracheal intubation.[1]
This protocol describes the general procedure for using a colorimetric ETCO₂ detector.
Materials:
-
Colorimetric end-tidal CO₂ detector (containing m-Cresol Purple)
-
Endotracheal tube (ETT)
-
Bag-valve-mask (BVM) device
Procedure:
-
Device Inspection: Before use, ensure the colorimetric detector is intact and that the indicator is purple. If the initial color is not purple, the device should not be used.
-
Placement: After intubation, attach the colorimetric detector between the endotracheal tube and the bag-valve-mask device.
-
Ventilation: Ventilate the patient with six moderate tidal volume breaths. It is important to deliver at least six breaths to avoid false results.
-
Colorimetric Assessment: Observe the color of the indicator during the expiratory phase of ventilation.
-
Positive Confirmation (Tracheal Intubation): A distinct color change from purple to yellow indicates the presence of CO₂ in the exhaled air, confirming correct placement of the ETT in the trachea.[1]
-
Negative Result (Esophageal Intubation): If the indicator remains purple, it suggests a lack of CO₂ and likely esophageal intubation.[8] The ETT should be removed, and the patient re-intubated.
-
Staining Applications
While less documented with detailed protocols, this compound is also reported to be used for staining epithelial cells and proteins.[4] The principle likely relies on the electrostatic interaction between the dye molecule and cellular or protein components.
A 0.04% w/v staining solution can be prepared for general use.[7]
Materials:
-
This compound
-
95% Ethanol
-
0.05 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Volumetric flask (e.g., 250 mL)
Procedure:
-
Weigh 0.1 g of m-Cresol Purple powder.[7]
-
In a 250 mL volumetric flask, dissolve the powder in 5.2 mL of 0.05 M NaOH.[7]
-
Add 50 mL of 95% ethanol and mix.[7]
-
Add deionized water to about half the volume of the flask and mix until the dye is fully dissolved.[7]
-
Bring the final volume to 250 mL with deionized water and mix thoroughly.[7]
-
Store the solution in a reagent bottle.[7]
Note: Specific protocols for applying this stain to epithelial cells or proteins, including incubation times, washing steps, and expected results, are not well-documented in readily available literature. Researchers should perform optimization experiments to determine the ideal conditions for their specific application.
Conclusion
This compound is a versatile and valuable chemical for researchers and clinicians. Its primary application as a pH indicator is well-established, with robust and precise methodologies available for spectrophotometric pH measurements, particularly in oceanography. In the clinical field, its role in colorimetric capnography provides a simple and effective means of ensuring patient safety during intubation. While its use as a biological stain is mentioned, further research and protocol development are needed to fully characterize its potential in this area. This guide provides a comprehensive overview of the current knowledge and established protocols for the use of this compound, serving as a valuable resource for professionals in research and drug development.
References
- 1. IHC Counterstains | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Chrominfo: Preparation of m-cresol purple indicator solution [chrominfo.blogspot.com]
- 5. CN102267976A - Preparation method for m-cresol purple - Google Patents [patents.google.com]
- 6. goa-on.org [goa-on.org]
- 7. youtube.com [youtube.com]
- 8. Cas Landing [thermofisher.com]
An In-depth Technical Guide to m-Cresol Purple Sodium Salt for Researchers and Drug Development Professionals
An authoritative guide on the molecular structure, physicochemical properties, synthesis, and applications of m-Cresol (B1676322) Purple sodium salt, tailored for professionals in research and drug development.
Introduction
m-Cresol Purple sodium salt, also known as m-cresolsulfonphthalein sodium salt, is a triphenylmethane (B1682552) dye widely recognized for its utility as a pH indicator. Its distinct color transitions in two separate pH ranges make it a versatile tool in various chemical and biological applications. For researchers and professionals in drug development, a thorough understanding of its properties is crucial for its effective application in experimental design and quality control processes. This guide provides a comprehensive overview of the molecular structure, physicochemical characteristics, synthesis, and established experimental protocols for this compound.
Molecular Structure and Chemical Identity
This compound is the monosodium salt of m-cresolsulfonphthalein. The central carbon atom is bonded to three aromatic rings: two substituted phenol (B47542) rings and one o-toluenesulfonic acid ring. The molecule's ability to act as a pH indicator is due to the pH-dependent equilibrium between its different resonance structures, which exhibit distinct colors.
Chemical Identifiers:
-
IUPAC Name: sodium;4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxido-3H-2,1-benzoxathiol-3-yl]-3-methylphenolate[1]
-
CAS Number: 62625-31-4[2]
-
Chemical Formula: C₂₁H₁₇NaO₅S[2]
-
Molecular Weight: 404.41 g/mol [2]
Below is a two-dimensional representation of the molecular structure of this compound.
Figure 1: 2D molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Physical State | Solid powder | [3] |
| Color | Dark green to orange-brown/black | [1][3] |
| Odor | Odorless | [4] |
| Melting Point | > 250 °C | [3] |
| Boiling Point | Not available (decomposes) | [3] |
| Density (predicted) | 1.404 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in water and ethanol.[6] A 0.05% solution in water is clear.[1] | [1][6] |
| pKa₁ | 1.51 (at 25 °C) | [6] |
| pKa₂ | 8.32 (at 25 °C) | [6] |
| λmax | 436 nm, 578-584 nm | [7][8] |
Synthesis and Manufacturing
The synthesis of m-Cresol Purple typically involves the condensation reaction of m-cresol with o-sulfobenzoic acid anhydride. The following diagram outlines a general workflow for its preparation.
Figure 2: General synthesis workflow for this compound.
A detailed experimental protocol for the synthesis of m-cresol purple is described in Chinese patent CN102267976A. The process involves the condensation of m-cresol and what is described as "benzene methane (B114726) sulfonic acid anhydride" (likely o-sulfobenzoic acid anhydride) in the presence of phosphorus oxychloride and zinc chloride, followed by a refining process.
Biological Interactions and Applications in Drug Development
While this compound is primarily known as a pH indicator, its interactions with biological systems are an area of interest for drug development professionals, particularly concerning formulation and toxicology.
Use as a Biological Stain
This compound is employed to stain epithelial cells and proteins, although detailed mechanisms of this staining action are not extensively documented.[5] The staining is likely due to electrostatic interactions between the charged dye molecule and biological macromolecules.
Interaction with Proteins
Although direct studies on this compound are limited, research on the closely related compound, m-cresol, provides valuable insights. m-Cresol, often used as a preservative in protein-based drug formulations, has been shown to induce protein aggregation.[9] A study using cytochrome c as a model protein demonstrated that m-cresol can cause aggregation by inducing partial, rather than global, protein unfolding.[9] This suggests that the cresol (B1669610) moiety of this compound could potentially interact with proteins in a similar manner, a factor to consider in formulations containing this dye.
Toxicological Profile
The toxicological data for this compound is not extensively detailed. However, it is generally considered a mild irritant.[4] Given its structural similarity to cresols, which have been studied for their toxicological effects, caution is advised, and appropriate personal protective equipment should be used during handling.
Experimental Protocols
Preparation of a 0.04% (w/v) Indicator Solution
This protocol is suitable for the use of this compound as a pH indicator in titrations.
-
Weighing: Accurately weigh 0.04 g of this compound.
-
Dissolution:
-
For an aqueous solution: Dissolve the weighed powder in 1.05 mL of 0.1 M NaOH.
-
For an ethanolic solution: Dissolve the powder in 100 mL of 20% ethanol.
-
-
Dilution: If using the aqueous preparation method, dilute the solution to a final volume of 100 mL with deionized water.
-
Storage: Store the prepared solution in a tightly sealed container at room temperature, protected from light.
Use as a pH Indicator
This compound exhibits two distinct pH transition ranges:
The following diagram illustrates the workflow for using this compound for pH determination.
Figure 3: Workflow for pH determination using this compound.
Conclusion
This compound is a valuable tool for researchers and drug development professionals. Its well-defined physicochemical properties and reliable performance as a pH indicator make it suitable for a wide range of laboratory applications. While its direct biological interactions are not extensively characterized, understanding its potential to interact with proteins, as suggested by studies on related cresol compounds, is important for its use in biological contexts and formulation development. The provided experimental protocols offer a practical guide for its synthesis and application as a pH indicator. Further research into its specific biological interactions will undoubtedly expand its utility in the fields of drug discovery and development.
References
- 1. 199250050 [thermofisher.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. lobachemie.com [lobachemie.com]
- 4. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Cresol Purple | 2303-01-7 [chemicalbook.com]
- 6. M-CRESOL PURPLE, SODIUM SALT | 62625-31-4 [chemicalbook.com]
- 7. M-CRESOL PURPLE, SODIUM SALT CAS#: 62625-31-4 [m.chemicalbook.com]
- 8. gspchem.com [gspchem.com]
- 9. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metacresol purple - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the pKa Values of m-Cresol Purple Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of m-Cresol Purple sodium salt, a vital pH indicator dye. This document details its distinct pKa values, the experimental methodologies for their determination, and the chemical principles governing its use.
Core Concepts
m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye that exhibits two distinct pH-dependent color changes, making it a versatile indicator for a wide range of applications.[1][2] Its utility spans from emergency medical procedures, such as capnography to ensure successful tracheal intubation, to precise spectrophotometric measurements of pH in environmental and chemical research.[1][2][3] The sodium salt form enhances its solubility in aqueous solutions.[4]
The color transitions of m-Cresol Purple are governed by its acid-base equilibria in solution. The molecule possesses two protonation states that correspond to its two pKa values, resulting in three different colored species.
pKa Values of m-Cresol Purple
m-Cresol Purple has two pKa values that define its two distinct pH indicator ranges. These values are crucial for its application as a pH indicator.
| pKa Value | pH Range | Color Change |
| pKa1 ≈ 1.51 | 1.2 - 2.8 | Red to Yellow |
| pKa2 ≈ 8.32 | 7.4 - 9.0 | Yellow to Purple |
| (Data sourced from ChemicalBook and Wikipedia)[1][4] |
The first pKa value corresponds to the equilibrium between the red, fully protonated form and the yellow, mono-deprotonated form. The second pKa value represents the equilibrium between the yellow, mono-deprotonated form and the purple, fully deprotonated form.
Experimental Determination of pKa Values
The pKa values of this compound are typically determined using two primary experimental techniques: spectrophotometry and potentiometric titration.
Spectrophotometric Determination
Spectrophotometry is a common and precise method for determining the pKa of acid-base indicators.[5] The principle behind this method is the application of the Beer-Lambert law and the Henderson-Hasselbalch equation.[6] The different protonated forms of m-Cresol Purple have distinct absorption spectra, and by measuring the absorbance at specific wavelengths across a range of pH values, the ratio of the different forms can be determined.
Experimental Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared to span the expected pKa ranges of m-Cresol Purple.
-
Preparation of Indicator Solution: A stock solution of this compound is prepared in a suitable solvent, typically deionized water or a specific ionic strength medium for specialized applications like seawater analysis.[7]
-
Spectral Analysis:
-
The absorption spectra of the fully acidic form (in a highly acidic solution, e.g., pH < 1) and the fully basic form (in a highly alkaline solution, e.g., pH > 10) are recorded to determine their respective wavelengths of maximum absorbance (λmax).
-
A constant amount of the m-Cresol Purple stock solution is added to each buffer solution.
-
-
Absorbance Measurements: The absorbance of each indicator-buffer solution is measured at the λmax of both the acidic and basic forms.
-
Data Analysis: The pKa value is calculated using the following relationship derived from the Henderson-Hasselbalch equation: pKa = pH + log ([Ind^-]/[HInd]) where the ratio of the concentrations of the deprotonated form (([Ind^-])) to the protonated form (([HInd])) is determined from the absorbance measurements.[6] A plot of log(([Ind^-]/[HInd])) versus pH will yield a straight line with the pKa being the pH at which the concentrations of the two forms are equal (log(([Ind^-]/[HInd])) = 0).[8]
Potentiometric Titration
Potentiometric titration is another robust method for pKa determination.[9] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the indicator and monitoring the resulting change in pH using a calibrated pH electrode.
Experimental Protocol:
-
Preparation of Indicator Solution: A solution of this compound of a known concentration is prepared.
-
Titration Setup: The indicator solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization where the concentrations of the protonated and deprotonated forms are equal.[9]
Chemical Equilibrium and Color Change Mechanism
The color changes of m-Cresol Purple are a direct result of the changes in its molecular structure as it gains or loses protons in response to the ambient pH. This process can be visualized as a signaling pathway where the pH of the environment is the input signal, and the color of the solution is the output.
Caption: Chemical equilibrium of m-Cresol Purple showing its protonation states and corresponding colors at different pH ranges.
Experimental Workflow for Spectrophotometric pKa Determination
The following diagram illustrates a typical workflow for determining the pKa of this compound using spectrophotometry.
Caption: Workflow for the spectrophotometric determination of m-Cresol Purple's pKa values.
References
- 1. Metacresol purple - Wikipedia [en.wikipedia.org]
- 2. M CRESOL PURPLE INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M-CRESOL PURPLE, SODIUM SALT CAS#: 62625-31-4 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ulm.edu [ulm.edu]
- 7. goa-on.org [goa-on.org]
- 8. scribd.com [scribd.com]
- 9. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Aqueous Solubility of m-Cresol Purple Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of m-Cresol Purple sodium salt. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document outlines the known properties and provides a detailed experimental protocol for determining the aqueous solubility of this compound. This guide is intended to support researchers, scientists, and professionals in drug development in their understanding and application of this compound.
Physicochemical Properties and Solubility Profile
This compound is a water-soluble compound widely utilized as a pH indicator in various analytical and diagnostic applications.[1] While specific quantitative solubility limits are not extensively documented, its practical use in preparing aqueous solutions for pH measurements confirms its solubility. The available data on its physicochemical properties and observed solubility are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₁₇NaO₅S |
| Molecular Weight | 404.41 g/mol |
| Appearance | Dark orange to red-brown to brown to black powder |
| Qualitative Solubility | Soluble in water and ethanol.[2] |
| Semi-Quantitative Solubility | A 0.05% solution in water is clear, indicating solubility at this concentration.[3] A 1 mg/mL solution in 1N NH₄OH results in a clear, deep purple solution.[4] |
| pKa | 1.51, 8.32 (at 25°C)[2] |
| pH Transition Range | pH 1.2 (red) to pH 2.8 (yellow) and pH 7.4 (yellow) to pH 9.0 (purple) |
Experimental Protocol for Determining Aqueous Solubility
The following is a generalized experimental protocol for the quantitative determination of the aqueous solubility of this compound. This method is adapted from the standard shake-flask method and incorporates modern analytical techniques for accurate quantification.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.
Materials:
-
This compound
-
Deionized or distilled water
-
Buffer solutions (e.g., phosphate-buffered saline, pH 7.4)
-
Volumetric flasks
-
Centrifuge and centrifuge tubes or filtration apparatus with appropriate filters (e.g., 0.22 µm PVDF)
-
UV-Vis spectrophotometer
-
Analytical balance
-
Thermostatically controlled shaker or incubator
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of deionized water or a suitable buffer in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) in a shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, separate the undissolved solid from the solution. This can be achieved by either:
-
Centrifugation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension through a low-binding membrane filter (e.g., 0.22 µm) to remove any solid particles. It is crucial to ensure the filter does not adsorb the solute.
-
-
-
Quantification of the Solute:
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax for m-Cresol Purple is around 579 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of the Saturated Solution:
-
Carefully take an aliquot of the clear supernatant (from centrifugation) or the filtrate.
-
Dilute the aliquot with the solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the standard curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound.
References
An In-depth Technical Guide to the Absorption Spectra of m-Cresol Purple Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption spectra of m-Cresol Purple sodium salt, a vital pH indicator used in a multitude of scientific applications, including oceanography and clinical chemistry. This document outlines the core spectrophotometric properties, detailed experimental protocols for accurate measurements, and the underlying chemical principles of its function as a pH indicator.
Core Spectrophotometric Properties
m-Cresol Purple (m-cresolsulfonphthalein) is a diprotic acid that exhibits distinct color changes and corresponding shifts in its absorption spectrum at two different pH ranges: pH 1.2–2.8 (red to yellow) and pH 7.4–9.0 (yellow to violet).[1][2][3][4][5] These changes are due to the equilibrium between its different ionic species, each possessing a unique absorption profile in the visible spectrum.
The primary species of interest for spectrophotometric pH measurements are the fully protonated form (H₂I), the mono-protonated form (HI⁻), and the fully deprotonated form (I²⁻). The equilibrium between these species is governed by their respective acid dissociation constants (pKa). The second dissociation, which occurs in the near-neutral pH range, is most commonly utilized for precise pH determinations in applications such as seawater analysis.
Quantitative Spectrophotometric Data
The following table summarizes the key absorption maxima (λmax) for the different ionic species of m-Cresol Purple. These values are crucial for quantitative analysis and are derived from studies on purified m-Cresol Purple.
| Ionic Species | Predominant pH Range | Color | Absorption Maximum (λmax) |
| H₂I | < 1.2 | Red | ~529 nm |
| HI⁻ | 2.8 - 7.4 | Yellow | ~434 nm |
| I²⁻ | > 9.0 | Purple | ~578 nm |
Note: The exact λmax values can exhibit slight variations depending on the solvent, ionic strength, and temperature of the solution.
pH-Dependent Equilibrium and Spectral Changes
The utility of m-Cresol Purple as a pH indicator is a direct result of the pH-dependent equilibrium between its different colored species. The diagram below illustrates the signaling pathway, showing how a change in hydrogen ion concentration (pH) shifts the equilibrium and, consequently, the observed color and absorption spectrum.
Caption: pH-Dependent Equilibrium of m-Cresol Purple.
Experimental Protocols for Absorption Spectra Measurement
Accurate and reproducible measurement of m-Cresol Purple absorption spectra is paramount for its use in quantitative applications. The following is a generalized experimental protocol based on established methodologies for the characterization of purified m-Cresol Purple.
I. Preparation of m-Cresol Purple Stock Solution
-
Reagents and Materials:
-
Purified this compound
-
Deionized water (Milli-Q or equivalent)
-
0.1 M Sodium Hydroxide (NaOH)
-
Sonicator
-
-
Procedure:
-
Accurately weigh approximately 0.08 g of purified this compound.
-
Dissolve the weighed powder in 100 mL of deionized water to prepare a 2 mM stock solution.
-
To aid dissolution and adjust the pH to approximately 8, add a small volume of 0.1 M NaOH (e.g., 3.25 mL) and sonicate the solution.[6]
-
Store the stock solution in a dark, refrigerated container to minimize degradation.
-
II. Spectrophotometric Measurement Workflow
The following workflow outlines the steps for obtaining the absorption spectrum of m-Cresol Purple at a specific pH.
Caption: Experimental Workflow for Absorbance Measurement.
III. Detailed Spectrophotometric Analysis
-
Instrumentation:
-
A high-precision UV-Vis spectrophotometer (e.g., Agilent Cary 100 or Varian Cary 400) is required.[7][8]
-
A thermostatted cell holder connected to a water bath is essential for maintaining a constant temperature during measurements, as the pKa and molar absorptivity of m-Cresol Purple are temperature-dependent.
-
A 10 cm pathlength quartz cuvette is often used for measurements in solutions with low indicator concentrations, such as seawater.
-
-
Procedure for Characterizing pH-Dependent Spectra:
-
Acidic Range (HI⁻ Spectrum):
-
Prepare a buffer solution with a pH of approximately 4.5 (e.g., an acetate (B1210297) buffer) in a suitable ionic medium (e.g., 0.7 M NaCl to mimic seawater).
-
Follow the workflow in Figure 2 to measure the absorbance spectrum. At this pH, the HI⁻ species will be predominant, and the spectrum will show a maximum absorbance at approximately 434 nm.
-
-
Alkaline Range (I²⁻ Spectrum):
-
Prepare a solution with a pH of approximately 12 by adding a small amount of concentrated NaOH to a suitable ionic medium.
-
Follow the workflow in Figure 2 to measure the absorbance spectrum. At this high pH, the I²⁻ species will be the dominant form, exhibiting a maximum absorbance around 578 nm.
-
-
Intermediate pH for pKa Determination:
-
To determine the pKa, a series of buffer solutions with finely controlled pH values around the expected pKa (e.g., pH 7.2 to 8.2 for the second pKa) should be prepared.
-
Measure the absorbance spectrum of m-Cresol Purple in each buffer solution. The ratio of the absorbances at 578 nm and 434 nm can be used to calculate the precise pH. An isosbestic point, where the molar absorptivity of the two species is equal, should be observed around 488 nm.[6]
-
-
Conclusion
The absorption spectrum of this compound is a powerful tool for precise pH determination. Understanding its pH-dependent spectral properties and adhering to rigorous experimental protocols are essential for obtaining accurate and reliable data. This guide provides the fundamental knowledge and methodological framework for researchers, scientists, and drug development professionals to effectively utilize m-Cresol Purple in their work. For highly accurate applications, it is recommended to use purified m-Cresol Purple to avoid interference from impurities.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety Data for m-Cresol Purple Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for m-Cresol Purple sodium salt (CAS No. 62625-31-4). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding for safe handling and use in a laboratory setting.
Chemical Identification and Physical Properties
This compound, also known as m-Cresolsulfonphthalein sodium salt, is a triphenylmethane (B1682552) dye commonly used as a pH indicator.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Synonyms | m-Cresolsulfonphthalein sodium salt | [1] |
| CAS Number | 62625-31-4 | [2] |
| Molecular Formula | C₂₁H₁₇NaO₅S | [1][3] |
| Molecular Weight | 404.42 g/mol | [1] |
| Physical State | Solid, Powder | [2] |
| Appearance | Amber to Dark Red/Red-Violet or Shiny Black Crystals | [1][2][4] |
| Odor | Odorless | [1][2] |
| pH | No information available | [2] |
| Melting Point/Range | No data available | [2] |
| Boiling Point/Range | No information available | [2] |
| Flash Point | No information available | [2] |
| Solubility | Soluble in water and alcohol | [1] |
Hazard Identification and Classification
The classification of this compound can vary. It is considered hazardous by the 2012 OSHA Hazard Communication Standard, with a warning that it may form combustible dust.[2] However, other sources classify it as nonhazardous under GHS classifications.[1][4] Prudent laboratory practices should always be observed.[1]
Table 2: Hazard Classification
| Hazard | Classification | Notes |
| GHS Classification | Not classified as a hazardous chemical by some sources.[4] | Considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] |
| Signal Word | Warning | [2] |
| Hazard Statements | May form combustible dust concentrations in air. | [2] |
Handling, Storage, and Personal Protection
Proper handling and storage are crucial to ensure safety.
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Ensure adequate ventilation.[2]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store with other dyes, indicators, and stains.[1]
-
Incompatible with strong oxidizing agents.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Not required under normal use conditions. A particle filter respirator is recommended if dust is generated.[2]
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a poison center or physician if you feel unwell.[1][4]
References
An In-depth Technical Guide to m-Cresol Purple Sodium Salt (CAS: 62625-31-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
m-Cresol (B1676322) Purple sodium salt (CAS number: 62625-31-4) is a sulfonephthalein dye extensively utilized as a pH indicator in a multitude of scientific applications.[1][2] Its distinct color transitions across two separate pH ranges make it a versatile tool for precise pH monitoring in analytical chemistry, environmental science, and increasingly, in the nuanced environments of biological research and pharmaceutical development.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, details its applications relevant to research and drug development, and furnishes detailed experimental protocols for its use.
Core Chemical and Physical Properties
m-Cresol Purple, also known as m-Cresolsulfonphthalein sodium salt, is a water-soluble, dark-colored powder.[1][4][5] Its utility as a pH indicator stems from its ability to exist in different resonant structures as a function of hydrogen ion concentration, leading to observable color changes.
Table 1: Physicochemical Properties of m-Cresol Purple Sodium Salt
| Property | Value | Reference(s) |
| CAS Number | 62625-31-4 | [6][7] |
| Molecular Formula | C₂₁H₁₇NaO₅S | [6][8] |
| Molecular Weight | 404.41 g/mol | [2][6] |
| Appearance | Dark orange to red-brown to brown to black powder | [5][7] |
| Solubility | Soluble in water | [1][4] |
| Synonyms | m-Cresolsulfonphthalein sodium salt, Sodium m-cresol purple | [2][7] |
| Storage Temperature | Room temperature | [9] |
pH Indicator Properties and Mechanism
This compound is notable for its two distinct pH transition ranges, making it suitable for both acidic and slightly alkaline conditions.[10] The color change is a result of the protonation or deprotonation of the molecule, which alters its electronic conjugation and, consequently, its light absorption spectrum.
Table 2: pH Transition Ranges and Color Changes
| pH Range | Color of Acidic Form | Color of Basic Form | Reference(s) |
| 1.2 – 2.8 | Red | Yellow | [3][7][8] |
| 7.4 – 9.0 | Yellow | Purple | [3][7][8] |
The logical relationship governing the color transition in the near-neutral range, which is of high interest in biological applications, can be visualized as follows:
References
- 1. M-CRESOL PURPLE, SODIUM SALT | 62625-31-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. m-Cresol purple, Indicator grade [himedialabs.com]
- 4. promocell.com [promocell.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 间甲酚紫 indicator grade, Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 9. m-Cresol Purple Dye content 90 62625-31-4 [sigmaaldrich.com]
- 10. Metacresol purple - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Spectrophotometric pH Measurement Using m-Cresol Purple
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectrophotometric pH measurement offers a highly precise and accurate alternative to traditional potentiometric methods using glass electrodes. This technique utilizes pH-sensitive indicator dyes, such as m-Cresol (B1676322) Purple (m-cresolsulfonphthalein), which exhibit distinct color changes and, consequently, different light absorption properties at varying pH levels. m-Cresol Purple is a sulfonephthalein dye with two useful pH ranges: 1.2–2.8 (red to yellow) and 7.4–9.0 (yellow to violet)[1][2][3][4]. This application note provides a detailed protocol for the use of purified m-Cresol Purple for accurate pH measurements in the near-neutral range (pH 7.4–9.0), which is particularly relevant for many biological and pharmaceutical applications.
The accuracy of spectrophotometric pH measurements is critically dependent on the purity of the indicator dye[5][6][7]. Impurities can lead to significant measurement errors and pH-dependent discrepancies[5][8]. Therefore, the use of purified m-Cresol Purple is strongly recommended for achieving high-quality, reproducible data.
Principle of Measurement
The spectrophotometric determination of pH using m-Cresol Purple is based on the Beer-Lambert law. The indicator exists in two forms in the near-neutral pH range: a protonated, acidic form (HI⁻) and a deprotonated, basic form (I²⁻), which are in equilibrium.
HI⁻ ⇌ H⁺ + I²⁻
Each form has a distinct molar absorptivity at specific wavelengths. The acidic form (HI⁻) has a maximum absorbance at approximately 434 nm, while the basic form (I²⁻) has its maximum absorbance at around 578 nm[5][7][9]. By measuring the absorbance of the solution at these two wavelengths, the ratio (R) of the concentrations of the two indicator species can be determined. This ratio is then used to calculate the pH of the sample.
The pH is calculated using the following equation, which incorporates the second dissociation constant (pKa₂) of the indicator and the molar absorptivity ratios of the acidic and basic forms[7][10][11][12]:
pH = pKa₂ + log₁₀((R - e₁) / (e₂ - R * e₃))
Where:
-
R is the ratio of the absorbances at the two peak wavelengths (A₅₇₈ / A₄₃₄).
-
pKa₂ is the negative logarithm of the second dissociation constant of m-Cresol Purple.
-
e₁, e₂, and e₃ are molar absorptivity ratios that are dependent on temperature and salinity (or ionic strength) of the sample.
Quantitative Data for m-Cresol Purple
The following tables summarize key quantitative data for m-Cresol Purple, which are essential for accurate pH calculations.
Table 1: General Properties of m-Cresol Purple
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₈O₅S | [2] |
| Molar Mass | 382.43 g/mol | [2][3] |
| pH Range 1 | 1.2 - 2.8 (Red to Yellow) | [1][2][3] |
| pH Range 2 | 7.4 - 9.0 (Yellow to Violet) | [1][2][3] |
| Appearance | Green crystalline powder | [1] |
Table 2: Wavelengths for Absorbance Measurement
| Parameter | Wavelength (nm) | Purpose |
| λ₁ | 434 | Absorbance maximum of the acidic form (HI⁻) |
| λ₂ | 578 | Absorbance maximum of the basic form (I²⁻) |
| λ₃ | 730 | Correction for baseline drift and turbidity |
Note: The absorbance at 730 nm is used to correct for any background absorbance or light scattering and should be subtracted from the absorbances at 434 nm and 578 nm.[9]
Table 3: Equations for Temperature and Salinity Dependent Parameters for Seawater
For applications in saline solutions, such as seawater or certain biological buffers, the dissociation constant and molar absorptivity ratios are dependent on temperature (T, in Kelvin) and salinity (S). The following equations are derived from studies using purified m-Cresol Purple in seawater and are applicable for temperatures between 278.15 K and 308.15 K and salinities between 20 and 40[7][8][11].
| Parameter | Equation |
| pK₂e₂ | (See Note 1) |
| e₁ | -0.007762 + 4.5174 x 10⁻⁵ * T |
| e₃/e₂ | -0.020813 + 2.60262 x 10⁻⁴ * T + 1.0436 x 10⁻⁴ * (S - 35) |
Note 1: The term pK₂e₂ is a composite value incorporating the second dissociation constant of m-Cresol Purple and the molar absorptivity ratio e₂. Its calculation is complex and dependent on several coefficients related to temperature and salinity. For detailed calculations, refer to Liu et al. (2011).[8][10][11]
Experimental Protocols
Materials and Reagents
-
Purified m-Cresol Purple (sodium salt)
-
Deionized water (Milli-Q or equivalent)
-
Sodium chloride (for preparing indicator stock solution)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Spectrophotometer (dual-beam or diode array recommended)
-
Cuvettes (quartz or optical glass, 1 cm path length or other as appropriate)
-
Calibrated thermometer
-
pH meter and electrode (for initial adjustments of indicator solution)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Preparation of m-Cresol Purple Stock Solution (2 mM)
-
Weigh out approximately 0.0956 g of the sodium salt of purified m-Cresol Purple.
-
Weigh out 10.2 g of NaCl.
-
Dissolve both the m-Cresol Purple and NaCl in approximately 200 mL of deionized water in a 250 mL volumetric flask.
-
Once fully dissolved, bring the volume up to the 250 mL mark with deionized water.
-
The pH of this stock solution should be adjusted to approximately 7.9 ± 0.1 using dropwise addition of 0.1 M HCl or 0.1 M NaOH.[13] This minimizes the pH perturbation of the sample upon addition of the indicator.
-
Store the stock solution in a sealed glass bottle in the dark. The solution should be stable for several months.[13]
Spectrophotometric pH Measurement Protocol
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the instrument to measure absorbances at 434 nm, 578 nm, and 730 nm.
-
Sample Preparation: Place a known volume of the sample into a cuvette. Ensure the cuvette is clean and free of scratches.
-
Blank Measurement: Place the cuvette with the sample (without indicator) into the spectrophotometer and record the absorbances at the three wavelengths. This is the blank measurement.
-
Indicator Addition: Add a small, precise volume of the m-Cresol Purple stock solution to the sample in the cuvette. The final concentration of the indicator in the sample should be in the range of 2.5 to 4.2 µM.[14][15] For a 10 mL sample, this would correspond to approximately 12.5 to 21 µL of a 2 mM stock solution. Mix the solution gently but thoroughly.
-
Sample Measurement: Place the cuvette with the sample and indicator back into the spectrophotometer and record the absorbances at 434 nm, 578 nm, and 730 nm.
-
Temperature Measurement: Measure and record the temperature of the sample in the cuvette to ±0.1°C.[9]
-
Data Analysis:
-
Correct the absorbance readings by subtracting the blank measurements from the sample measurements at each wavelength.
-
Further correct the absorbances at 434 nm and 578 nm by subtracting the absorbance at 730 nm to account for any baseline drift or turbidity.
-
Calculate the absorbance ratio, R = A₅₇₈ / A₄₃₄.
-
Using the measured temperature and, if applicable, the salinity of the sample, calculate the appropriate values for pKa₂ and the molar absorptivity ratios (e₁, e₂, e₃).
-
Calculate the pH of the sample using the equation provided in Section 2.
-
Visualizations
Caption: Chemical equilibrium of m-Cresol Purple in the near-neutral pH range.
Caption: Experimental workflow for spectrophotometric pH measurement.
Caption: Logical relationship of parameters for pH calculation.
References
- 1. Cresol Purple | 2303-01-7 [chemicalbook.com]
- 2. Metacresol purple - Wikipedia [en.wikipedia.org]
- 3. m-Cresol purple, pH indicator dye (CAS 2303-01-7) | Abcam [abcam.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goa-on.org [goa-on.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goa-on.org [goa-on.org]
- 14. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spectrophotometric Seawater pH Measurement using m-Cresol Purple
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of seawater pH using the m-Cresol (B1676322) Purple (mCP) indicator dye. This spectrophotometric method offers high precision and is a cornerstone of ocean acidification research and coastal monitoring. Adherence to this protocol is critical for obtaining accurate and comparable pH data.
Introduction
The spectrophotometric measurement of seawater pH using m-Cresol Purple (mCP) is a widely adopted method due to its high precision (±0.0004 pH units).[1][2][3] The method relies on the color change of the mCP indicator dye as a function of pH. The dye's two primary forms in seawater, the acidic (HI⁻) and basic (I²⁻) forms, exhibit distinct absorption maxima at 434 nm and 578 nm, respectively.[1][2] By measuring the ratio of absorbance at these two wavelengths, the pH of the seawater sample can be accurately calculated on the total hydrogen ion concentration scale (pHT).
Impurities in the mCP dye can significantly impact the accuracy of pH measurements, leading to deviations as large as 0.018 pH units.[1][2] Therefore, the use of purified mCP is strongly recommended to ensure data quality and comparability across different studies.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the m-Cresol Purple protocol for seawater pH analysis.
Table 1: Spectrophotometric Measurement Parameters
| Parameter | Value | Reference |
| Wavelength 1 (λ₁) | 434 nm | [1][2] |
| Wavelength 2 (λ₂) | 578 nm | [1][2] |
| Recommended pH Range | 7.0 - 8.1 | [3][5] |
| Temperature Range | 278.15 - 308.15 K (5 - 35 °C) | [1][2][3][5][6] |
| Salinity Range | 20 - 40 | [1][2][3][5][6] |
Table 2: m-Cresol Purple Dye Solution Preparation
| Component | Amount | Reference |
| m-Cresol Purple Sodium Salt | 0.202 g | [7] |
| Sodium Chloride (NaCl) | 10.2 g | [7] |
| Deionized Water | to 250 mL | [7] |
| Final Dye Concentration | ~2 mmol L⁻¹ | [7] |
| pH of Dye Solution | 7.9 ± 0.1 | [7] |
Table 3: Equation for Seawater pHT Calculation
The pH on the total hydrogen ion scale (pHT) is calculated using the following equation[1][2][8]:
pHT = -log(K₂Te₂) + log [ (R - e₁) / (1 - R * (e₃/e₂)) ]
Where:
-
R is the ratio of the absorbances at the two wavelengths (A₅₇₈ / A₄₃₄).
-
T is the temperature in Kelvin.
-
S is the salinity.
-
e₁, e₂, e₃ are molar absorptivity ratios.
The terms in the equation are defined as follows[1][2][8]:
| Term | Equation |
| -log(K₂Te₂) = a + (b/T) + c ln(T) - dT | |
| a | -246.64209 + 0.315971S + 2.8855 x 10⁻⁴S² |
| b | 7229.23864 - 7.098137S - 0.057034S² |
| c | 44.493382 - 0.052711S |
| d | 0.0781344 |
| e₁ | -0.007762 + 4.5174 x 10⁻⁵T |
| e₃/e₂ | -0.020813 + 2.60262 x 10⁻⁴T + 1.0436 x 10⁻⁴(S - 35) |
Experimental Protocol
This protocol details the steps for preparing the m-Cresol Purple indicator solution and measuring the pH of a seawater sample.
Preparation of m-Cresol Purple Indicator Solution (2 mmol L⁻¹)
-
Accurately weigh 0.202 g of this compound.[7]
-
Accurately weigh 10.2 g of NaCl.[7]
-
Using a funnel, transfer the this compound and NaCl into a 250 mL volumetric flask.
-
Add approximately 100 mL of deionized water to the flask and swirl to dissolve the salts.
-
Rinse the funnel with a small amount of deionized water to ensure all the salt is transferred into the flask.
-
Carefully fill the flask to the 250 mL mark with deionized water.[7]
-
Cap the flask and invert several times to ensure the solution is thoroughly mixed.
-
Transfer the solution to a clean, screw-cap glass bottle for storage.
-
Adjust the pH of the dye solution to 7.9 ± 0.1 using a small amount of dilute NaOH or HCl.[7]
-
Store the solution at room temperature in the dark. The solution should be stable for several months.[7]
Seawater Sample pH Measurement
-
Sample Collection and Handling: Collect seawater samples in clean, airtight containers, minimizing headspace to prevent gas exchange with the atmosphere. Analyze the samples as soon as possible after collection.
-
Temperature Equilibration: Bring the seawater sample to a known and stable temperature. This is crucial as the pH of seawater is temperature-dependent.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the spectrophotometer to measure absorbance at 434 nm, 578 nm, and a baseline wavelength (e.g., 750 nm) to correct for any turbidity.
-
-
Blank Measurement:
-
Rinse a clean cuvette with a small amount of the seawater sample.
-
Fill the cuvette with the seawater sample.
-
Place the cuvette in the spectrophotometer and record the absorbance at all three wavelengths. This is the blank measurement.
-
-
Indicator Addition and Measurement:
-
Carefully add a small, precise volume of the m-Cresol Purple indicator solution to the seawater sample in the cuvette. The final concentration of the indicator in the sample should be between 2.5 x 10⁻⁶ and 4.2 x 10⁻⁶ M.[3]
-
Gently mix the solution to ensure homogeneity.
-
Place the cuvette back into the spectrophotometer and record the absorbance at 434 nm and 578 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance values from the sample absorbance values at each wavelength.
-
Calculate the absorbance ratio (R) = A₅₇₈ / A₄₃₄.
-
Using the measured temperature and salinity of the seawater sample, calculate the pHT using the equations provided in Table 3.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for seawater pH measurement using m-Cresol Purple.
Caption: Logical relationship of components in the pH analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 5. Spectrophotometric calibration of pH electrodes in seawater using purified m-cresol purple. | Sigma-Aldrich [sigmaaldrich.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. goa-on.org [goa-on.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: m-Cresol Purple Sodium Salt in Acid-Base Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol Purple, a triarylmethane dye, serves as a versatile pH indicator in various analytical applications, including acid-base titrations and spectrophotometric pH measurements.[1][2][3] Its sodium salt form offers enhanced solubility in aqueous solutions, making it a convenient choice for laboratory use. This document provides detailed application notes and protocols for the effective use of m-Cresol Purple sodium salt as an indicator in the titration of weak acids with strong bases.
m-Cresol Purple is characterized by two distinct pH transition ranges: from pH 1.2 to 2.8, where it changes from red to yellow, and from pH 7.4 to 9.0, where it transitions from yellow to purple.[2] The second transition range, with a pKa value of approximately 8.3, makes it particularly well-suited for titrations where the equivalence point lies in the weakly alkaline region, a characteristic feature of weak acid-strong base titrations.
Physicochemical Properties and Data
A comprehensive understanding of the properties of m-Cresol Purple is essential for its proper application.
| Property | Value |
| Chemical Name | m-Cresolsulfonphthalein sodium salt |
| CAS Number | 62625-31-4 |
| Molecular Formula | C₂₁H₁₇NaO₅S |
| Appearance | Dark orange to reddish-brown powder |
| pH Transition Range 1 | 1.2 (Red) - 2.8 (Yellow) |
| pH Transition Range 2 | 7.4 (Yellow) - 9.0 (Purple) |
| pKa (second dissociation) | ~8.3 |
Signaling Pathway of m-Cresol Purple
The color change of m-Cresol Purple is a result of pH-dependent structural rearrangements that alter its light absorption properties. In acidic solutions, the indicator exists predominantly in its protonated form, while in alkaline solutions, it deprotonates to form a conjugated system that absorbs light at a different wavelength, resulting in a visible color change.
Caption: pH-dependent color transition of m-Cresol Purple.
Experimental Protocols
Preparation of m-Cresol Purple Indicator Solution (0.1% w/v)
A properly prepared indicator solution is crucial for accurate endpoint determination.
Caption: Workflow for preparing m-Cresol Purple indicator solution.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
100 mL volumetric flask
-
Beaker
-
Graduated cylinder
Procedure:
-
Prepare a 0.01 M NaOH solution.
-
Accurately weigh 0.1 g of this compound and transfer it to a beaker.
-
Add 13 mL of the 0.01 M NaOH solution to the beaker and stir until the indicator is completely dissolved.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the indicator solution in a clearly labeled and sealed bottle.
Titration of a Weak Acid (Acetic Acid) with a Strong Base (NaOH)
This protocol details the determination of the concentration of acetic acid using a standardized solution of sodium hydroxide with m-Cresol Purple as the indicator.
Caption: Workflow for the titration of a weak acid with a strong base.
Materials:
-
Acetic acid solution (unknown concentration)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
m-Cresol Purple indicator solution (0.1% w/v)
-
Burette (50 mL)
-
Pipette (e.g., 25 mL)
-
Erlenmeyer flask (250 mL)
-
Burette clamp and stand
-
White tile or paper
Procedure:
-
Rinse the pipette with a small amount of the acetic acid solution and then accurately pipette a known volume (e.g., 25.00 mL) into an Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask to increase the volume and make the color change more visible.
-
Add 2-3 drops of the m-Cresol Purple indicator solution to the flask. The solution should turn yellow.
-
Rinse the burette with the standardized NaOH solution and then fill it. Remove any air bubbles from the tip and record the initial volume to two decimal places.
-
Place a white tile or paper under the flask to easily observe the color change.
-
Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.
-
As the endpoint is approached, the purple color will begin to persist for longer periods where the titrant is added. At this point, add the NaOH drop by drop.
-
The endpoint is reached when a single drop of NaOH solution causes a distinct and permanent color change from yellow to a faint purple.
-
Record the final burette volume to two decimal places.
-
Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).
Data Presentation and Analysis
The concentration of the acetic acid solution can be calculated using the following formula:
MₐVₐ = MₑVₑ
Where:
-
Mₐ = Molarity of the acid (unknown)
-
Vₐ = Volume of the acid
-
Mₑ = Molarity of the base (known)
-
Vₑ = Volume of the base at the equivalence point
Representative Titration Data
The following table shows representative data for the titration of 25.00 mL of an unknown concentration of acetic acid with 0.100 M NaOH.
| Titration Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH Used (mL) |
| 1 | 0.10 | 23.50 | 23.40 |
| 2 | 0.25 | 23.60 | 23.35 |
| 3 | 0.50 | 23.86 | 23.36 |
| Average | 23.37 |
Suitability of m-Cresol Purple for Weak Acid-Strong Base Titrations
The effectiveness of an indicator is determined by how closely its pH transition range matches the pH at the equivalence point of the titration. For the titration of a weak acid with a strong base, the equivalence point occurs at a pH greater than 7 due to the hydrolysis of the conjugate base.
Caption: Logical basis for selecting m-Cresol Purple.
The pH at the equivalence point for the titration of 0.1 M acetic acid with 0.1 M NaOH is approximately 8.72. The pH transition range of m-Cresol Purple (7.4 - 9.0) effectively brackets this pH, ensuring that the color change occurs at or very near the true equivalence point, leading to an accurate determination of the analyte's concentration.
References
Application Notes and Protocols: m-Cresol Purple as a pH Indicator for Marine Chemistry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Cresol Purple (mCP) is a sulfonephthalein indicator dye widely employed for high-precision spectrophotometric measurements of pH in seawater.[1][2] Its application is crucial in the field of marine chemistry, particularly for monitoring ocean acidification, understanding the marine carbon cycle, and conducting various biogeochemical studies.[1][3][4] The method's high precision (to ±0.0004 pH units) and speed make it a preferred choice for both laboratory and at-sea analyses.[5][6]
The accuracy of spectrophotometric pH measurements is critically dependent on the purity of the mCP dye.[5][7][8] Commercially available mCP often contains impurities that can introduce significant biases in pH measurements, with deviations as large as 0.018 pH units.[7] Therefore, purification of the dye is an essential step to ensure the quality and comparability of data.[1]
This document provides detailed application notes and protocols for the purification of m-Cresol Purple and its use in the spectrophotometric determination of seawater pH.
Principle of Spectrophotometric pH Measurement with m-Cresol Purple
The spectrophotometric method relies on the color change of the mCP indicator as a function of pH. In seawater, mCP exists in two main forms in equilibrium: a yellow acidic form (HI⁻) and a purple basic form (I²⁻). The pH of the seawater sample can be determined by measuring the ratio of the absorbance of these two forms at specific wavelengths.
The absorbance of the acidic form is maximal at a wavelength of 434 nm, while the basic form has its maximum absorbance at 578 nm.[5][7] The ratio of the absorbances at these two wavelengths (R = A₅₇₈ / A₄₃₄) is used to calculate the pH on the total hydrogen ion concentration scale (pHT).[5][7]
Quantitative Data for pH Calculation
The calculation of seawater pH from the absorbance ratio (R) requires several parameters that are dependent on temperature (T, in Kelvin) and salinity (S). The fundamental equation is:
pHT = -log(K₂Te₂) + log((R - e₁) / (1 - R(e₃/e₂))) [7][8]
Where:
-
R is the ratio of the absorbances at 578 nm and 434 nm.
-
K₂T is the second dissociation constant of mCP.
-
e₁, e₂, and e₃ are molar absorptivity ratios of the different forms of the indicator.
The following tables summarize the empirically determined coefficients for calculating the necessary parameters for purified mCP.
Table 1: Coefficients for the Calculation of -log(K₂Te₂)
This term is calculated using the equation: -log(K₂Te₂) = a + (b/T) + c ln(T) - dT [5][7]
| Coefficient | Equation | Reference |
| a | -246.64209 + 0.315971S + 2.8855 x 10⁻⁴S² | [5][7] |
| b | 7229.23864 - 7.098137S - 0.057034S² | [5][7] |
| c | 44.493382 - 0.052711S | [5][7] |
| d | 0.0781344 | [5][7] |
This characterization is appropriate for temperatures between 278.15 K and 308.15 K and salinities between 20 and 40.[5]
Table 2: Equations for Molar Absorptivity Ratios (e₁, e₃/e₂)
| Parameter | Equation | Reference |
| e₁ | -0.007762 + 4.5174 x 10⁻⁵T | [5][7] |
| e₃/e₂ | -0.020813 + 2.60262 x 10⁻⁴T + 1.0436 x 10⁻⁴(S - 35) | [5][7] |
These relationships are valid for temperatures between 278.15 K and 308.15 K and salinities between 20 and 40.[5]
Experimental Protocols
Protocol 1: Purification of m-Cresol Purple via High-Performance Liquid Chromatography (HPLC)
Impurities in commercial mCP can significantly affect the accuracy of pH measurements.[8] This protocol describes a method for purifying mCP using HPLC.[5][7]
Materials and Equipment:
-
m-Cresol Purple (commercial grade)
-
HPLC system with a preparative column (e.g., Primesep B2, 22 x 250 mm, 5 µm particle size)[7][8]
-
Analytical HPLC column (e.g., Primesep B2, 4.6 x 250 mm, 5 µm particle size) for method optimization[7][8]
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Column oven
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 70% acetonitrile and 30% water, with 0.05% trifluoroacetic acid added as a modifier.[5][7]
-
Sample Preparation: Dissolve the unpurified mCP in the mobile phase to create a 70 mM solution.[5][7]
-
HPLC Separation:
-
Solvent Removal:
Protocol 2: Preparation of m-Cresol Purple Indicator Solution
Materials:
-
Purified m-Cresol Purple (solid)
-
Sodium chloride (NaCl)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
Procedure:
-
Prepare a 0.7 M NaCl solution in deionized water to mimic the ionic strength of seawater.[3]
-
Dissolve the purified mCP in the NaCl solution to achieve a concentration of approximately 1.3 mM.[3]
-
Adjust the pH of the indicator solution to approximately 8.0 using a NaOH solution. This minimizes the pH perturbation of the seawater sample upon addition of the indicator.[3][9]
-
Store the indicator solution in a dark container at room temperature. Purified mCP solutions have been found to be stable for at least 5.3 years under these conditions.[4][10]
Protocol 3: Spectrophotometric Measurement of Seawater pH
Materials and Equipment:
-
Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (e.g., 10 cm path length)
-
m-Cresol Purple indicator solution (prepared as in Protocol 2)
-
Seawater sample
-
Thermostatic water bath
Procedure:
-
Sample Temperature Equilibration: Place the seawater sample bottle in a thermostatic water bath to bring it to a constant and known temperature (e.g., 25.0 ± 0.1 °C).[3]
-
Blank Measurement:
-
Indicator Addition and Measurement:
-
Remove the cuvette from the spectrophotometer.
-
Add a small, known volume of the mCP indicator solution to the seawater sample in the cuvette (e.g., 60 µL of 1.3 mM mCP to 1 mL of seawater).[3]
-
Thoroughly mix the solution.
-
Place the cuvette back into the spectrophotometer and measure the absorbance at 434 nm, 578 nm, and the non-absorbing wavelength.
-
-
pH Calculation:
-
Correct the absorbance readings for the baseline drift using the measurement at the non-absorbing wavelength.
-
Calculate the absorbance ratio, R = A₅₇₈ / A₄₃₄.
-
Use the equations and coefficients in Tables 1 and 2 to calculate the pHT of the seawater sample.
-
Indicator Perturbation Correction: The addition of the indicator solution, which has its own pH and alkalinity, can slightly alter the pH of the seawater sample.[9][12] This effect is more pronounced in less-buffered waters. For high-accuracy measurements, this perturbation should be quantified and corrected for, for example, by using a double dye addition experiment.[12]
Diagrams
Caption: Workflow for m-Cresol Purple purification and use in spectrophotometric seawater pH measurement.
Caption: Logical flow for calculating seawater pH from spectrophotometric data using m-Cresol Purple.
References
- 1. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 2. m-CRESOL PURPLE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. mdpi.com [mdpi.com]
- 4. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 5. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. goa-on.org [goa-on.org]
- 12. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - NOAA Ocean Acidification Program [oceanacidification.noaa.gov]
Application Notes and Protocols for the Preparation of m-Cresol Purple Indicator for Oceanographic pH Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of purified m-Cresol Purple (mCP), a critical indicator for high-precision spectrophotometric pH measurements of seawater. Accurate pH measurements are fundamental in oceanography, particularly for monitoring ocean acidification and its effects on marine ecosystems. The protocols outlined below are based on established methodologies to ensure the highest quality data.
Introduction
Spectrophotometric methods using sulfonephthalein dyes, such as m-Cresol Purple (mCP), are the standard for precise and accurate seawater pH measurements.[1] Commercial mCP, however, often contains impurities that can introduce significant errors in pH determination, with deviations as large as 0.018 pH units.[2] Therefore, purification of the dye is a critical first step to achieving climate-quality data. This document details the purification of mCP, the preparation of the indicator solution, and the protocol for its use in spectrophotometric pH measurements.
Data Presentation
Impact of Purification on pH Measurement Accuracy
The presence of impurities in commercial m-Cresol Purple can lead to significant pH measurement errors. The following table summarizes the observed deviations when using unpurified versus purified mCP.
| pH Level | Maximum Observed pH Deviation (Unpurified vs. Purified) | Reference |
| 7.4 | 0.010 pH units | [2] |
| 8.2 | 0.018 pH units | [2] |
Recommended Concentrations for m-Cresol Purple Indicator Solution
The final concentration of the mCP indicator solution is crucial for accurate measurements. The table below provides the recommended concentrations for the stock and working solutions.
| Solution Type | m-Cresol Purple Concentration | Solvent/Matrix | Reference |
| Stock Solution | ~2 mM | 0.7 M NaCl | [1] |
| Working Concentration in Seawater | 2.5 x 10⁻⁶ to 4.2 x 10⁻⁶ M | Seawater Sample | [3][4] |
Experimental Protocols
Purification of m-Cresol Purple Powder
Purification of commercially available mCP is essential to remove impurities that absorb light at the analytical wavelengths, which can bias pH measurements.[1][2][5] High-Performance Liquid Chromatography (HPLC) is the most effective method for this purification.
Materials and Equipment:
-
m-Cresol Purple (from various vendors)[2]
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column[2][5]
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Trifluoroacetic acid (TFA)[2]
-
Milli-Q water (or equivalent high-purity water)
-
Rotary evaporator
-
Spectrophotometer
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 70% acetonitrile and 30% Milli-Q water, with 0.05% trifluoroacetic acid (TFA) as a modifier.[2][5]
-
Sample Preparation: Dissolve the unpurified mCP powder in the mobile phase to prepare a concentrated solution for injection into the HPLC.
-
HPLC Separation:
-
Equilibrate the preparative Primesep B2 column with the mobile phase.
-
Inject the mCP solution onto the column.
-
Elute the components isocratically with the mobile phase. The pure mCP component will have a characteristic retention time.
-
Use a photodiode array detector to monitor the elution and identify the peak corresponding to pure mCP. Impurities will typically elute at different times.[2][5]
-
-
Fraction Collection: Collect the fraction containing the purified mCP.
-
Solvent Removal: Use a rotary evaporator to remove the mobile phase (acetonitrile, water, and TFA) from the collected fraction. This will yield the purified mCP as a solid.
-
Quality Control:
-
Re-dissolve a small amount of the purified mCP in the mobile phase and analyze it on an analytical HPLC column to confirm purity.
-
Alternatively, use spectrophotometry to assess the purity. The absorbance spectrum should show a clean peak for mCP without shoulders or extraneous peaks.[1]
-
Preparation of m-Cresol Purple Indicator Solution
Once the mCP is purified, a stock indicator solution is prepared in a medium with an ionic strength similar to seawater to minimize perturbations when added to the sample.
Materials:
-
Purified m-Cresol Purple powder
-
Sodium Chloride (NaCl), reagent grade
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Milli-Q water
-
pH meter
Protocol:
-
Prepare a 0.7 M NaCl Solution: Dissolve the appropriate amount of NaCl in Milli-Q water to create a solution with an ionic strength that mimics seawater.
-
Prepare a ~2 mM mCP Stock Solution:
-
Dissolve the purified mCP powder in the 0.7 M NaCl solution to achieve a final concentration of approximately 2 mM.[1]
-
-
Adjust the pH of the Indicator Solution:
-
The pH of the indicator solution should be adjusted to be close to the expected pH of the seawater samples, typically around 7.8 ± 0.1.[1][6]
-
Use a pH meter to monitor the pH of the solution.
-
Add small volumes of 0.1 M NaOH or 0.1 M HCl to adjust the pH to the desired range. This minimizes the pH perturbation of the seawater sample upon addition of the indicator.
-
-
Storage: Store the final indicator solution in a well-sealed, dark bottle at 4°C. The solution is typically stable for several months.[6]
Spectrophotometric Measurement of Seawater pH
This protocol describes the use of the prepared mCP indicator solution for the determination of seawater pH.
Materials and Equipment:
-
Prepared m-Cresol Purple indicator solution (~2 mM)
-
Seawater sample
-
Spectrophotometer with a thermostatted cuvette holder
-
Cuvette with a known pathlength (e.g., 10 cm)
Protocol:
-
Sample Equilibration: Allow the seawater sample to equilibrate to a known and stable temperature in the thermostatted cuvette holder of the spectrophotometer.
-
Blank Measurement: Fill the cuvette with the seawater sample without the indicator. Measure and record the absorbance at the analytical wavelengths (434 nm and 578 nm) and a non-absorbing wavelength (e.g., 730 nm) to serve as a baseline correction.
-
Indicator Addition: Add a small, known volume of the mCP indicator solution to the seawater sample in the cuvette. The final concentration of mCP in the seawater should be in the range of 2.5 x 10⁻⁶ to 4.2 x 10⁻⁶ M.[3][4] Mix gently but thoroughly.
-
Absorbance Measurement: Measure the absorbance of the seawater with the added indicator at 434 nm (absorbance maximum of the acidic form, HI⁻) and 578 nm (absorbance maximum of the basic form, I²⁻).[2][7]
-
pH Calculation: Calculate the seawater pH on the total scale (pHT) using the following equation[2][5][8]:
pHT = -log(K₂Te₂) + log((R - e₁) / (1 - R * (e₃/e₂)))
Where:
-
R is the ratio of the absorbances: R = A₅₇₈ / A₄₃₄
-
K₂T is the second dissociation constant of mCP at the measurement temperature and salinity.
-
e₁, e₂, and e₃ are the molar absorptivity ratios of the indicator species at the measurement wavelengths. These parameters are dependent on temperature and salinity and can be found in the literature.[2][5][8]
-
Visualizations
Caption: Workflow for the purification of m-Cresol Purple using HPLC.
Caption: Workflow for spectrophotometric seawater pH measurement using purified m-Cresol Purple.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goa-on.org [goa-on.org]
- 7. goa-on.org [goa-on.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: m-Cresol Purple for Environmental Water pH Testing
Introduction
m-Cresol Purple (m-cresolsulfonphthalein) is a sulfonephthalein dye widely utilized as a pH indicator for the highly precise and accurate spectrophotometric determination of pH in environmental water samples, particularly in seawater.[1][2] Its second dissociation constant (pKa₂) is within the typical pH range of seawater (7.4–9.0), making it an ideal indicator for oceanographic studies, including monitoring ocean acidification.[3][4] The methodology relies on the principle that the acidic (HI⁻) and basic (I²⁻) forms of the indicator have distinct light absorption spectra.[5] By measuring the absorbance of the indicator in a water sample at two specific wavelengths, the ratio of the two forms can be determined, and subsequently, the pH can be calculated with high precision.[1][6] This document provides detailed application notes and protocols for the use of m-Cresol Purple in environmental water testing for researchers, scientists, and professionals in drug development who may require precise pH measurements in aqueous solutions.
Chemical Principle and Signaling Pathway
The pH-dependent color change of m-Cresol Purple is governed by its chemical equilibrium in an aqueous solution. The second dissociation is the one relevant for the pH range of most natural waters.[5]
Caption: Chemical equilibrium of m-Cresol Purple's second dissociation.
Quantitative Data
The accurate calculation of pH from absorbance measurements requires precise values for the second dissociation constant (pKa₂) of m-Cresol Purple and the molar absorptivity ratios (e₁, e₃/e₂) of its acidic and basic forms. These parameters are dependent on temperature and salinity. The following tables summarize the equations and provide example values for these parameters.
Table 1: Equations for pH Calculation Parameters
| Parameter | Equation | Reference |
| pHT | pHT = -log(K₂Te₂) + log((R - e₁)/(1 - R(e₃/e₂))) | [7][8] |
| -log(K₂Te₂) | a + (b/T) + c ln(T) - dT a = -246.64209 + 0.315971S + 2.8855 x 10⁻⁴S² b = 7229.23864 - 7.098137S - 0.057034S² c = 44.493382 - 0.052711S d = 0.0781344 | [7][8] |
| e₁ | -0.007762 + 4.5174 x 10⁻⁵T | [7][8] |
| e₃/e₂ | -0.020813 + 2.60262 x 10⁻⁴T + 1.0436 x 10⁻⁴(S - 35) | [7][8] |
Where: R is the ratio of absorbances at 578 nm and 434 nm, T is the temperature in Kelvin, and S is the salinity.
Table 2: Example Parameter Values at Salinity = 35
| Temperature (°C) | Temperature (K) | -log(K₂Te₂) | e₁ | e₃/e₂ |
| 5 | 278.15 | 8.083 | 0.0047 | 0.0515 |
| 10 | 283.15 | 7.979 | 0.0050 | 0.0528 |
| 15 | 288.15 | 7.878 | 0.0052 | 0.0541 |
| 20 | 293.15 | 7.780 | 0.0054 | 0.0554 |
| 25 | 298.15 | 7.685 | 0.0057 | 0.0567 |
Experimental Protocols
Protocol 1: Preparation of m-Cresol Purple Indicator Solution (2 mM)
This protocol is adapted from established methods for preparing a 2 mM m-Cresol Purple solution suitable for seawater pH measurements.[5]
Materials:
-
m-Cresol Purple sodium salt
-
Sodium Chloride (NaCl)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
250 mL volumetric flask
-
Analytical balance
-
Funnel
-
Screw-cap glass bottle
-
pH meter or paper
Procedure:
-
Accurately weigh out 0.202 g of this compound.[5]
-
Weigh out 10.2 g of NaCl. This creates a sodium chloride matrix to approximate the ionic strength of seawater.[5]
-
Place a funnel in the neck of the 250 mL volumetric flask and add approximately 100 mL of deionized water.
-
Carefully rinse the weighed this compound into the volumetric flask with deionized water.
-
Rinse the weighed NaCl into the volumetric flask with deionized water.
-
Remove the funnel and gently swirl the flask to dissolve the solids.
-
Once dissolved, carefully fill the flask to the 250 mL mark with deionized water.
-
Transfer the solution to a screw-cap glass bottle for storage.
-
Adjust the pH of the solution to approximately 7.9 ± 0.1 using dropwise additions of 0.1 M HCl or 0.1 M NaOH.[5] This is done to minimize the pH perturbation of the sample upon indicator addition.
-
The pH of the dye solution should be checked before each use and adjusted if necessary. The solution is stable for several months.[5]
Protocol 2: Spectrophotometric pH Measurement of a Water Sample
This protocol outlines the steps for measuring the pH of a water sample using a spectrophotometer and the prepared m-Cresol Purple indicator solution. For the highest accuracy, purification of the m-Cresol Purple dye using HPLC is recommended to remove impurities that can affect measurements.[7][8]
Materials:
-
Prepared m-Cresol Purple indicator solution (2 mM)
-
Spectrophotometer with a thermostatted cell holder
-
Cuvettes (e.g., 10 cm path length for open ocean samples)[1]
-
Water sample
-
Calibrated thermometer
-
Micropipette
Procedure:
-
Instrument Setup:
-
Blank Measurement:
-
Rinse the cuvette with the water sample three times.
-
Fill the cuvette with the water sample.
-
Place the cuvette in the cell holder and allow it to thermally equilibrate.
-
Measure the absorbance at 434 nm, 578 nm, and 730 nm to obtain the blank absorbances (Ab434, Ab578, Ab730).
-
-
Sample Measurement:
-
Remove the cuvette from the spectrophotometer.
-
Add a small, precise volume of the m-Cresol Purple indicator solution to the water sample in the cuvette (e.g., 50 µL to a 27 mL cuvette).[1] The final indicator concentration should be between 2.5 x 10⁻⁶ and 4.2 x 10⁻⁶ M.[9]
-
Gently mix the solution by inverting the cuvette several times, avoiding the introduction of air bubbles.
-
Place the cuvette back into the cell holder and allow it to thermally equilibrate.
-
Measure the absorbance at 434 nm, 578 nm, and 730 nm to obtain the sample absorbances (As434, As578, As730).
-
Measure the temperature of the sample in the cuvette using a calibrated thermometer.[1]
-
-
Data Processing:
-
Correct the absorbance readings for the baseline by subtracting the absorbance at 730 nm from the absorbances at 434 nm and 578 nm for both the blank and the sample.
-
Calculate the absorbance ratio (R) using the following equation: R = (As578 - Ab578) / (As434 - Ab434)
-
Using the measured temperature and the salinity of the water sample, calculate the values for -log(K₂Te₂), e₁, and e₃/e₂ using the equations in Table 1.
-
Calculate the pH of the sample on the total scale (pHT) using the equation from Table 1.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric pH measurement of environmental water samples using m-Cresol Purple.
Caption: Experimental workflow for pH measurement.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Metacresol purple - Wikipedia [en.wikipedia.org]
- 5. goa-on.org [goa-on.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spectrophotometric pH Determination using m-Cresol Purple
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of pH in aqueous solutions using the indicator dye m-Cresol Purple (mCP). This spectrophotometric method offers high precision and accuracy, making it a valuable tool in research, quality control, and stability testing of pharmaceutical formulations.
Principle of the Method
The spectrophotometric determination of pH using m-Cresol Purple is based on the color change of the indicator in response to variations in hydrogen ion concentration. m-Cresol Purple is a sulfonephthalein indicator that exhibits a color change from yellow in its acidic form (HI⁻) to purple in its basic form (I²⁻) over a pH range of 7.4 to 9.0.[1][2][3] The intensity of the color, and thus the absorbance of light at specific wavelengths, is directly related to the relative concentrations of the acidic and basic forms of the indicator.
The calculation of pH is derived from the Henderson-Hasselbalch equation and the Beer-Lambert law. By measuring the absorbance of the solution containing the indicator at two wavelengths corresponding to the maximum absorbance of the acidic (λ₁) and basic (λ₂) forms, the ratio of the concentrations of these forms can be determined. This ratio, along with the dissociation constant (pKa) of the indicator, is then used to calculate the pH of the solution.
The key equation for calculating pH on the total hydrogen ion scale (pH_T) is:
pH_T = -log(K₂e₂) + log((R - e₁)/(1 - R(e₃/e₂)))
Where:
-
R is the ratio of the absorbances at the two peak wavelengths (A_λ₂ / A_λ₁). For m-Cresol Purple, λ₁ is 434 nm and λ₂ is 578 nm.[4][5][6]
-
K₂ is the second dissociation constant of m-Cresol Purple.
-
e₁, e₂, and e₃ are molar absorptivity ratios of the indicator species.[7]
The terms -log(K₂e₂) and the molar absorptivity ratios are dependent on temperature and, in saline solutions, salinity. For applications in drug development where the ionic strength of the solution may not be primarily from sea salts, careful calibration or the use of established parameters for specific buffer systems is recommended.
Reagents and Equipment
Reagents
-
m-Cresol Purple (mCP) Indicator Solution (2 mM): High-purity m-Cresol Purple is crucial for accurate measurements, as impurities can significantly affect absorbance readings.[8][9] It is recommended to use purified mCP or to purify commercially available dye using methods such as HPLC.
-
To prepare a 2 mM stock solution, dissolve the appropriate amount of purified mCP powder in deionized water. The pH of the stock solution should be adjusted to approximately 7.8-8.0 with a small amount of NaOH or HCl.
-
-
pH Buffers: Standard pH buffers (e.g., pH 7.00, 9.00, 10.00) for calibration and verification of the method. For high accuracy, certified reference material (CRM) buffers are recommended.
-
Deionized Water: High-purity, carbon dioxide-free deionized water for reagent preparation and blanks.
-
Sample Solution: The aqueous drug product or formulation to be tested.
Equipment
-
Spectrophotometer: A dual-beam or diode array spectrophotometer capable of measuring absorbance at specific wavelengths (434 nm and 578 nm) with high precision.
-
Cuvettes: Quartz or glass cuvettes with a known path length (e.g., 1 cm).
-
Thermostatic Cell Holder: To maintain a constant and known temperature during absorbance measurements, as the pKa of the indicator is temperature-dependent.
-
Calibrated pH Meter: For initial pH adjustments of the indicator solution and for comparison measurements.
-
Micropipettes: For accurate addition of the indicator solution to the sample.
-
Volumetric flasks and other standard laboratory glassware.
Experimental Protocol
The following is a generalized protocol for the spectrophotometric determination of pH.
Preparation of m-Cresol Purple Indicator
-
Weigh out the required amount of purified m-Cresol Purple powder to prepare a 2 mM stock solution.
-
Dissolve the powder in a known volume of deionized water. Gentle warming or sonication can aid in dissolution.
-
Adjust the pH of the indicator solution to approximately 7.8-8.0 using dilute NaOH or HCl while monitoring with a calibrated pH meter.
-
Store the indicator solution in a dark, sealed container to prevent contamination and degradation.
Spectrophotometric Measurement
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the measurement wavelengths to 434 nm and 578 nm. A third wavelength, such as 750 nm, can be used for baseline correction.
-
Set the temperature of the thermostatic cell holder to the desired measurement temperature (e.g., 25°C) and allow it to equilibrate.
-
-
Blank Measurement:
-
Fill a clean cuvette with the sample solution (without the indicator).
-
Place the cuvette in the cell holder and record the absorbance at the measurement wavelengths. This will serve as the blank.
-
-
Sample Measurement:
-
Add a precise volume of the m-Cresol Purple indicator solution to a known volume of the sample solution in a separate container. The final concentration of the indicator in the sample should be in the low micromolar range.
-
Gently mix the solution to ensure homogeneity.
-
Rinse the cuvette with a small amount of the sample-indicator mixture, then fill the cuvette.
-
Place the cuvette in the cell holder and record the absorbance at 434 nm and 578 nm (and 750 nm if used for baseline correction).
-
Data Analysis and pH Calculation
-
Absorbance Correction:
-
If a baseline correction wavelength was used, subtract the absorbance at 750 nm from the absorbances at 434 nm and 578 nm.
-
Subtract the blank absorbance values from the corresponding sample absorbance values.
-
-
Calculate the Absorbance Ratio (R):
-
R = A_578nm / A_434nm
-
-
Determine Temperature-Dependent Parameters:
-
Using the measured temperature of the sample, determine the values for -log(K₂e₂), e₁, and e₃/e₂ from the tables below.
-
-
Calculate pH:
-
Use the following equation to calculate the pH of the sample: pH_T = -log(K₂e₂) + log((R - e₁)/(1 - R(e₃/e₂)))
-
Quantitative Data
The following tables provide the necessary parameters for the pH calculation at various temperatures. These parameters are derived from studies in aqueous solutions and are suitable for many applications. For highly saline or non-standard matrices, specific characterization of the indicator may be required.
Table 1: Temperature-Dependent Parameters for pH Calculation
| Temperature (°C) | Temperature (K) | -log(K₂e₂) | e₁ | e₃/e₂ |
| 5 | 278.15 | 8.887 | 0.0048 | 0.0521 |
| 10 | 283.15 | 8.757 | 0.0051 | 0.0534 |
| 15 | 288.15 | 8.632 | 0.0053 | 0.0547 |
| 20 | 293.15 | 8.512 | 0.0055 | 0.0560 |
| 25 | 298.15 | 8.396 | 0.0057 | 0.0573 |
| 30 | 303.15 | 8.284 | 0.0060 | 0.0586 |
| 35 | 308.15 | 8.177 | 0.0062 | 0.0599 |
Note: These values are based on established literature and may require verification for specific applications.
Visualizations
Caption: Experimental Workflow for pH Measurement.
Caption: Underlying Principles of the Method.
References
- 1. nbinno.com [nbinno.com]
- 2. Metacresol purple - Wikipedia [en.wikipedia.org]
- 3. What are the molecular structures of sulfonphthalein acid-base indicators? | Chemical Education Xchange [chemedx.org]
- 4. chem.fsu.edu [chem.fsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. m-Cresol purple, Indicator grade [himedialabs.com]
- 7. Spectrophotometric pH measurements - IOW [iow.de]
- 8. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Standard Operating Procedure for Spectrophotometric pH Measurement using m-Cresol Purple
Introduction
This document provides a detailed standard operating procedure (SOP) for the determination of pH in aqueous solutions, with a particular focus on seawater, using the indicator dye meta-Cresol Purple (m-Cresol Purple or mCP). Spectrophotometric pH measurement using mCP is a highly precise and accurate method widely adopted in oceanography and environmental sciences.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals who require reliable and reproducible pH measurements.
m-Cresol (B1676322) Purple is a sulfonephthalein dye that acts as a pH indicator. It exhibits distinct color changes in two pH ranges: from red to yellow between pH 1.2 and 2.8, and from yellow to violet between pH 7.4 and 9.0.[5][6][7] The second transition is particularly useful for the typical pH range of seawater. The principle of this method relies on the different absorption spectra of the acidic (HI⁻) and basic (I²⁻) forms of the indicator.[8][9] By measuring the absorbance of a sample containing mCP at two specific wavelengths, the ratio of the two indicator species can be determined, which is directly related to the pH of the sample.
For accurate results, it is crucial to use purified m-Cresol Purple, as impurities can significantly affect the measurements and lead to systematic errors.[1][2][10][11] This SOP outlines the necessary steps for preparing the indicator solution, calibrating the spectrophotometer, performing the measurement, and calculating the final pH value.
Properties of m-Cresol Purple
The following table summarizes the key properties of m-Cresol Purple relevant to its use as a pH indicator.
| Property | Value | Reference |
| Chemical Name | m-Cresolsulfonphthalein | [7] |
| Molecular Formula | C₂₁H₁₈O₅S | [6] |
| Molar Mass | 382.43 g/mol | [6] |
| pH Indicator Range 1 | 1.2 - 2.8 (Red to Yellow) | |
| pH Indicator Range 2 | 7.4 - 9.0 (Yellow to Purple) | |
| pKa₁ (at 25°C) | 1.51 | |
| pKa₂ (at 25°C) | 8.32 | [5] |
| Absorbance Maxima (Acid form, HI⁻) | 434 nm | [1][2][12] |
| Absorbance Maxima (Base form, I²⁻) | 578 nm | [1][2][12] |
| Non-absorbing Wavelength | 730 nm | [9][12] |
Experimental Protocol
This section details the step-by-step procedure for accurate pH measurement using m-Cresol Purple.
Reagents and Materials
-
Purified m-Cresol Purple (mCP) powder or sodium salt
-
Deionized water
-
Sodium Chloride (NaCl)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks (250 mL)
-
Glass storage bottle with screw cap
-
Spectrophotometer (dual-beam or diode array recommended)
-
Cuvettes (10 cm path length recommended for seawater)
-
Thermostated water bath or cell holder
-
Micropipette
Preparation of m-Cresol Purple Indicator Solution (2 mM)
A 2 mmol L⁻¹ stock solution of m-cresol purple dye is required.[8][12] The pH of the dye solution should be adjusted to approximately 7.9 ± 0.1 to be similar to the expected sample pH.[8][12]
-
Weighing: Accurately weigh out approximately 0.202 g of m-cresol purple sodium salt.[8] Also, weigh out 10.2 g of NaCl.[8] The NaCl is added to match the ionic strength of the indicator solution to that of seawater.[8][12]
-
Dissolving: Using a funnel, transfer the weighed m-cresol purple and NaCl into a 250 mL volumetric flask. Add about 100 mL of deionized water and rinse any remaining solids from the weighing dish and funnel into the flask.[8]
-
Dilution: Swirl the flask to dissolve the solids. Once dissolved, carefully fill the flask to the 250 mL mark with deionized water.[8]
-
pH Adjustment: Transfer the solution to a glass storage bottle.[8] Using a calibrated pH electrode, measure the pH of the indicator solution. Adjust the pH to 7.9 ± 0.1 by dropwise addition of 0.1 M NaOH or 0.1 M HCl as needed.[8]
-
Storage: Store the indicator solution in a sealed glass bottle. This solution should be stable for several months.[8] It is recommended to check and adjust the pH before each use.[8]
Spectrophotometric Measurement
-
Sample Preparation: Collect the water sample with minimal gas exchange.[12] If necessary, bring the sample to a constant and known temperature (e.g., 25.0 ± 0.1 °C) using a thermostated water bath.[9][12]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the measurement wavelengths to 434 nm, 578 nm, and 730 nm.[9][12] The 730 nm wavelength serves as a baseline correction for any turbidity or drift.[9][12]
-
Blank Measurement: Rinse the cuvette with the sample water. Fill the cuvette with the sample and place it in the thermostated cell holder of the spectrophotometer. Measure and record the absorbance at the three wavelengths (A_sw,434, A_sw,578, A_sw,730).[9][12]
-
Indicator Addition: Remove the cuvette from the spectrophotometer. Add a small, precise volume of the mCP indicator solution to the sample in the cuvette.[12] The amount of dye added should be sufficient to produce absorbance values between 0.4 and 1.0 at the absorbance peaks.[9][12] Gently mix the solution by capping and inverting the cuvette.
-
Sample Measurement: Place the cuvette back into the spectrophotometer in the same orientation as the blank measurement.[9][12] Measure and record the absorbance at the three wavelengths (A_sw+dye,434, A_sw+dye,578, A_sw+dye,730).[9][12]
-
Temperature Measurement: Measure and record the temperature of the sample in the cuvette to ± 0.1 °C.[12]
pH Calculation
The pH on the total hydrogen ion scale (pH_T) is calculated using the following equation, which accounts for the absorbance ratio (R) and the temperature and salinity-dependent equilibrium constant (K₂ᵀ) and molar absorptivity ratios (e₁, e₃/e₂) of the indicator.[1][2]
pH_T = -log(K₂ᵀe₂) + log((R - e₁) / (1 - R * (e₃/e₂))) [1][2]
Where:
-
R is the ratio of the background-corrected absorbances:
-
A_434 = (A_sw+dye,434 - A_sw,434) - (A_sw+dye,730 - A_sw,730)
-
A_578 = (A_sw+dye,578 - A_sw,578) - (A_sw+dye,730 - A_sw,730)
-
R = A_578 / A_434
-
-
T is the temperature in Kelvin.
-
S is the salinity of the sample.
The terms **-log(K₂ᵀe₂) **, e₁ , and e₃/e₂ are calculated using the following empirical equations derived for purified mCP in seawater:[1][2]
-
-log(K₂ᵀe₂) = a + (b / T) + c * ln(T) - d * T
-
a = -246.64209 + 0.315971 * S + 2.8855 x 10⁻⁴ * S²
-
b = 7229.23864 - 7.098137 * S - 0.057034 * S²
-
c = 44.493382 - 0.052711 * S
-
d = 0.0781344
-
-
e₁ = -0.007762 + 4.5174 x 10⁻⁵ * T
-
e₃/e₂ = -0.020813 + 2.60262 x 10⁻⁴ * T + 1.0436 x 10⁻⁴ * (S - 35)
These equations are valid for temperatures between 278.15 K and 308.15 K (5°C to 35°C) and salinities between 20 and 40.[1][2]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the m-Cresol Purple pH measurement procedure and the chemical equilibrium of the indicator.
Caption: Experimental workflow for spectrophotometric pH measurement using m-Cresol Purple.
Caption: Chemical equilibrium of the second dissociation of m-Cresol Purple.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 5. Cresol Purple | 2303-01-7 [chemicalbook.com]
- 6. Metacresol purple - Wikipedia [en.wikipedia.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. goa-on.org [goa-on.org]
- 9. ioccp.org [ioccp.org]
- 10. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goa-on.org [goa-on.org]
Application Notes: High-Precision pH Analysis of Coastal and Estuarine Waters Using m-Cresol Purple
Introduction
The accurate and precise measurement of pH is critical for monitoring the health of coastal and estuarine ecosystems, particularly in the context of ocean acidification.[1] Spectrophotometric methods utilizing the sulfonephthalein indicator dye m-Cresol (B1676322) Purple (mCP) have become the preferred approach for seawater pH analysis due to their high precision (±0.0004 pH units), speed, and simplicity.[2][3][4] This method is based on the principle that the different protonated forms of the mCP indicator have distinct absorption spectra. By measuring the ratio of absorbance at two wavelengths, the pH of the water sample can be determined with high accuracy.
A critical consideration for accurate pH measurements is the purity of the mCP dye. Commercially available mCP can contain impurities that absorb light at the analytical wavelengths, leading to significant biases in pH determination, with deviations as large as 0.018 pH units.[2] Therefore, the use of purified mCP is strongly recommended for high-quality data.[1][2] This document provides detailed protocols for the preparation and purification of mCP, as well as the spectrophotometric determination of pH in coastal and estuarine water samples.
Principle of Measurement
In seawater, the pH measurement using m-Cresol Purple relies on the second dissociation equilibrium of the indicator:
HI⁻ (aq) ⇌ H⁺ (aq) + I²⁻ (aq)[5]
The acidic form (HI⁻) and the basic form (I²⁻) of the dye have absorbance maxima at different wavelengths (434 nm and 578 nm, respectively).[2][6] The ratio of the absorbances at these two wavelengths (R = ⁵⁷⁸A / ⁴³⁴A) is used to calculate the pH of the sample on the total hydrogen ion concentration scale (pHT).
Caption: Chemical equilibrium of m-Cresol Purple indicator in aqueous solution.
Quantitative Data
The calculation of pH from spectrophotometric measurements requires precise characterization of the dye's dissociation constant (K₂) and molar absorptivity ratios (e₁, e₂, e₃), which are dependent on temperature and salinity.
Table 1: Key Properties of m-Cresol Purple for pH Measurement
| Property | Symbol | Wavelength (nm) | Description |
| Absorbance Maximum (Acid Form) | ⁴³⁴A | 434 | The peak absorbance wavelength for the HI⁻ species.[2][7] |
| Absorbance Maximum (Base Form) | ⁵⁷⁸A | 578 | The peak absorbance wavelength for the I²⁻ species.[2][7] |
| Non-absorbing Wavelength | ⁷³⁰A | 730 | A wavelength used for baseline correction.[7] |
| Absorbance Ratio | R | - | R = ⁵⁷⁸A / ⁴³⁴A |
Table 2: pH Calculation Equations for Purified m-Cresol Purple
The pH on the total scale (pHT) is calculated using the following equation, which is valid for temperatures between 278.15 K and 308.15 K (5-35°C) and salinities from 20 to 40.[2][8] For estuarine applications with lower salinities, specific characterizations are necessary.[9][10]
pHT = -log(K₂Te₂) + log [ (R - e₁) / (1 - R * (e₃/e₂)) ] [2]
| Parameter | Equation |
| -log(K₂Te₂) = | a + (b/T) + c ln(T) - dT |
| a | -246.64209 + 0.315971S + 2.8855 x 10⁻⁴S² |
| b | 7229.23864 - 7.098137S - 0.057034S² |
| c | 44.493382 - 0.052711S |
| d | 0.0781344 |
| e₁ = | -0.007762 + 4.5174 x 10⁻⁵T |
| e₃/e₂ = | -0.020813 + 2.60262 x 10⁻⁴T + 1.0436 x 10⁻⁴(S - 35) |
T = Temperature in Kelvin; S = Salinity
Experimental Protocols
Protocol 1: Preparation of m-Cresol Purple Indicator Solution
This protocol is adapted from the Standard Operating Procedure for GOA-ON (Global Ocean Acidification Observing Network).[5]
Materials:
-
m-Cresol Purple (mCP) sodium salt
-
Sodium Chloride (NaCl)
-
Deionized water
-
250 mL volumetric flask
-
Funnel
-
Screw-cap glass bottle
-
Dilute NaOH or HCl solution
-
pH meter
Procedure:
-
Weigh out 0.202 g of m-Cresol Purple sodium salt.[5]
-
Weigh out 10.2 g of NaCl.[5]
-
Place the funnel into the 250 mL volumetric flask and add approximately 100 mL of deionized water.[5]
-
Carefully rinse the weighed mCP sodium salt into the volumetric flask using deionized water.
-
Rinse the weighed NaCl into the flask in the same manner.
-
Remove the funnel and fill the flask to the 250 mL mark with deionized water. This creates a 2 mmol L⁻¹ dye solution in a sodium chloride matrix to approximate the ionic strength of seawater.[5]
-
Transfer the solution to a clean, screw-cap glass bottle and seal it.
-
Adjust the pH of the dye solution to 7.9 ± 0.1 using dropwise additions of dilute NaOH or HCl. This is done to minimize the pH perturbation of the seawater sample upon dye addition.[5][11]
-
Store the solution in the dark. The solution is stable for several months.[5] It is recommended to check the pH before each use and adjust if necessary.[5]
Protocol 2: Purification of m-Cresol Purple via HPLC
Impurities in commercial mCP can significantly affect measurement accuracy.[2] High-Performance Liquid Chromatography (HPLC) is an effective method for purification.
Instrumentation and Reagents:
-
Preparative HPLC system with a photodiode array detector
-
Mobile Phase: A mixture of acetonitrile (B52724) (e.g., 70%) and water (e.g., 30%) with a modifier like trifluoroacetic acid (TFA, e.g., 0.05%).[2][6]
-
Rotary evaporator
Procedure Summary:
-
Dissolve the unpurified mCP in the mobile phase.
-
Optimize the separation conditions on an analytical column before scaling up to a preparative column.[2][6]
-
Inject the mCP solution onto the preparative HPLC column.
-
Collect the fraction corresponding to the pure mCP peak, identified by its characteristic retention time.[12]
-
Remove the mobile phase solvent from the collected fraction using a rotary evaporator to obtain the purified mCP solid.[12]
-
Verify the purity of the collected mCP by re-analyzing a small sample on an analytical HPLC column or by performing spectrophotometric quality control checks.[11]
Protocol 3: Spectrophotometric pH Measurement
Instrumentation:
-
A high-quality spectrophotometer (e.g., dual-beam)
-
Thermostatted cuvette holder
-
10 cm pathlength quartz cuvettes
-
Calibrated digital thermometer
Caption: Workflow for spectrophotometric pH measurement in seawater samples.
Procedure:
-
Sample Preparation: Fill a 10 cm pathlength cuvette with the water sample.
-
Temperature Equilibration: Place the cuvette in the thermostatted cell holder and allow the sample to reach thermal equilibrium. Record the stable temperature (T) to ±0.01°C.
-
Blank Measurement: Measure the absorbance of the seawater sample (without dye) at 434 nm, 578 nm, and 730 nm. This is the blank or background reading.[3][7]
-
Dye Addition: Add a small, precise volume of the purified mCP indicator solution to the cuvette. The final dye concentration in the sample should be approximately 2.5 to 4.2 x 10⁻⁶ M.[3]
-
Mixing: Mix the solution gently but thoroughly.
-
Sample Measurement: Once the reading is stable, record the absorbances at 434 nm, 578 nm, and 730 nm.[7]
-
Calculations: a. Subtract the blank absorbances from the sample absorbances at each wavelength. b. Correct for baseline shifts by subtracting the absorbance at 730 nm from the absorbances at 434 nm and 578 nm.[13] c. Calculate the absorbance ratio, R = A₅₇₈ / A₄₃₄. d. Using the measured temperature (T) in Kelvin and the sample's salinity (S), calculate the pHT using the equations provided in Table 2.
Caption: Logical relationship of inputs and calculations for pH determination.
References
- 1. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goa-on.org [goa-on.org]
- 6. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goa-on.org [goa-on.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
temperature and salinity effects on m-Cresol Purple indicator
Welcome to the technical support center for the use of m-Cresol (B1676322) Purple (mCP) indicator in spectrophotometric pH measurements. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is m-Cresol Purple and why is it used for pH measurements?
A1: m-Cresol Purple (m-cresolsulfonphthalein) is a pH indicator dye widely used for precise and accurate spectrophotometric determination of pH, particularly in marine and other aqueous environments.[1][2] Its utility stems from its distinct color change and well-characterized absorbance properties in response to pH variations.[3] The dye's equilibrium between its acidic (yellow) and basic (purple) forms is sensitive to the hydrogen ion concentration, allowing for pH to be calculated from the ratio of light absorbance at two different wavelengths.
Q2: Why is it crucial to account for temperature and salinity when using mCP?
A2: The dissociation constant (pKa) of m-Cresol Purple, which is fundamental to calculating pH, is significantly dependent on both temperature and salinity.[3][4][5] Changes in temperature and salinity alter the chemical properties of the solution and the indicator itself. Failing to correct for these variables will lead to inaccurate pH measurements. Spectrophotometric pH measurements can be highly precise, but their accuracy hinges on the accurate characterization of the indicator's behavior under the specific temperature and salinity conditions of the sample.[3]
Q3: What is the difference between purified and unpurified mCP, and which should I use?
A3: Commercial preparations of m-Cresol Purple can contain impurities that absorb light at the same wavelengths used for pH determination, leading to significant measurement errors.[6][7] Using unpurified mCP can result in pH deviations as large as 0.018 pH units, with the effect being more pronounced at higher pH values.[6][7] For accurate and reproducible results, it is strongly recommended to use purified mCP.[6][7][8] Purification is typically performed using High-Performance Liquid Chromatography (HPLC).[6][9] If using unpurified mCP is unavoidable, batch-specific correction algorithms may need to be generated.[6]
Q4: How should I prepare the mCP indicator solution?
A4: A common preparation involves creating a 2 mM stock solution. For example, a 2 mmol L-1 solution can be prepared in a sodium chloride matrix to ensure its ionic strength is similar to that of the sample (e.g., seawater).[10] The pH of the indicator solution itself should be adjusted to be close to the expected pH of the samples (e.g., 7.9 ± 0.1 for open ocean seawater) to minimize perturbation of the sample's pH upon addition of the indicator.[10][11]
Here are two example preparation procedures:
-
Method 1 (Sodium Salt):
-
Weigh out 0.202 g of m-cresol purple sodium salt and 10.2 g of NaCl.
-
Dissolve both in deionized water in a 250 mL volumetric flask.
-
Adjust the pH of the final solution to 7.9 ± 0.1 using a dilute NaOH or HCl solution.[10]
-
-
Method 2 (Acid Form):
-
Dissolve 0.1 g of m-cresol purple in 13 mL of 0.01 M sodium hydroxide.
-
Dilute to 100 mL with water and mix.[12]
-
Troubleshooting Guide
Issue 1: My pH readings are consistently high/low or drifting.
-
Possible Cause: Inaccurate temperature or salinity values used in the calculation.
-
Solution: Ensure that the temperature and salinity of the sample are measured accurately at the time of the spectrophotometric reading. Use these precise values in the pH calculation equations.
-
-
Possible Cause: Use of unpurified mCP.
-
Possible Cause: Incorrect pH of the indicator solution.
-
Possible Cause (Drifting): For low-ionic-strength samples, CO2 from the air can dissolve into the sample, causing the pH to change over time.
-
Solution: Minimize the sample's exposure to the atmosphere during the measurement process.
-
Issue 2: The absorbance readings are outside the optimal range of the spectrophotometer.
-
Possible Cause: The concentration of the mCP indicator in the sample is too high or too low.
-
Solution: Spectrophotometers are most accurate within a certain absorbance range (typically 0.1 to 1.0). Adjust the volume of mCP added to the sample to achieve absorbances at the peak wavelengths within this range. For mCP, it is particularly important to avoid excessively high absorbance at 578 nm.[3]
-
Issue 3: My results are not reproducible.
-
Possible Cause: Inconsistent volumes of indicator or sample.
-
Solution: Use calibrated pipettes for adding the indicator and the sample to the cuvette to ensure consistent ratios.
-
-
Possible Cause: Temperature fluctuations during measurement.
-
Solution: Use a thermostatted cell holder in the spectrophotometer to maintain a constant and known temperature during the analysis.[13]
-
Data Presentation
The effect of temperature and salinity on the key parameters for pH calculation using purified m-Cresol Purple is captured in the following equations. The pH on the total hydrogen ion scale (pHT) can be calculated using the following equation:
pHT = -log(K2Te2) + log((R - e1) / (1 - R * (e3/e2)))
where R is the ratio of the absorbances at 578 nm and 434 nm (R = A578/A434). The terms -log(K2Te2), e1, and e3/e2 are functions of temperature (T, in Kelvin) and salinity (S).
Table 1: Equations for Calculating pHT Correction Parameters for m-Cresol Purple
| Parameter | Equation | Salinity Range | Temperature Range (K) | Reference |
| -log(K2Te2) | a + (b/T) + c ln(T) - dT a = -246.64209 + 0.315971S + 2.8855 x 10-4S2 b = 7229.23864 - 7.098137S - 0.057034S2 c = 44.493382 - 0.052711S d = 0.0781344 | 20 - 40 | 278.15 - 308.15 | [7] |
| e1 | -0.007762 + 4.5174 x 10-5T | 20 - 40 | 278.15 - 308.15 | [7] |
| e3/e2 | -0.020813 + 2.60262 x 10-4T + 1.0436 x 10-4(S - 35) | 20 - 40 | 278.15 - 308.15 | [7] |
| -log(kT2e2) | -319.8369 + 0.688159S - 0.00018374S2 + (10508.724 - 32.9599S + 0.059082S2)/T + (55.54253 - 0.101639S)ln(T) - 0.08112151T | 35 - 100 | Freezing point - 298.15 | [4][5] |
| e1 | -0.004363 + 3.598 x 10-5T | 35 - 100 | Freezing point - 298.15 | [4][5] |
| e3/e2 | -0.016224 + 2.42851 x 10-4T + 5.05663 x 10-5(S - 35) | 35 - 100 | Freezing point - 298.15 | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Purified m-Cresol Purple Stock Solution (2 mM)
-
Reagents and Materials:
-
Purified m-Cresol Purple (acid form, H2I)
-
Deionized water
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Sonicator
-
100 mL volumetric flask
-
Analytical balance
-
-
Procedure: [3]
-
Accurately weigh approximately 0.08 g of purified mCP.
-
Transfer the mCP to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water.
-
To aid dissolution and adjust the pH, add approximately 3.25 mL of 0.1 M NaOH.
-
Sonicate the solution until the mCP is completely dissolved.
-
Allow the solution to return to room temperature.
-
Bring the final volume to 100 mL with deionized water.
-
The final solution should have a pH of approximately 8.
-
Protocol 2: Spectrophotometric pH Measurement
-
Equipment:
-
Spectrophotometer with a thermostatted cuvette holder
-
Matched pair of quartz cuvettes (e.g., 1 cm path length)
-
Calibrated thermometer
-
Salinometer or conductivity probe
-
Calibrated micropipettes
-
-
Procedure:
-
Set the spectrophotometer to measure absorbance at the wavelengths corresponding to the absorbance maxima of the two mCP species (typically 434 nm and 578 nm) and a baseline wavelength (e.g., 750 nm).
-
Set the temperature of the cuvette holder to the desired measurement temperature and allow it to stabilize.
-
Fill a cuvette with the water sample and place it in the spectrophotometer.
-
Measure the temperature and salinity of the sample.
-
Add a precise volume of the mCP stock solution to the cuvette. The amount should be sufficient to produce an absorbance of around 1 at 578 nm.[3]
-
Mix the solution gently by inverting the capped cuvette several times.
-
Place the cuvette back into the thermostatted holder and allow the temperature to equilibrate.
-
Record the absorbances at 434 nm, 578 nm, and the baseline wavelength.
-
Subtract the baseline absorbance from the absorbances at 434 nm and 578 nm.
-
Calculate the absorbance ratio, R = A578 / A434.
-
Use the appropriate equations from Table 1, along with the measured temperature and salinity, to calculate the pHT.
-
Visualizations
Caption: Workflow for spectrophotometric pH measurement using m-Cresol Purple.
Caption: Decision tree for troubleshooting inaccurate pH measurements with mCP.
References
- 1. Chrominfo: Preparation of m-cresol purple indicator solution [chrominfo.blogspot.com]
- 2. M CRESOL PURPLE INDICATOR | Ennore India Chemicals [ennoreindiachemicals.com]
- 3. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. goa-on.org [goa-on.org]
- 11. researchgate.net [researchgate.net]
- 12. m -Cresol Purple Solution [drugfuture.com]
- 13. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: m-Cresol Purple Sodium Salt Solution
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of m-Cresol (B1676322) Purple sodium salt solutions.
Frequently Asked Questions (FAQs)
Q1: What is m-Cresol Purple and what are its typical applications?
A1: m-Cresol Purple, also known as m-cresolsulfonphthalein, is a triarylmethane dye commonly used as a pH indicator.[1] It is particularly valuable for spectrophotometric pH measurements.[1][2] The indicator has two distinct pH ranges: from pH 1.2 (red) to 2.8 (yellow) and from pH 7.4 (yellow) to 9.0 (purple).[1][3][2][4][5][6]
Q2: How should I prepare a standard m-Cresol Purple indicator solution?
A2: A common preparation for a 0.04% w/v solution involves dissolving the sodium salt in a mixture of sodium hydroxide, ethanol (B145695), and distilled water.[1][7] For specialized applications like seawater pH measurement, the dye is dissolved in a sodium chloride matrix to match the ionic strength of the sample.[8] The pH of the final solution is often adjusted to be close to the pH of the samples being measured, typically around 7.9 for oceanographic studies.[8][9]
Q3: What are the recommended storage conditions for m-Cresol Purple solutions?
A3: To ensure stability, m-Cresol Purple solutions should be stored in tightly closed containers in a cool, dry, and well-ventilated place.[4][10][11] It is crucial to protect the solution from direct sunlight, moisture, and air contact.[10][12]
Q4: What is the shelf life of m-Cresol Purple solutions?
A4: The stability of the solution is highly dependent on its purity and storage conditions. Purified m-Cresol Purple solutions, when stored in the dark at room temperature, have been found to be stable for at least 5.3 years.[13] Commercially prepared solutions may have a stated shelf life of around 24 months.[14] For seawater pH measurements, it is recommended to test the pH of the dye solution before each use.[8] The solid, powdered form of m-Cresol Purple sodium salt has an indefinite shelf life if stored properly.[4]
Q5: Why is the purity of the m-Cresol Purple dye important?
A5: Impurities in the dye can significantly bias spectrophotometric pH measurements, leading to inaccurate results.[15][16] For high-precision applications, such as monitoring ocean acidification, using purified m-Cresol Purple is strongly recommended.[15][13][16]
Storage and Stability Data Summary
| Parameter | Solid this compound | Purified m-Cresol Purple Solution | Commercial 0.1% (w/v) Solution |
| Storage Temperature | Cool, room temperature[4][10][17] | Room temperature[13] | Ambient |
| Light Conditions | Store in a dark place[10][12] | Must be stored in a dark container[13] | Protect from light |
| Container | Tightly closed container[4][10][11][18] | Glass, screw-cap bottle recommended[8] | Natural poly bottle[14] |
| Stated Shelf Life | Indefinite[4] | At least 5.3 years[13] | 24 months[14] |
| Key Conditions to Avoid | Moisture, strong oxidizers[10][12][19] | UV light exposure[13] | Ignition sources, direct sunlight[11][12] |
Experimental Protocols
Protocol: Preparation of 0.04% (w/v) m-Cresol Purple Indicator Solution
This protocol is adapted for general laboratory use.
Materials:
-
This compound
-
0.05 N Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beakers and graduated cylinders
Procedure:
-
Accurately weigh 40 mg of this compound.[1]
-
In a 100 mL volumetric flask, add 2.08 mL of 0.05 N NaOH solution.[1]
-
Add 20.00 mL of 95% ethanol to the flask.[1]
-
Carefully transfer the weighed m-Cresol Purple powder into the flask.
-
Gently swirl the flask until the powder is completely dissolved.
-
Once dissolved, dilute the solution with distilled water up to the 100 mL mark.[1]
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the final solution to a clearly labeled and tightly sealed storage bottle.
Workflow for Solution Preparation
Caption: Workflow for preparing a 0.04% m-Cresol Purple solution.
Troubleshooting Guide
Q: My m-Cresol Purple solution has changed color in the bottle. What does this mean?
A: An unexpected color change in the stock solution can indicate a shift in its pH or degradation. If the solution is exposed to atmospheric CO2, it can become more acidic, causing a color shift from purple towards yellow.[3] Degradation due to light exposure or contamination can also lead to color changes. It is recommended to check the solution's pH and, if necessary, prepare a fresh batch.
Q: I am getting inconsistent or inaccurate pH readings in my experiment. Could the indicator solution be the problem?
A: Yes, the indicator solution is a common source of error. Several factors could be at play:
-
Impurity: Commercially available dyes can contain impurities that interfere with measurements.[15][16] Using a purified form of the dye is recommended for accurate results.
-
Degradation: The solution may have degraded due to improper storage (e.g., light exposure).[13]
-
Incorrect pH: The pH of the indicator solution itself can perturb the pH of the sample, especially in poorly buffered samples. The indicator's pH should be adjusted to be close to that of the sample.[8][9]
-
Temperature Effects: The dissociation constant (pKa) of m-Cresol Purple is temperature-dependent. Ensure your calculations account for the precise temperature of the measurement.
Q: The color of my solution appears faded or less intense than expected. Why?
A: A faded appearance can suggest that the indicator has degraded. m-Cresol Purple is known to break down when exposed to ultraviolet (UV) light.[15][13] Ensure the solution is always stored in a dark or amber bottle to prevent photodegradation.
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for m-Cresol Purple solution issues.
References
- 1. Chrominfo: Preparation of m-cresol purple indicator solution [chrominfo.blogspot.com]
- 2. m-Cresol purple, pH indicator dye (CAS 2303-01-7) | Abcam [abcam.com]
- 3. Metacresol purple - Wikipedia [en.wikipedia.org]
- 4. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. goa-on.org [goa-on.org]
- 9. researchgate.net [researchgate.net]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Ricca Chemical - m-Cresol Purple TS, 0.1% (w/v) [riccachemical.com]
- 15. researchgate.net [researchgate.net]
- 16. repository.library.noaa.gov [repository.library.noaa.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Cresol Purple | 2303-01-7 [chemicalbook.com]
Technical Support Center: Spectrophotometric pH Measurements with m-Cresol Purple
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-Cresol (B1676322) Purple (mCP) for spectrophotometric pH measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of error in spectrophotometric pH measurements using m-Cresol Purple?
The main sources of error can be categorized as follows:
-
Indicator Impurities: Commercially available m-Cresol Purple can contain impurities that absorb light at the analytical wavelengths, leading to significant inaccuracies in pH measurements.[1][2][3][4]
-
Dye Perturbation: The addition of the mCP indicator dye, which is itself a pH-sensitive substance, can alter the pH of the sample, especially in weakly buffered solutions.[5][6][7]
-
Temperature and Salinity Effects: The dissociation constant (pKa) of m-Cresol Purple is dependent on temperature and salinity. Inaccurate measurement or control of these parameters will lead to errors in the calculated pH.[8]
-
Instrumental Factors: Errors can arise from the spectrophotometer itself, including wavelength inaccuracy, stray light, and pathlength errors.[9][10][11][12]
-
Indicator Stability: Degradation of the mCP indicator solution over time can affect its absorptivity and lead to erroneous pH readings.[13][14]
Q2: How significant is the error caused by impurities in m-Cresol Purple?
The error due to indicator impurities can be substantial. Using unpurified mCP can result in pH deviations as large as 0.010 to 0.018 pH units.[3] Systematic differences in pH of up to 0.01 pH units have been observed when using indicators from different manufacturers or even different batches from the same manufacturer.[1][3] Even some batches of purified indicators can contain residual impurities leading to biases greater than 0.01 above pH 8.[2][15]
Q3: How can I minimize errors from m-Cresol Purple impurities?
The most effective way to minimize these errors is to use purified mCP.[1][2][3] High-performance liquid chromatography (HPLC) is the standard method for purifying mCP.[1][3] If using unpurified dye is unavoidable, some correction methods have been developed, but purified indicator is the preferred choice for high-quality measurements.[4] It is recommended to either purify the dye in-house or obtain it from a reliable source that provides certification of purity. Several institutions are working towards providing community-wide access to purified mCP to improve measurement consistency.[16]
Q4: What is dye perturbation and how can I correct for it?
Dye perturbation is the change in the sample's pH caused by the addition of the mCP indicator solution.[5][6][7] This effect is more pronounced in poorly buffered samples.[5][6] The magnitude of the perturbation depends on the properties of both the sample (pH, total alkalinity, salinity) and the indicator solution (pH, solvent matrix).[5][6] To minimize this effect, the pH and salinity of the dye solution should be matched to the sample.[5] For samples with a wide range of salinity, preparing the dye in deionized water is suggested.[5] Correction for dye perturbation can be done empirically or using modeling software that incorporates the indicator's properties.[5][7]
Q5: How do temperature and salinity affect the measurements?
The pKa of m-Cresol Purple, a critical parameter in the pH calculation, is a function of both temperature and salinity.[8] Therefore, accurate measurement of the sample's temperature and salinity is crucial for accurate pH determination. Characterization of mCP has been performed for a wide range of temperatures (from sub-zero to 35 °C) and salinities (from 20 to 100).[1][8] Using the correct characterization for your experimental conditions is essential. For instance, temperature stability of ±0.1°C is recommended.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate or inconsistent pH readings | 1. Indicator Impurity: The mCP dye contains impurities that interfere with absorbance measurements. 2. Incorrect Temperature or Salinity: The temperature or salinity of the sample is not accurately measured or accounted for in the pH calculation. 3. Dye Perturbation: The indicator is significantly altering the pH of your sample. 4. Instrumental Error: The spectrophotometer is not performing optimally (e.g., wavelength inaccuracy, stray light). | 1. Verify Dye Purity: Use HPLC-purified mCP. If unavailable, consider methods to assess impurity levels, such as spectrophotometric scans at pH 12.[2] 2. Calibrate Sensors: Ensure your temperature probe and salinometer are accurately calibrated. Use the appropriate pKa values for your specific temperature and salinity.[8] 3. Assess Dye Perturbation: Perform a dye addition experiment to quantify the pH change. Match the indicator solution's pH and salinity to your sample or use a correction model. 4. Spectrophotometer Check: Verify the wavelength accuracy and photometric performance of your instrument using certified reference materials.[17] |
| Drifting pH readings over time | 1. Indicator Degradation: The mCP solution has degraded due to improper storage or age. 2. Temperature Fluctuation: The sample temperature is not stable during the measurement. 3. Sample Contamination: The sample is absorbing atmospheric CO2 or is otherwise being contaminated. | 1. Prepare Fresh Indicator: Prepare a fresh mCP solution and store it in a cool, dark, and tightly sealed container. 2. Ensure Thermal Equilibrium: Allow the sample to reach thermal equilibrium in a thermostatted cell holder before and during the measurement.[8] 3. Proper Sample Handling: Minimize the sample's exposure to the atmosphere. Use closed cuvettes when possible. |
| Absorbance values are too high or too low | 1. Incorrect Indicator Concentration: The concentration of the mCP in the sample is outside the optimal range. 2. Incorrect Pathlength: The cuvette pathlength is not suitable for the sample's absorbance. | 1. Adjust Dye Volume: Adjust the volume of mCP solution added to the sample to achieve absorbance readings within the linear range of the spectrophotometer (typically 0.2-0.8 A).[9] 2. Select Appropriate Cuvette: Use a cuvette with a different pathlength to bring the absorbance into the optimal range. |
Quantitative Data Summary
Table 1: Effect of m-Cresol Purple Purity on pH Measurement Error
| pH Range | pH Deviation with Unpurified mCP (pH units) |
| 7.4 | up to 0.010[3] |
| 8.2 | up to 0.018[3] |
| General | up to 0.02[2] |
Table 2: pH Measurement Differences Using Purified mCP from Different Vendors
| pH Range | pH Difference (ΔpH units) | Maximum Spread (pH units) |
| 7.4 - 8.2 | ±0.0004[1][3] | 0.0006[1][3] |
Experimental Protocols
Protocol 1: HPLC Purification of m-Cresol Purple
A detailed protocol for the purification of m-Cresol Purple using high-performance liquid chromatography (HPLC) can be found in the work by Liu et al. (2011).[1][3] The general steps involve:
-
Sample Preparation: Dissolving the commercial mCP powder in a suitable solvent.
-
HPLC Separation: Using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water with trifluoroacetic acid.
-
Fraction Collection: Collecting the fraction corresponding to the pure mCP peak, which is identified by its retention time and absorption spectrum.
-
Solvent Evaporation: Removing the mobile phase from the collected fraction to obtain the purified mCP.
Protocol 2: Preparation of Tris Buffer for pH System Quality Control
Tris (tris(hydroxymethyl)aminomethane) buffer is often used to assess the quality of the pH measurement system. A standard operating procedure for preparing this buffer can be found in the "Guide to Best Practices for Ocean CO2 Measurements". The key steps include:
-
Preparation of Tris solution: Dissolving a known amount of Tris base in deionized water.
-
Preparation of Tris-HCl solution: Dissolving a known amount of Tris base in a known amount of hydrochloric acid.
-
Mixing: Mixing the two solutions in specific ratios to achieve a range of pH values.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purified meta-Cresol Purple dye perturbation: how it influences spectrophotometric pH measurements | NIST [nist.gov]
- 7. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 8. Characterization of meta-Cresol Purple for spectrophotometric pH measurements in saline and hypersaline media at sub-zero temperatures - NERC Open Research Archive [nora.nerc.ac.uk]
- 9. hinotek.com [hinotek.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. aelabgroup.com [aelabgroup.com]
- 12. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
- 16. repository.library.noaa.gov [repository.library.noaa.gov]
- 17. goa-on.org [goa-on.org]
Technical Support Center: Optimizing m-Cresol Purple for Seawater pH Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using m-Cresol (B1676322) Purple (mCP) for the spectrophotometric analysis of seawater pH.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of m-Cresol Purple indicator for seawater pH measurements.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| MCP-001 | Inaccurate or inconsistent pH readings | Impure m-Cresol Purple dye.[1][2][3][4][5] | Use HPLC-purified m-Cresol Purple. Commercial dyes can contain impurities that absorb light at the analytical wavelengths, leading to significant errors.[1][4][6] Deviations can be as large as 0.018 pH units.[1][6] |
| Incorrect pH of the dye stock solution.[7][8] | The mCP stock solution should be adjusted to a pH of 7.9 ± 0.1 to be similar to the sample pH.[7][8] Use dilute NaOH or HCl for adjustment.[9] | ||
| Temperature fluctuations during measurement. | Ensure the sample and spectrophotometer are temperature-controlled, ideally at 25.0°C (± 0.1°C).[8] | ||
| Incorrect spectrophotometer blank. | Use the same seawater sample without the indicator dye to zero the spectrophotometer before adding mCP.[10] | ||
| MCP-002 | Drifting absorbance readings | Gas exchange with the atmosphere (CO₂ absorption). | Minimize headspace in sample bottles and analyze samples promptly after opening.[8] |
| Photodegradation of m-Cresol Purple.[11][12] | Store mCP solutions in dark containers to prevent breakdown from UV light exposure.[11][12] Purified mCP solutions are stable for at least 5.3 years when stored properly.[11][12] | ||
| MCP-003 | Low absorbance signal | Insufficient dye concentration in the final sample. | Ensure the final working concentration of mCP in the seawater sample is within the optimal range (e.g., 2.5 × 10⁻⁶ to 4.2 × 10⁻⁶ M).[10] |
| Incorrect spectrophotometer pathlength. | Use a cuvette with a known and appropriate pathlength (e.g., 10 cm for open-ocean samples) to ensure a sufficient signal.[6] | ||
| MCP-004 | High background absorbance | Particulates or bubbles in the sample. | Filter seawater samples if necessary and ensure no bubbles are present in the cuvette's light path. |
| Dirty or scratched cuvettes. | Thoroughly clean cuvettes and inspect for scratches. Rinse with sample water before filling. |
Frequently Asked Questions (FAQs)
1. Why is the purity of m-Cresol Purple so critical for accurate seawater pH measurements?
Commercially available m-Cresol Purple (mCP) often contains impurities that absorb light at the same wavelengths used to measure the different forms of the indicator (434 nm and 578 nm).[1][6] These impurities can lead to significant, pH-dependent errors in the calculated pH, with discrepancies reported to be as large as 0.018 pH units.[1][6] High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying mCP to ensure accurate and consistent results.[1][4][5][6]
2. What is the optimal concentration for an m-Cresol Purple stock solution?
A common and recommended concentration for the mCP stock solution is 2 mmol L⁻¹.[7][8] This concentration is typically sufficient to achieve the desired final concentration in the seawater sample with a small volume addition, minimizing any perturbation of the sample's pH.
3. How should I prepare the m-Cresol Purple stock solution?
The dye should be dissolved in a sodium chloride (NaCl) solution with an ionic strength similar to that of seawater.[7] This minimizes effects on the sample's chemistry. The pH of the final dye solution should be carefully adjusted to 7.9 ± 0.1.[7][8]
4. How do I determine the correct amount of mCP to add to my seawater sample?
The goal is to achieve a final mCP concentration in the seawater sample that provides an optimal absorbance reading (typically between 0.1 and 1.0).[13] The exact volume of dye added will depend on the stock solution concentration, the cuvette pathlength, and the expected pH of the sample.[13] It is crucial to accurately know the volume of both the seawater sample and the added dye.
5. At which wavelengths should I measure the absorbance?
Absorbance measurements should be taken at the absorbance maxima for the acidic (HI⁻) and basic (I²⁻) forms of m-Cresol Purple, which are 434 nm and 578 nm, respectively.[1][8][14] A third measurement at a non-absorbing wavelength, such as 730 nm, is also recommended to correct for any baseline drift or turbidity.[8]
6. How long can I store my purified m-Cresol Purple solution?
When stored in a dark container at room temperature, purified mCP solutions have been shown to be stable for at least 5.3 years.[11][12] It is crucial to protect the solution from UV light to prevent degradation.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of m-Cresol Purple in seawater pH analysis.
Table 1: m-Cresol Purple Stock Solution and Measurement Parameters
| Parameter | Recommended Value | Reference(s) |
| Stock Solution Concentration | 2 mmol L⁻¹ | [7][8] |
| Stock Solution pH | 7.9 ± 0.1 | [7][8] |
| Final Dye Concentration in Sample | 2.5 x 10⁻⁶ to 4.2 x 10⁻⁶ M | [10] |
| Absorbance Wavelengths | 434 nm, 578 nm, 730 nm | [8] |
| Optimal pH Range for mCP | ~7.0 - 8.1 | [10] |
Table 2: Physical and Chemical Properties of m-Cresol Purple
| Property | Value | Reference(s) |
| Molecular Weight | 382.43 g/mole | [15] |
| pH Transition Range 1 | 1.2 - 2.8 (Red to Yellow) | [15] |
| pH Transition Range 2 | 7.4 - 9.0 (Yellow to Purple) | [15] |
| Dye Content (Spectrophotometry) | >90% (for high-quality commercial products) | [15] |
Experimental Protocols
Protocol 1: Preparation of 2 mmol L⁻¹ m-Cresol Purple Stock Solution
This protocol is adapted from the Standard Operating Procedure by Dickson et al. (2007) and is intended for the preparation of a 250 mL stock solution.[7]
Materials:
-
m-Cresol Purple sodium salt (purified)
-
Sodium Chloride (NaCl), reagent grade
-
Deionized water
-
250 mL volumetric flask
-
Funnel
-
Analytical balance
-
Screw-cap glass bottle for storage
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
pH meter or spectrophotometer for pH verification
Procedure:
-
Weigh Reagents:
-
Accurately weigh 0.202 g of this compound.
-
Accurately weigh 10.2 g of NaCl.
-
-
Dissolve Reagents:
-
Place the funnel into the 250 mL volumetric flask.
-
Add approximately 100 mL of deionized water to the flask.
-
Carefully rinse the weighed this compound into the flask using deionized water.
-
Rinse the weighed NaCl into the flask with deionized water.
-
-
Final Volume Adjustment:
-
Remove the funnel.
-
Gently swirl the flask to dissolve the solids completely.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the 250 mL calibration mark.
-
-
pH Adjustment and Storage:
-
Transfer the solution to a clean, screw-cap glass bottle.
-
Measure the pH of the solution.
-
Adjust the pH to 7.9 ± 0.1 by adding 0.1 M NaOH or 0.1 M HCl dropwise.
-
Seal the bottle and store it in the dark at room temperature.
-
-
Quality Control:
-
Test the pH of the dye solution before each use and readjust if necessary.[7]
-
Visualizations
Figure 1: Experimental Workflow for Seawater pH Measurement
Figure 2: Troubleshooting Logic for Inaccurate pH Readings
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 5. mdpi.com [mdpi.com]
- 6. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goa-on.org [goa-on.org]
- 8. goa-on.org [goa-on.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 13. repository.library.noaa.gov [repository.library.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. gspchem.com [gspchem.com]
interference of organic matter with m-Cresol Purple indicator
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the m-Cresol Purple (mCP) indicator for spectrophotometric pH measurements. It specifically addresses potential interference from organic matter and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interference by organic matter with m-Cresol Purple (mCP) pH measurements?
A1: The primary interference from organic matter is not a direct chemical reaction with the m-Cresol Purple (mCP) indicator. Instead, it is a physical interference caused by Colored Dissolved Organic Matter (CDOM). CDOM absorbs light in the UV-visible spectrum, which can overlap with the absorbance peaks of the mCP indicator (434 nm and 578 nm). This additional absorbance leads to an inaccurate calculation of the absorbance ratio (R = A578/A434) and subsequently an incorrect pH value. Studies have shown that the spectrophotometric method using mCP can be reliable even in the presence of high concentrations of dissolved organic matter, provided that this spectral interference is properly corrected for.[1]
Q2: My pH readings in organic-rich water samples are consistently off. What are the likely causes?
A2: Inaccurate pH readings in samples containing significant organic matter can stem from three main sources:
-
Spectral Interference from CDOM: As mentioned in Q1, CDOM absorbs light and can artificially inflate the absorbance readings at the analytical wavelengths for mCP.
-
Impure m-Cresol Purple Indicator: Commercial mCP can contain impurities that absorb light at the same wavelengths as the indicator's acid and base forms, leading to significant pH errors.[2][3][4][5][6][7] The use of purified mCP is highly recommended for accurate measurements.
-
Indicator Perturbation Effect: The addition of the mCP indicator solution, which has its own pH, can alter the pH of poorly buffered samples.[8][9][10][11][12][13] This effect is more pronounced in freshwater or estuarine samples with low alkalinity.
Q3: How can I determine if my m-Cresol Purple indicator is pure?
A3: The purity of the mCP indicator can be assessed using High-Performance Liquid Chromatography (HPLC), which is the standard method for separating the dye from its impurities.[2][4] A simpler spectrophotometric method involves dissolving the dye in a high pH solution (e.g., pH 12-13) and measuring the absorbance at 434 nm. At this high pH, the contribution of pure mCP to the absorbance at 434 nm is minimal, so any significant absorbance is likely due to impurities.
Q4: What is the indicator perturbation effect and how can I correct for it?
A4: The indicator perturbation effect is the change in the sample's pH caused by the addition of the mCP indicator solution itself. This is a concern in samples with low buffering capacity. To correct for this, a double-addition method can be employed. This involves measuring the pH after a standard addition of the indicator and then after a second, equal addition. The change in pH with the volume of added indicator can then be used to extrapolate back to the pH of the sample before any indicator was added.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered when using the mCP indicator in the presence of organic matter.
Problem 1: Inaccurate or inconsistent pH readings in organic-rich samples.
Logical Flow for Troubleshooting
References
- 1. CDOM Absorption Properties of Natural Water Bodies along Extreme Environmental Gradients | MDPI [mdpi.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Frontiers | Detection and Sourcing of CDOM in Urban Coastal Waters With UV-Visible Imaging Spectroscopy [frontiersin.org]
- 4. goa-on.org [goa-on.org]
- 5. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]
- 6. Continuous hyperspectral absorption measurements of colored dissolved organic material in aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innspub.net [innspub.net]
- 8. ioccg.org [ioccg.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
Technical Support Center: m-Cresol Purple Indicator Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, storage, and troubleshooting of prepared m-Cresol (B1676322) Purple indicator solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a prepared m-Cresol Purple indicator solution?
A1: The shelf life of a prepared m-Cresol Purple (mCP) indicator solution is highly dependent on its purity and storage conditions. For purified mCP solutions stored at room temperature in a dark container, a shelf life of at least 5.3 years has been observed with negligible degradation.[1][2] For unpurified solutions, the stability is less certain and may be considerably shorter.[1][2] A dye solution prepared for seawater pH measurements is expected to last for several months.[3]
Q2: What are the optimal storage conditions for a prepared m-Cresol Purple solution?
A2: To maximize the shelf life of your prepared m-Cresol Purple solution, it is crucial to store it in a tightly sealed, opaque container to protect it from light, particularly UV radiation, which is known to cause degradation.[1][2][4] The solution should be stored in a cool, dark place.
Q3: What are the signs of degradation in an m-Cresol Purple indicator solution?
A3: Degradation of the indicator solution can manifest as inaccurate pH readings, often with a bias that can exceed 0.01 pH units.[5] Visual signs of degradation are not always apparent, but any unexpected color changes or the formation of precipitate should be considered an indicator of a compromised solution. Spectrophotometric analysis is the most reliable method to assess the quality and purity of the indicator.[5][6]
Q4: Does the presence of impurities in the m-Cresol Purple powder affect the prepared solution?
A4: Yes, impurities in the m-Cresol Purple powder can significantly impact the accuracy of pH measurements.[4][5] It is highly recommended to use purified m-Cresol Purple for preparing indicator solutions, especially for high-precision applications.[4][7] Impurities can lead to pH-dependent errors in measurements.[8]
Q5: Can I use a prepared m-Cresol Purple solution that has changed color?
A5: An unexpected color change in the stock solution, not related to a change in its own pH, is a sign of potential degradation or contamination. It is best to discard the solution and prepare a fresh one from purified m-Cresol Purple. The pH of the indicator solution itself should be periodically checked and adjusted if necessary.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the use of prepared m-Cresol Purple indicator solutions in experimental settings.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inaccurate or Inconsistent pH Readings | 1. Degraded indicator solution. 2. Presence of impurities in the indicator. 3. Incorrect preparation of the indicator solution. 4. Contamination of the stock solution. | 1. Prepare a fresh solution from purified m-Cresol Purple powder. 2. Verify the purity of the m-Cresol Purple solid using spectrophotometry or HPLC if possible.[6][7] 3. Review the preparation protocol to ensure correct concentrations and solvent usage. 4. Use fresh, clean glassware and high-purity solvents for preparation and storage. |
| Unexpected Color of the Indicator Solution in the Stock Bottle | 1. Degradation due to light exposure. 2. Contamination of the stock bottle. 3. Change in the pH of the stock solution itself. | 1. Store the solution in a dark or amber bottle.[1][2] 2. Ensure the stock bottle is thoroughly cleaned and dedicated for the indicator solution. 3. Measure the pH of the indicator solution and adjust if necessary.[3] |
| Precipitate Formation in the Indicator Solution | 1. Use of a solvent in which the indicator has low solubility. 2. Contamination leading to a chemical reaction. 3. Temperature fluctuations affecting solubility. | 1. Ensure the correct solvent (e.g., deionized water with NaOH, or ethanol) is used as per the protocol.[9] 2. Prepare a fresh solution using clean equipment and high-purity reagents. 3. Store the solution at a stable room temperature. |
| Slow or Drifting Color Change During Titration | 1. Low concentration of the indicator solution. 2. Poor mixing of the indicator with the sample. 3. The sample itself has a very low buffering capacity. | 1. Verify the concentration of the prepared indicator solution. 2. Ensure thorough mixing of the sample after adding the indicator. 3. Add a slightly larger, known volume of the indicator and account for this dilution in calculations. |
Quantitative Data Summary
The stability of prepared m-Cresol Purple solutions is significantly influenced by purity and storage conditions.
| Parameter | Condition | Observed Stability | Reference |
| Shelf Life (Purified Solution) | Stored at room temperature in a dark container. | At least 5.3 years (within 0.0025 pH units) | [1][2] |
| Shelf Life (Purified Solution) | Stored as recommended. | Stable to ±0.001 pH for 2 years. | [8] |
| Shelf Life (Unpurified Solution) | Not specified. | Stability assessment is inconclusive due to uncertainties. | [1][2] |
| Shelf Life (General Use Solution) | Stored in a screw-cap glass bottle. | Should last for several months. | [3] |
Experimental Protocols
Protocol 1: Preparation of 0.04% (w/v) m-Cresol Purple Indicator Solution
Materials:
-
m-Cresol Purple powder (purified grade recommended)
-
95% Ethyl Alcohol
-
0.05 M Sodium Hydroxide (NaOH) solution
-
Deionized or distilled water
-
250 mL volumetric flask
-
Weighing balance
-
Measuring cylinder
-
Funnel
-
Reagent bottle for storage
Procedure:
-
Accurately weigh 0.1 g of m-Cresol Purple powder.[9]
-
Measure 5.2 mL of 0.05 M NaOH solution.[9]
-
Transfer the weighed m-Cresol Purple powder into the 250 mL volumetric flask.
-
Add the 5.2 mL of 0.05 M NaOH solution to the flask to dissolve the powder.[9]
-
Add approximately 50 mL of 95% ethyl alcohol to the flask.[9]
-
Add deionized water to about half the volume of the flask and shake well to ensure complete dissolution.
-
Make up the final volume to the 250 mL mark with deionized water.[9]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the prepared solution to a labeled reagent bottle for storage. Store in a cool, dark place.[9]
Protocol 2: Quality Control of m-Cresol Purple Indicator Solution via Spectrophotometry
Objective: To verify the purity and integrity of the prepared m-Cresol Purple solution. Impurities can cause a bias in pH measurements. This protocol provides a simplified check. For rigorous quality control, HPLC is recommended.[7]
Materials:
-
Prepared m-Cresol Purple solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH buffer solutions (e.g., pH 7.0 and pH 9.0)
-
Reference (blank) solution (the same solvent used to prepare the indicator)
Procedure:
-
Calibrate the spectrophotometer using the reference (blank) solution.
-
Prepare two dilutions of your m-Cresol Purple indicator solution, one in the pH 7.0 buffer and another in the pH 9.0 buffer. The final concentration should be suitable to obtain absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Measure the absorbance spectrum of the solution in the pH 7.0 buffer from 350 nm to 700 nm. The solution should be yellow, and the absorbance maximum (λmax) should be around 434 nm.
-
Measure the absorbance spectrum of the solution in the pH 9.0 buffer over the same wavelength range. The solution should be purple, and the absorbance maximum (λmax) should be around 578 nm.
-
Purity Check: The presence of significant absorbance peaks at other wavelengths may indicate the presence of impurities. A key indicator of impurities can be an unusually high absorbance at 434 nm in the basic (purple) form of the indicator.[6]
-
Compare the obtained spectra with a previously recorded spectrum of a fresh, high-purity m-Cresol Purple solution. Any significant deviation in the spectral shape or λmax may indicate degradation or contamination.
Visualizations
Caption: Troubleshooting workflow for inaccurate pH readings.
Caption: Factors influencing the stability of m-Cresol Purple solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. goa-on.org [goa-on.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
- 7. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. m.youtube.com [m.youtube.com]
troubleshooting unexpected color changes with m-Cresol Purple
Welcome to the technical support center for m-Cresol (B1676322) Purple. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of m-Cresol Purple as a pH indicator.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with m-Cresol Purple.
My m-Cresol Purple solution is not showing the expected color at a specific pH. What could be the cause?
An unexpected color can stem from several factors. The primary reasons include impurities in the dye, degradation of the indicator, or interferences from the sample matrix. It is crucial to use purified m-Cresol Purple, as impurities can significantly affect measurement accuracy, leading to pH deviations as large as 0.018 pH units.[1][2]
Why is my solution yellow in a basic solution when it should be purple?
If your m-Cresol Purple solution is yellow in a solution you expect to be basic (pH > 9.0), it could indicate that the actual pH of your solution is within the 1.2-2.8 or 7.4-9.0 range where yellow is an expected color.[3][4] Alternatively, the indicator may have degraded. Exposure to UV light is known to break down m-Cresol Purple, which can impact its long-term stability and performance.[5][6]
The color of my m-Cresol Purple solution seems to be fading or changing over time. What should I do?
Color fading or instability can be a sign of indicator degradation. Purified m-Cresol Purple solutions are stable for at least 5.3 years when stored at room temperature in a dark container.[5][6] To prevent degradation, always store your m-Cresol Purple solutions in a cool, dry, and dark place.[7] If you suspect degradation, it is best to prepare a fresh solution.
I'm observing inconsistent readings between different batches of m-Cresol Purple. Why is this happening?
Inconsistent readings between batches are often due to variations in indicator purity. Different manufacturers and even different lots from the same manufacturer can have varying levels of impurities.[1] To ensure consistency and accuracy, it is highly recommended to use purified m-Cresol Purple.[1][2] Some studies have shown that pH-dependent errors as large as -0.008 can occur even with some batches of purified dye.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for m-Cresol Purple.
| Property | Value | Reference |
| CAS Number | 2303-01-7 | [3][9] |
| Molecular Weight | 382.43 g/mol | [3] |
| pH Range 1 | 1.2 - 2.8 (Red to Yellow) | [3][4][7][9] |
| pH Range 2 | 7.4 - 9.0 (Yellow to Purple) | [3][4][7][9] |
| Storage | Store at +2°C to +30°C in a dark container | [5][6][10] |
| Stability of Purified Solution | At least 5.3 years at room temperature in the dark | [5][6] |
Experimental Protocols
Protocol for Spectrophotometric pH Measurement using m-Cresol Purple
This protocol is adapted for the determination of pH in seawater samples.
-
Preparation of m-Cresol Purple Solution:
-
Weigh 0.202 g of m-Cresol Purple sodium salt.
-
Weigh 10.2 g of NaCl.
-
In a 250 mL volumetric flask, dissolve the NaCl in approximately 100 mL of deionized water.
-
Add the this compound to the flask.
-
Rinse any remaining salt into the flask with deionized water.
-
Fill the flask to the 250 mL mark with deionized water.
-
Transfer the solution to a screw-cap glass bottle and seal.[11]
-
Adjust the pH of the solution to 7.9 ± 0.1 using a pH meter.[11]
-
-
Measurement Procedure:
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected color changes with m-Cresol Purple.
Caption: Troubleshooting workflow for m-Cresol Purple color changes.
Frequently Asked Questions (FAQs)
What are the two pH indicator ranges for m-Cresol Purple?
m-Cresol Purple has two distinct pH indicator ranges:
How should I store my m-Cresol Purple powder and solutions?
Both the solid powder and prepared solutions should be stored in a cool, dry place, protected from light.[7] Purified solutions stored in dark containers at room temperature have been shown to be stable for over five years.[5][6]
Can I use m-Cresol Purple for applications other than pH measurement?
Yes, m-Cresol Purple can also be used to stain epithelial cells and proteins.[4]
What is the chemical name for m-Cresol Purple?
The chemical name for m-Cresol Purple is m-cresolsulfonphthalein.[3]
Are there any known substances that interfere with m-Cresol Purple?
High salt concentrations can cause a "salt error," which may affect the accuracy of the pH reading.[12] Additionally, impurities in the dye itself are a major source of interference and can lead to significant errors in pH measurement.[1][2][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metacresol purple - Wikipedia [en.wikipedia.org]
- 4. gspchem.com [gspchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. goa-on.org [goa-on.org]
- 12. preclaboratories.com [preclaboratories.com]
- 13. Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
Technical Support Center: Accurate pH Measurements with Purified m-Cresol Purple
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing purified m-Cresol (B1676322) Purple (mCP) for accurate pH measurements.
Troubleshooting Guide
This guide addresses common issues encountered during spectrophotometric pH measurements using purified m-Cresol Purple.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inaccurate or inconsistent pH readings | Impurities in the m-Cresol Purple dye. | Purify the mCP dye using High-Performance Liquid Chromatography (HPLC) or flash chromatography.[1][2] Even after purification, residual impurities can lead to biases.[3] |
| Incorrect wavelength measurement. | Ensure the spectrophotometer is measuring absorbance at the correct wavelengths for the acid (HI⁻) and base (I²⁻) forms of mCP (typically 434 nm and 578 nm) and a non-absorbing wavelength (e.g., 730 nm).[4] | |
| Temperature fluctuations. | Maintain a constant and known temperature (e.g., 25.0 ± 0.1 °C) for the sample during measurement, as the indicator's equilibrium constant is temperature-dependent.[4][5] | |
| Perturbation of sample pH by the indicator solution. | The addition of the mCP solution can alter the pH of poorly buffered samples.[6][7] A correction for this effect may be necessary, especially in non-seawater samples. | |
| Low absorbance readings | Insufficient dye concentration. | Ensure the final working concentration of the mCP in the sample is appropriate.[8][9] |
| Incorrect pH of the indicator stock solution. | The pH of the mCP stock solution should be adjusted to be close to the expected sample pH (e.g., in the range of 7.9 ± 0.1) to minimize perturbation.[4][10][11] | |
| High background absorbance | Dirty or scratched cuvettes. | Clean the optical windows of the cuvette thoroughly. If the issue persists, use a new cuvette.[4] |
| Particulates in the sample. | Filter the sample through an appropriate filter (e.g., 0.45 μm cellulose (B213188) filter) before measurement.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use purified m-Cresol Purple for accurate pH measurements?
A1: Commercially available m-Cresol Purple (mCP) contains impurities that can significantly affect the accuracy of spectrophotometric pH measurements.[1][12] These impurities can absorb light at the analytical wavelengths, leading to systematic errors in the calculated pH.[13] Using unpurified mCP can result in pH deviations as large as 0.010 at pH 7.4 and 0.018 at pH 8.2.[1][12] Purification removes these interfering substances, ensuring that the absorbance measurements are solely due to the indicator dye, thus improving accuracy.[1]
Q2: What are the recommended methods for purifying m-Cresol Purple?
A2: High-Performance Liquid Chromatography (HPLC) and flash chromatography are two effective methods for purifying mCP.[1][2] HPLC is a widely used technique that can produce a very pure product.[1][5][12] Flash chromatography is a more efficient method for producing larger batches of purified mCP.[2]
Q3: How much of an improvement in accuracy can be expected after purifying m-Cresol Purple?
A3: The use of purified mCP significantly improves the accuracy and consistency of pH measurements. After purification, the pH differences between mCP from seven different vendors were within ±0.0004 pH units over a pH range of 7.4 to 8.2.[1] In contrast, unpurified mCP from the same vendors showed pH deviations as large as 0.018 pH units.[1][12]
Quantitative Impact of m-Cresol Purple Purification on pH Measurement Accuracy
| pH Level | Maximum Deviation with Unpurified mCP (pH units) | Deviation with Purified mCP (pH units) |
| 7.4 | 0.010[1][12] | ±0.0004[1] |
| 8.2 | 0.018[1][12] | ±0.0004[1] |
Q4: Can I correct for impurities in m-Cresol Purple without purification?
A4: A corrective model has been developed to mathematically account for the absorbance contribution of impurities at 434 nm. This approach can substantially improve pH accuracy, on the order of 0.005 at pH ~7.25 and 0.01 or more at pH ~8.25.[14] However, for the highest accuracy and to meet climate-quality measurement goals, purification is the recommended approach.[3][14]
Q5: How does the addition of the m-Cresol Purple solution affect the sample's pH?
A5: The addition of the mCP indicator solution, which is itself a pH-sensitive dye, can slightly alter the pH of the sample. This phenomenon, known as dye perturbation, is more significant in poorly buffered solutions.[6][7] The magnitude of the perturbation depends on the properties of both the sample (pH, total alkalinity, salinity) and the indicator solution (pH, concentration).[6] For highly accurate measurements, especially in non-seawater samples, it may be necessary to correct for this effect.[7]
Experimental Protocols
Protocol 1: HPLC Purification of m-Cresol Purple
This protocol outlines a general procedure for purifying mCP using High-Performance Liquid Chromatography.
Materials:
-
m-Cresol Purple sodium salt
-
Milli-Q water or equivalent high-purity water
-
Acetonitrile (B52724) (CH₃CN), HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
HPLC system with a preparative C18 reversed-phase column
-
Rotary evaporator
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Milli-Q water and acetonitrile (e.g., 85% water and 15% CH₃CN). Adjust the pH of the mobile phase to approximately 8.0 with HCl.[5]
-
mCP Solution Preparation: Prepare a stock solution of unpurified mCP (e.g., 0.01 M) by dissolving the sodium salt in Milli-Q water.[5]
-
HPLC Separation:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the unpurified mCP solution onto the C18 column.
-
Elute the components with the mobile phase. The pure mCP component will have a characteristic retention time (e.g., approximately 4.65 minutes under specific conditions).[5]
-
-
Fraction Collection: Collect the fraction containing the purified mCP as it elutes from the column.
-
Solvent Evaporation: Remove the mobile phase solvent from the collected fraction using a rotary evaporator to obtain the purified mCP as a solid.[5][15]
-
Reconstitution: Redissolve the purified mCP in a suitable solvent, such as a 0.7 M NaCl solution, and adjust the pH to approximately 8.0.[5]
Protocol 2: Spectrophotometric pH Measurement
This protocol describes the procedure for measuring pH using purified m-Cresol Purple.
Materials:
-
Purified m-Cresol Purple solution (e.g., 1.3 mM in 0.7 M NaCl at pH ~8.0)[5]
-
UV-VIS spectrophotometer
-
Quartz cuvette (e.g., 1 cm path length)
-
Thermostatic water bath
-
Micropipette
Methodology:
-
Sample Temperature Equilibration: Place the sample in a thermostatic water bath to bring it to a constant temperature (e.g., 25.0 ± 0.1 °C).[5]
-
Baseline Measurement:
-
Transfer a known volume of the temperature-equilibrated sample into the cuvette.
-
Place the cuvette in the spectrophotometer and measure the absorbance at three wavelengths: 434 nm (absorbance maximum of the acid form, HI⁻), 578 nm (absorbance maximum of the base form, I²⁻), and a non-absorbing wavelength (e.g., 730 nm) to correct for baseline drift.[4] Record these values as the blank.
-
-
Indicator Addition:
-
Remove the cuvette from the spectrophotometer.
-
Add a small, precise volume of the purified mCP solution to the sample in the cuvette (e.g., 60 µL of 1.3 mM mCP to 1 mL of sample).[5]
-
-
Sample Measurement:
-
Gently mix the solution in the cuvette.
-
Return the cuvette to the spectrophotometer, ensuring the same orientation.
-
Measure and record the absorbances at the same three wavelengths (434 nm, 578 nm, and 730 nm).[4]
-
-
pH Calculation: Calculate the pH using the appropriate equations that relate the ratio of the absorbances at 578 nm and 434 nm (corrected for the blank and the 730 nm reading) to the pH, taking into account the temperature and salinity of the sample.[1]
Visualizations
Caption: Workflow for accurate pH measurement using purified m-Cresol Purple.
Caption: Troubleshooting logic for inaccurate pH measurements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 3. Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
- 4. goa-on.org [goa-on.org]
- 5. HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements [mdpi.com]
- 6. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 7. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. goa-on.org [goa-on.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: m-Cresol Purple pKa Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effect of ionic strength on the pKa of m-Cresol Purple.
Troubleshooting Guide
Question: Why do I observe inconsistent pKa values for m-Cresol Purple at the same ionic strength?
Answer:
Inconsistent pKa values can arise from several factors. One of the most common is the purity of the m-Cresol Purple dye. Commercial batches of m-Cresol Purple can contain impurities that absorb light in the same spectral region as the indicator, leading to erroneous pKa determinations.[1][2][3] It is highly recommended to use purified m-Cresol Purple for accurate and reproducible results.[1][2][3][4][5]
Another potential source of inconsistency is the buffer system used. The composition of the buffer can influence the dissociation behavior of the indicator.[6][7] It is also crucial to ensure accurate and stable temperature control during spectrophotometric measurements, as the pKa of m-Cresol Purple is temperature-dependent.[4][5][8]
Question: My spectrophotometric readings are fluctuating. How can I stabilize them?
Answer:
Fluctuations in spectrophotometric readings can be due to several issues:
-
Inadequate Temperature Equilibration: Ensure that the sample cell and the solutions have reached thermal equilibrium with the spectrophotometer's sample compartment.
-
Air Bubbles: Check for the presence of air bubbles in the light path of the cuvette. Gently tap the cuvette to dislodge any bubbles.
-
Indicator Precipitation: At high concentrations or in certain media, the indicator may precipitate. Ensure the indicator is fully dissolved in the working solution. m-Cresol purple is very slightly soluble in water but soluble in methanol (B129727) and ethanol.[9]
-
Instrument Drift: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure a stable light source and detector response.
Question: The pKa value I determined deviates significantly from literature values for a similar ionic strength. What could be the cause?
Answer:
Significant deviations from expected pKa values can be attributed to:
-
Ionic Strength Calculation Errors: Double-check the calculation of the total ionic strength of your solution, accounting for all ionic species present from the buffer, the salt used to adjust ionic strength (e.g., NaCl), and any added acid or base.
-
pH Measurement Inaccuracy: If you are using a pH electrode to calibrate your system, ensure it is properly calibrated with fresh, traceable standards. Note that spectrophotometric pH measurements are often considered more precise and accurate than potentiometric methods.[6]
-
Unaccounted for Ionic Interactions: At very high ionic strengths or in complex matrices, specific ion interactions can influence the indicator's activity beyond the general effect of ionic strength. The dissociation behavior of m-Cresol Purple can be controlled by both the ionic strength and the ionic composition of the sample.[6]
Frequently Asked Questions (FAQs)
What is the general effect of increasing ionic strength on the pKa of m-Cresol Purple?
Increasing the ionic strength of a solution generally leads to a decrease in the observed pKa of m-Cresol Purple.[10] This is because the increased concentration of ions in the solution creates an "ionic atmosphere" that stabilizes the charged species of the indicator, thereby facilitating its dissociation (acidic form losing a proton).[11]
Why is it important to use purified m-Cresol Purple?
Commercial m-Cresol Purple can contain significant impurities from its synthesis.[12] These impurities can have their own acid-base and spectral properties, leading to errors in spectrophotometric pH measurements and inaccurate pKa determinations.[2][3] Using purified m-Cresol Purple ensures that the observed absorbance changes are solely due to the protonation state of the m-Cresol Purple molecule.[1][4][5]
What is the second pKa of m-Cresol Purple and in what pH range is it useful?
m-Cresol Purple has two pH ranges for its color change.[9] The second pKa is approximately 8.32 at 25°C and is useful for pH measurements in the range of 7.4 (yellow) to 9.0 (purple).[9] This makes it a suitable indicator for applications in biological and environmental samples, particularly in seawater pH measurements.[3]
Can I use m-Cresol Purple for pH measurements in low ionic strength waters?
Yes, m-Cresol Purple can be used in low ionic strength waters, such as freshwater. However, the pKa of the indicator is particularly sensitive to changes in ionic composition at low ionic strengths.[6] Therefore, it is crucial to characterize the indicator's pKa specifically for the low ionic strength conditions of your experiment.
Quantitative Data: Effect of Salinity on m-Cresol Purple pK₂
The following table summarizes the second dissociation constant (pK₂) of purified m-Cresol Purple at various salinities and temperatures. Salinity is a measure of the total amount of dissolved salts in water and is directly related to ionic strength. The data is derived from studies characterizing the indicator for spectrophotometric pH measurements in aqueous solutions.
| Temperature (°C) | Salinity (PSU) | Ionic Strength (mol/kg) (approx.) | pK₂ | Reference |
| 25 | 0 | ~0 | 8.6606 | [3] |
| 5 | 20 | ~0.4 | 8.08 | [6] |
| 35 | 20 | ~0.4 | 7.57 | [6] |
| 5 | 35 | ~0.7 | - | [5] |
| 25 | 35 | ~0.7 | 7.85 (calculated) | [5] |
| 35 | 35 | ~0.7 | - | [5] |
| 5 | 40 | ~0.8 | - | [5] |
| 25 | 40 | ~0.8 | 7.78 (calculated) | [5] |
| 35 | 40 | ~0.8 | - | [5] |
Note: The relationship between salinity and ionic strength in seawater is complex. The provided ionic strength values are approximations.
Experimental Protocol: Spectrophotometric Determination of m-Cresol Purple pKa
This protocol outlines a general method for determining the pKa of m-Cresol Purple at a specific ionic strength using a dual-wavelength spectrophotometer.
1. Materials and Reagents:
-
Purified m-Cresol Purple stock solution (e.g., 2 mM in methanol or ethanol)
-
Buffer solutions of known pH covering the range of ~7.5 to 9.0 (e.g., Tris buffers)
-
Salt solution for adjusting ionic strength (e.g., 1 M NaCl)
-
High-purity water
-
Spectrophotometer with a temperature-controlled cuvette holder
-
Calibrated pH meter and electrode (for buffer preparation)
-
Thermostatic water bath
2. Preparation of Solutions:
-
Buffer Series: Prepare a series of buffer solutions with varying pH values but constant ionic strength. To achieve this, the concentration of the buffer components will vary, and the ionic strength is adjusted to the desired level by adding a calculated amount of the salt solution (e.g., NaCl).
-
Working Indicator Solution: Prepare a dilute working solution of m-Cresol Purple from the stock solution.
3. Spectrophotometric Measurements:
-
Set the spectrophotometer to measure absorbance at the two wavelengths corresponding to the maximum absorbance of the acidic (HI⁻) and basic (I²⁻) forms of m-Cresol Purple (typically around 434 nm and 578 nm, respectively).[1][4]
-
Equilibrate the buffer solutions and the cuvette to the desired temperature.
-
For each buffer solution in the series, perform the following:
-
Rinse the cuvette with the buffer solution.
-
Fill the cuvette with the buffer solution and place it in the spectrophotometer.
-
Add a small, precise volume of the m-Cresol Purple working solution to the cuvette and mix thoroughly.
-
Record the absorbances at the two wavelengths once the readings stabilize.
-
4. Data Analysis:
-
The pKa can be determined using the following equation, which is a form of the Henderson-Hasselbalch equation:
pKa = pH - log[(R - e₁) / (e₂ - R * e₃)]
Where:
-
R is the ratio of the absorbances at the two wavelengths (A₅₇₈ / A₄₃₄).
-
pH is the known pH of the buffer solution.
-
e₁, e₂, and e₃ are molar absorptivity ratios that are determined from separate experiments where the indicator is in its fully acidic or fully basic form.
-
-
Plot log[(R - e₁) / (e₂ - R * e₃)] against the pH of the buffer solutions. The pKa is the pH at which this term is equal to zero.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cresol Purple | 2303-01-7 [chemicalbook.com]
- 10. Electrostatic control of enzyme reactions: effect of ionic strength on the pKa of an essential acidic group on glucose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 12. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Purified vs. Unpurified m-Cresol Purple for Spectrophotometric pH Measurement
For researchers, scientists, and drug development professionals striving for the highest accuracy in pH measurements, the purity of the indicator dye is a critical, yet often overlooked, factor. This guide provides a detailed comparison of purified and unpurified m-Cresol (B1676322) Purple (mCP), a common sulfonephthalein indicator, for spectrophotometric pH determination. The data presented herein underscores the significant impact of impurities on measurement accuracy and advocates for the use of purified mCP in applications demanding precision.
Spectrophotometric pH measurement offers a high degree of precision compared to traditional potentiometric methods.[1][2] The technique relies on the differential absorbance of the acidic and basic forms of an indicator dye at specific wavelengths. For m-Cresol Purple, these wavelengths are typically 434 nm (acidic form, HI⁻) and 578 nm (basic form, I²⁻).[3][4][5] However, the presence of impurities in commercially available mCP can introduce significant bias in these absorbance readings, leading to inaccurate pH calculations.[3][4][6][7][8][9]
The Impact of Impurities on pH Measurement
Commercially available m-Cresol Purple often contains impurities that absorb light within the same spectral region as the indicator itself.[3][4] These interfering substances can artificially inflate the absorbance reading at 434 nm, the peak absorbance wavelength of the acidic form of mCP.[3][10] This is particularly problematic at higher pH values, where the concentration of the acidic form is low, making the measurement more susceptible to interference from even small amounts of impurities.[3][4]
The consequence of this interference is a significant deviation in the calculated pH. Studies have shown that using unpurified mCP can lead to pH deviations as large as 0.010 pH units at a pH of 7.4, and up to 0.018 pH units at a pH of 8.2 when compared to measurements made with purified mCP.[3][4] Another study observed a significant difference in the pH of a TRIS buffer solution measured with unpurified (8.031 ± 0.006) versus purified (8.058 ± 0.006) mCP.[6] These discrepancies highlight the critical need for dye purification to ensure accurate and reliable pH data, especially in sensitive applications like ocean acidification research and pharmaceutical quality control.[6][7][11][12]
Quantitative Comparison: Purified vs. Unpurified m-Cresol Purple
The following table summarizes the key performance differences between purified and unpurified m-Cresol Purple based on experimental data from peer-reviewed literature.
| Performance Metric | Purified m-Cresol Purple | Unpurified m-Cresol Purple | Source(s) |
| pH Deviation (vs. Reference) | Within ±0.0004 pH units | Up to 0.018 pH units | [3][4] |
| Inter-vendor Consistency | High (maximum spread of 0.0006 pH units) | Low (systematic differences up to 0.01 pH units) | [3][4][8] |
| Accuracy in TRIS Buffer (pH ~8.06) | 8.058 ± 0.006 | 8.031 ± 0.006 | [6] |
| Precision | High (±0.0004 pH units) | Variable, compromised by impurity interference | [2] |
Experimental Protocols
To achieve accurate and reproducible pH measurements, it is essential to follow standardized experimental protocols. The following sections detail the methodologies for the purification of m-Cresol Purple and its use in spectrophotometric pH measurement.
m-Cresol Purple Purification
High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying m-Cresol Purple.[3][4][6][7][11]
Instrumentation:
-
Waters PrepLC HPLC system (or equivalent) with a Prep LC controller, two HPLC pumps, a fraction collector, and a photodiode array detector.[3][4]
-
SIELC Technologies Primesep B2 column (or equivalent C18 reversed-phase column).[3][4][6][11]
Mobile Phase:
-
A common mobile phase consists of a mixture of Milli-Q water and acetonitrile (B52724) (e.g., 85% water and 15% CH₃CN) with the pH adjusted to 8.0.[6][11]
Procedure:
-
Dissolve the unpurified m-Cresol Purple sodium salt in Milli-Q water to create a stock solution.[6]
-
Filter the solution through a 0.45 µm cellulose (B213188) filter.[6]
-
Inject the solution into the HPLC system.
-
Collect the fraction corresponding to the m-Cresol Purple peak.
-
The collected fractions can be combined and the solvent evaporated using a rotary evaporator to preconcentrate the purified dye.[6][11]
-
The purified mCP is then dissolved in a 0.7 M NaCl solution and the pH is adjusted to approximately 8.0.[6]
Spectrophotometric pH Measurement
Reagents and Equipment:
-
Purified m-Cresol Purple solution (typically 1.3 mM to 2 mM).[1][5][6][13]
-
UV-VIS spectrophotometer with a thermostatted cuvette holder.[6][8]
-
Buffer solutions (e.g., TRIS, EPPS, HEPES) for calibration and validation.[3][4][8]
Procedure:
-
Equilibrate the sample to a constant temperature (e.g., 25.0 ± 0.1 °C) in the thermostatted cuvette holder.[5][8]
-
Measure the absorbance of the sample without the indicator at three wavelengths: 434 nm, 578 nm, and 730 nm. The 730 nm measurement serves as a baseline correction for any turbidity or drift.[5][6]
-
Add a small, precise volume of the purified mCP solution to the sample (e.g., 60 µL of 1.3 mM mCP to a 140 g sample).[6][8]
-
Gently mix the solution to ensure homogeneity.[6]
-
Remeasure the absorbance at 434 nm, 578 nm, and 730 nm.
-
Calculate the pH using the following equation:
pH = pKₐ + log₁₀((R - e₁) / (e₂ - R * e₃))
Where:
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in comparing purified and unpurified m-Cresol Purple for pH measurement.
References
- 1. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goa-on.org [goa-on.org]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-DAD purification and characterization of meta-cresol-purple for spectrophotometric seawater pH measurements [unige.iris.cineca.it]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. repository.library.noaa.gov [repository.library.noaa.gov]
- 11. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 12. Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
- 13. goa-on.org [goa-on.org]
A Comparative Guide to m-Cresol Purple and Thymol Blue for Seawater pH Measurement
For researchers, scientists, and professionals in drug development engaged in marine studies, the precise and accurate measurement of seawater pH is paramount. Spectrophotometric methods, utilizing sulfonephthalein indicator dyes, have become the gold standard due to their high precision and reproducibility.[1] Among these dyes, m-Cresol Purple (mCP) and thymol (B1683141) blue (TB) are two of the most prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate indicator for specific research needs.
Performance Comparison
Both m-Cresol Purple and thymol blue are effective for the spectrophotometric determination of seawater pH. However, their suitability depends on the specific pH range of the sample and the required level of accuracy, which is often linked to the purity of the indicator dye. m-Cresol purple is the most frequently used indicator for measuring the pH of open-ocean seawater.[2] Conversely, thymol blue is particularly well-suited for measurements in surface or shallow waters, where photosynthetic activity can lead to pH values that exceed the optimal range of mCP.[2]
A significant consideration for both indicators is the presence of impurities, which can vary between different vendors and even different batches from the same supplier.[3] These impurities can absorb light at the analytical wavelengths, leading to systematic errors in pH measurements. For unpurified m-Cresol Purple, these errors can be as large as 0.02 pH units.[4] While some studies have suggested that commercially available thymol blue may contain fewer impurities than mCP, purification is recommended for both indicators to ensure the highest accuracy and inter-comparability of data.[5][6] Purification is typically achieved through High-Performance Liquid Chromatography (HPLC) or flash chromatography.[2][7]
Direct comparisons between purified mCP and a specific batch of thymol blue have demonstrated good agreement in pH measurements.[6] However, it has also been noted that different batches of thymol blue can yield pH differences as large as 0.01, underscoring the importance of purification or careful batch validation.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for m-Cresol Purple and thymol blue for seawater pH measurements.
| Parameter | m-Cresol Purple (mCP) | Thymol Blue (TB) |
| Optimal pH Range | ~7.0 - 8.4 | ~7.5 - 8.9 |
| Wavelengths for Absorbance Ratio (R) | 578 nm / 434 nm | 596 nm / 435 nm |
| Precision of pH Measurement | ±0.0004 to ±0.001 | Comparable to mCP |
| Potential Error from Impurities (unpurified) | Up to 0.02 pH units | Up to 0.01 pH units |
| Salinity Range of Characterization | 20 - 40 | 0 - 40 |
| Temperature Range of Characterization | 278.15 - 308.15 K | 278.15 - 308.15 K |
Experimental Protocols
The accurate spectrophotometric measurement of seawater pH using either m-Cresol Purple or thymol blue requires meticulous experimental technique. Below are generalized protocols based on established methodologies.
1. Indicator Purification (Recommended)
For the highest accuracy, purification of the commercially available dye is recommended.
-
HPLC Purification: A common method involves using a C18 reversed-phase column with a mobile phase such as a mixture of Milli-Q water and acetonitrile (B52724) at a controlled pH.[1][7] The purified indicator fraction is collected, and the solvent is removed using a rotary evaporator to yield the solid, purified dye.[3]
-
Flash Chromatography: This is a simpler and faster alternative to HPLC for purifying both mCP and thymol blue.[2][8]
2. Preparation of Indicator Stock Solution
-
Dissolve the purified indicator in a 0.7 M NaCl solution.[7]
-
Adjust the pH of the stock solution to be close to the expected pH of the seawater samples (e.g., ~pH 8.0) to minimize the perturbation of the sample pH upon addition of the indicator.[7][8] The typical concentration of the indicator stock solution is around 1-2 mM.[7]
3. Spectrophotometric Measurement
-
A high-quality spectrophotometer with good wavelength accuracy and absorbance linearity is required.[6][9]
-
Place the seawater sample in a cuvette with a known path length (e.g., 10 cm).[9]
-
Allow the sample to reach thermal equilibrium at a known temperature.
-
Measure the absorbance of the seawater sample without the indicator to obtain a blank.
-
Add a small, known volume of the indicator stock solution to the seawater sample and mix thoroughly.[10]
-
Measure the absorbances at the peak wavelengths for the acidic and basic forms of the indicator (578 nm and 434 nm for mCP; 596 nm and 435 nm for TB).[9][11]
-
Calculate the absorbance ratio (R).
4. pH Calculation
The pH on the total hydrogen ion scale (pHT) is calculated using an equation that relates the measured absorbance ratio (R) to the indicator's second dissociation constant (pKa) and molar absorptivity ratios (e1 and e3/e2 for mCP, or e1 and e4 for TB), which are functions of temperature and salinity.[9][11]
Equation for m-Cresol Purple: pHT = -log(K₂ᵀe₂) + log((R - e₁)/(1 - R(e₃/e₂)))[9]
Equation for Thymol Blue: pHT = -log(K₂ᵀe₂) + log((R - e₁)/(1 - Re₄))[11]
The specific polynomial equations for calculating the pKa and molar absorptivity ratios as a function of temperature and salinity are detailed in the scientific literature.[2][9]
5. Perturbation Correction
The addition of the indicator dye, which is itself a pH-sensitive substance, can slightly alter the pH of the seawater sample. This "perturbation effect" can be corrected for by making two separate additions of the indicator dye and extrapolating back to zero addition.[8] The magnitude of this correction is typically on the order of 0.003 pH units.[8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for spectrophotometric seawater pH measurement.
Caption: Workflow for spectrophotometric seawater pH measurement.
References
- 1. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 2. Purification and characterization of thymol blue for spectrophotometric pH measurements in rivers, estuaries, and oceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
Validating Spectrophotometric pH Measurement with m-Cresol Purple: A Comparative Guide
The determination of pH is a cornerstone of scientific research, impacting everything from cellular function to drug efficacy. While the glass electrode has long been the standard for pH measurement, the spectrophotometric method using the indicator dye m-Cresol Purple (mCP) offers a high-precision alternative, particularly valuable in settings demanding exceptional accuracy and stability. This guide provides a comprehensive comparison of the m-Cresol Purple spectrophotometric method with other techniques, supported by experimental data and detailed protocols to aid researchers in its validation and implementation.
Performance Comparison
The spectrophotometric pH method with m-Cresol Purple distinguishes itself through superior precision and accuracy, especially when using a purified form of the dye. Below is a summary of its performance characteristics compared to the conventional glass electrode and another common pH indicator, Phenol Red.
| Parameter | Spectrophotometric Method with m-Cresol Purple | Glass Electrode | Spectrophotometric Method with Phenol Red |
| Precision (pH units) | ±0.0004 to ±0.0022[1][2] | ±0.01 to ±0.18[3] | ±0.002[1] |
| Accuracy (pH units) | ±0.0004 to ±0.01[4][5] | Can be affected by ionic strength, drift, and electrical interference[6][7] | < 0.008 in freshwater applications[1] |
| pH Range | 7.4 - 9.0 (yellow to violet)[8] | Wide range, typically 0 - 14 | 6.8 - 8.2 (yellow to red) |
| Key Advantages | High precision and accuracy, not susceptible to electrical interference, potential for in-situ measurements.[2][6] | Wide pH range, ease of use for routine measurements. | Good precision in its operational range. |
| Key Disadvantages | Requires purified dye for optimal accuracy, limited pH range, potential for dye perturbation of the sample pH.[4][9][10] | Prone to drift, requires frequent calibration, susceptible to electrical interference and issues in low ionic strength solutions.[6][7] | Narrower pH range compared to glass electrodes. |
The Critical Role of m-Cresol Purple Purification
Commercial preparations of m-Cresol Purple can contain impurities that significantly impact the accuracy of pH measurements, with deviations as large as 0.018 pH units having been observed.[4] Purification of the dye, typically through High-Performance Liquid Chromatography (HPLC), is crucial for achieving the highest level of accuracy.[4][5][10] Using purified mCP ensures that measurements are independent of the dye's vendor and batch, leading to highly consistent and comparable results.[4][11] With purified mCP, pH differences between various purified batches are within ±0.0004 pH units.[4][5]
Experimental Protocol for Validation
This section outlines a detailed methodology for the validation of the spectrophotometric pH method using m-Cresol Purple.
1. Purification of m-Cresol Purple (if necessary)
For applications demanding the highest accuracy, purification of commercially available m-Cresol Purple is recommended. A common method is preparative HPLC.[4][5]
2. Preparation of m-Cresol Purple Stock Solution
A stock solution of purified m-Cresol Purple (e.g., 2 mM) is prepared in deionized water.[12] The pH of the stock solution should be adjusted to be close to the expected pH of the samples to minimize perturbation upon addition.[13]
3. Spectrophotometric Measurement
-
Instrumentation: A high-quality spectrophotometer with good wavelength accuracy and linearity is required.[4][10] The sample cell should be thermostatted to maintain a constant temperature, as the dye's absorbance is temperature-dependent.[2][10]
-
Procedure:
-
Place the sample solution in a cuvette of a known path length (e.g., 10 cm).[2][10]
-
Record a baseline absorbance spectrum of the sample without the indicator dye.
-
Add a small, precise volume of the m-Cresol Purple stock solution to the sample and mix thoroughly.
-
Measure the absorbance at two wavelengths: 434 nm (corresponding to the acidic form of the indicator) and 578 nm (corresponding to the basic form).[4][10] A third wavelength, typically around 730 nm, is often measured for a baseline correction.[2][13]
-
Measure the temperature of the sample to at least ±0.1°C.[13]
-
4. pH Calculation
The pH is calculated from the ratio of the absorbances at the two peak wavelengths using the following equation:
pH = pK_a + log_{10} \frac{R - e_1}{e_2 - R \cdot e_3}
Where:
-
R is the ratio of the absorbances (A578 / A434) after baseline correction.
-
pK_a is the acid dissociation constant of m-Cresol Purple at the measurement temperature and salinity.
-
e1 , e2 , and e3 are molar absorptivity ratios that are also dependent on temperature and salinity.[4]
The precise values for pK_a and the molar absorptivity ratios for purified m-Cresol Purple under various conditions of temperature and salinity have been extensively characterized and are available in the scientific literature.[4][14]
5. Validation against a Certified Method
To validate the method, the spectrophotometrically determined pH values should be compared against those obtained from a certified reference material or a calibrated glass electrode in well-buffered solutions.
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationship between the different pH measurement methods, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.umt.edu [scholarworks.umt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.pdx.edu [web.pdx.edu]
- 8. gspchem.com [gspchem.com]
- 9. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. repository.library.noaa.gov [repository.library.noaa.gov]
- 12. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 13. goa-on.org [goa-on.org]
- 14. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
A Researcher's Guide to pH Sensor Intercalibration Using m-Cresol Purple
For professionals in research, science, and drug development, accurate and precise pH measurement is paramount. This guide provides an objective comparison of the widely used spectrophotometric method for pH sensor intercalibration utilizing m-Cresol (B1676322) Purple (mCP) against traditional potentiometric methods. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable pH measurement strategy for your laboratory.
Performance Comparison: Spectrophotometric vs. Potentiometric pH Measurement
The intercalibration of pH sensors often involves comparing a sensor, such as a glass electrode or an Ion-Sensitive Field-Effect Transistor (ISFET), against a highly accurate and precise reference method. The use of purified m-Cresol Purple as a spectrophotometric standard has become a cornerstone for such calibrations, particularly in marine and brackish water studies.[1][2][3][4][5][6]
| Parameter | Spectrophotometric Method (using m-Cresol Purple) | Potentiometric Method (e.g., Glass Electrode) |
| Principle | Change in light absorbance of the pH indicator dye (m-Cresol Purple) at specific wavelengths. | Measurement of the electrical potential difference between a pH electrode and a reference electrode. |
| Precision | High, typically between ±0.0004 and ±0.001 pH units.[1] | Variable, generally lower than spectrophotometric methods. |
| Accuracy | High, but dependent on the purity of the m-Cresol Purple. Impurities can lead to significant errors.[7][8] | Dependent on frequent and proper calibration with standard buffer solutions.[9][10][11] |
| Calibration | Relies on the well-characterized dissociation constants of the purified dye. Does not require periodic calibration in the traditional sense.[1] | Requires frequent calibration (daily to weekly) using at least two, preferably three, standard buffer solutions (e.g., pH 4, 7, and 10).[9][10][11] |
| Response Time | Fast, suitable for high-throughput and in-situ measurements. | Slower response time, can be affected by electrode drift. |
| Salinity Effects | Can be accurately accounted for with appropriate characterization of the dye in different matrices.[3][5][6] | Subject to liquid junction potential errors that can be influenced by salinity, leading to inconsistencies if not properly addressed.[1][3][5][6] |
| Temperature Effects | Can be precisely corrected for using established equations.[2][3][5][6] | Requires temperature compensation, either manually or with an automatic temperature compensation (ATC) probe. |
| Interferences | Turbidity and other colored compounds in the sample can interfere with absorbance measurements. | Can be affected by other ions in the solution and fouling of the electrode membrane. |
Experimental Protocol: Intercalibration of a pH Electrode using m-Cresol Purple
This protocol outlines the spectrophotometric calibration of a glass pH electrode in a seawater sample.
Materials:
-
Spectrophotometer (diode array or similar)
-
Water-jacketed cell holder for temperature control
-
pH electrode and meter
-
Purified m-Cresol Purple (mCP) stock solution (~2 mM)
-
Seawater sample
-
0.1 M HCl solution (adjusted to the ionic strength of the seawater)
-
Stirring mechanism (e.g., overhead stirrer)
-
Thermostatted water bath
Procedure:
-
System Equilibration: Thermostat the seawater sample and the spectrophotometer cell to the desired temperature (e.g., 25 ± 0.05 °C).[1]
-
Blank Measurement: Fill the spectrophotometer cell with the seawater sample without any indicator dye. Record the absorbance spectrum to be used as a blank.
-
Indicator Addition: Add a known volume of the purified mCP stock solution to the seawater sample to achieve a final concentration in the range of 2.5 × 10⁻⁶ to 4.2 × 10⁻⁶ M.[1][12] Mix thoroughly.
-
Initial Measurements:
-
Place the pH electrode in the seawater-mCP solution and record the potential (in millivolts).
-
Measure the absorbance of the solution at the absorbance maxima of the acidic (λ₁) and basic (λ₂) forms of m-Cresol Purple, which are 434 nm and 578 nm, respectively. A baseline correction is typically made using the absorbance at 730 nm.[1]
-
-
Titration:
-
incrementally add small volumes of the 0.1 M HCl solution to the seawater sample to induce changes in pH.
-
After each addition and ensuring complete mixing (approximately 90 seconds), repeat the potentiometric and spectrophotometric measurements.[1]
-
Continue this process to obtain a range of pH values, typically between 7.0 and 8.1, which is the optimal range for mCP.[1][3][5][6]
-
-
Data Analysis:
-
Calculate the spectrophotometric pH for each titration point using the measured absorbance ratios and established equations that account for temperature and salinity.
-
Plot the measured electrode potential (Eₓ) against the calculated spectrophotometric pH.
-
Perform a linear regression on the data. The slope of this line (g') will indicate whether the electrode is behaving in a Nernstian manner (ideal slope is approximately 59.16 mV/pH unit at 25 °C), and the intercept (E₀) can be used for subsequent pH calculations from potentiometric readings.[1]
-
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the intercalibration of a pH electrode using m-Cresol Purple.
Caption: Relationship between pH, m-Cresol Purple forms, and spectrophotometric measurement.
Conclusion
The intercalibration of pH sensors using purified m-Cresol Purple offers a robust, highly precise, and accurate alternative to traditional buffer-based calibrations. While potentiometric methods remain valuable for many applications, the spectrophotometric approach provides a superior level of confidence in the data, which is critical for sensitive research and development activities. The choice of method should be guided by the specific requirements for precision and accuracy, as well as the nature of the samples being analyzed. For applications demanding the highest quality pH data, the m-Cresol Purple spectrophotometric method is the recommended standard for intercalibration.
References
- 1. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 3. Spectrophotometric calibration of pH electrodes in seawater using purified m-cresol purple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.lib.usf.edu [pure.lib.usf.edu]
- 6. Spectrophotometric calibration of pH electrodes in seawater using purified m-cresol purple. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detection of impurities in m-cresol purple with SIMCA for the quality control of spectrophotometric pH measurements in seawater | NIST [nist.gov]
- 9. atlas-scientific.com [atlas-scientific.com]
- 10. knowledge.hannainst.com [knowledge.hannainst.com]
- 11. pH Meter Calibration Problems? Check Out These 12 Tips! [ysi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Critical Role of Purity in m-Cresol Purple for Accurate pH Measurement in Low-Nutrient Seawater
The accuracy of spectrophotometric pH measurements in low-nutrient (oligotrophic) seawater using m-Cresol Purple (mCP) is fundamentally dependent on the purity of the indicator dye. While low nutrient concentrations themselves do not appear to directly interfere with the dye's performance, impurities within commercial mCP preparations can introduce significant errors, leading to inaccurate and unreliable pH readings. This guide provides a comprehensive comparison of purified and unpurified mCP, supported by experimental data and detailed protocols, to underscore the importance of purification for researchers and scientists in oceanography and drug development.
Performance Comparison: Purified vs. Unpurified m-Cresol Purple
Spectrophotometric methods utilizing purified mCP offer superior precision for seawater pH measurements compared to potentiometric methods.[1] However, the presence of impurities in commercially available mCP can lead to significant pH measurement errors. These impurities often absorb light at the same wavelengths used to determine pH, causing a bias in the results.[2][3][4][5][6]
| Performance Metric | Purified m-Cresol Purple | Unpurified m-Cresol Purple | Significance in Low-Nutrient Seawater |
| Accuracy | High, with errors as low as ±0.0004 pH units.[3] | Low, with potential errors as large as 0.01 to 0.02 pH units.[3][7] | High accuracy is crucial for detecting subtle pH changes in stable open-ocean environments. |
| Precision | High, with reproducibility typically between 0.0004 and 0.001 pH units for laboratory measurements. | Precision can be good, but the measurement is inaccurately biased. | High precision is necessary to distinguish small natural pH variations from long-term trends. |
| pH-dependent Error | Minimal when properly purified. | Significant, with errors increasing at higher pH values (e.g., typical surface seawater pH of ~8.1).[3] | As surface low-nutrient waters often have higher pH, the error from impurities is more pronounced. |
| Inter-batch Variability | Consistent results between different purified batches. | High variability between batches from the same or different manufacturers.[3][6] | Lack of consistency with unpurified dye hinders comparability of data from different studies or time points. |
Experimental Protocols
Achieving accurate pH measurements in low-nutrient seawater necessitates a meticulous experimental approach, beginning with the purification of the mCP dye.
Experimental Workflow for Accurate Seawater pH Measurement
References
- 1. goa-on.org [goa-on.org]
- 2. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.lib.usf.edu [pure.lib.usf.edu]
- 5. Purification and characterization of meta-cresol purple for spectrophotometric seawater pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
A Comparative Guide to the Performance of m-Cresol Purple for pH Measurement in Brackish Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of m-Cresol Purple's (mCP) performance as a pH indicator in brackish water samples against other methodologies. The information presented is based on experimental data to assist researchers in making informed decisions for their specific applications.
Performance Overview
m-Cresol Purple is a widely used sulfonephthalein indicator dye for the spectrophotometric measurement of pH in marine and estuarine environments. Its popularity stems from its high precision and the simplicity of the measurement technique.[1][2] However, the accuracy of pH measurements using mCP is highly dependent on the purity of the dye and the proper characterization of its chemical properties at the specific temperature and salinity of the sample.[1][2][3][4]
The Critical Role of Dye Purity
Commercially available m-Cresol Purple often contains impurities that can lead to significant errors in pH measurements, with deviations as large as 0.018 pH units.[1][2] High-performance liquid chromatography (HPLC) is the recommended method for purifying mCP to achieve accurate and reproducible results.[1][2] Using purified mCP from different sources has been shown to yield pH measurements that are consistent within ±0.0012 pH units.[5]
Performance in Brackish Water
Brackish waters, characterized by their variable and often lower salinity (typically 5-20), present a unique challenge for pH measurements. The dissociation constant of mCP is dependent on salinity, necessitating specific characterizations for this environment.[3][6] Studies have successfully characterized purified mCP for use in brackish water, enabling high-precision pH measurements.[3][6] However, the lower buffering capacity of some brackish waters can make them more susceptible to pH changes upon the addition of the indicator dye solution, a phenomenon known as dye perturbation, which must be corrected for.[7][8]
Comparison with Alternative Methods
While spectrophotometric pH measurement with mCP is a reference method, other techniques are available, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Precision (pH units) |
| m-Cresol Purple Spectrophotometry | Colorimetric; based on the absorbance ratio of the acidic and basic forms of the dye.[1] | High precision and accuracy, rapid measurements.[1][2] | Requires dye purification, susceptible to dye perturbation effects, temperature and salinity dependent.[1][7] | ±0.0004 - ±0.002 |
| Glass Electrode Potentiometry | Potentiometric; measures the voltage difference between a pH electrode and a reference electrode. | Direct pH reading, widely available. | Requires frequent calibration, susceptible to drift and fouling, lower precision in variable salinity waters.[4] | ±0.01 |
| Thymol Blue Spectrophotometry | Colorimetric; similar principle to mCP but with a different pH range. | Can be used in estuarine waters. | Less characterized for a wide range of salinities compared to mCP.[9] | ±0.0005 (high salinity) - ±0.002 (low salinity)[9] |
Experimental Protocols
Purification of m-Cresol Purple (mCP)
Objective: To remove impurities from commercial mCP that can interfere with accurate pH measurements.
Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for mCP purification.[1][2]
-
HPLC System: A preparative HPLC system equipped with a photodiode array detector is used.[2][10]
-
Column: A mixed-mode column, such as a Primesep B2, is effective for separating mCP from its impurities.[2][10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a buffer like trifluoroacetic acid is typically used.[2]
-
Procedure:
-
Dissolve the unpurified mCP in the mobile phase.
-
Inject the solution into the HPLC system.
-
Collect the fraction corresponding to the pure mCP peak, identified by its characteristic retention time and absorbance spectrum.
-
Remove the solvent from the collected fraction using a rotary evaporator to obtain the purified mCP in solid form.[2]
-
Spectrophotometric pH Measurement in Brackish Water
Objective: To determine the pH of a brackish water sample using purified mCP.
Materials:
-
Purified mCP stock solution (typically 2 mM in deionized water or a NaCl solution of similar ionic strength to the samples).[6][11]
-
Quartz cuvettes (typically 10 cm path length).[1]
-
Temperature probe.[5]
-
Brackish water sample.
Procedure:
-
Equilibrate the water sample to a known and stable temperature in the thermostatted cell holder.[5]
-
Measure the absorbance of the sample without the indicator dye at the analytical wavelengths (434 nm and 578 nm) and a baseline wavelength (e.g., 740 nm) to serve as a blank.[5]
-
Add a small, known volume of the purified mCP stock solution to the water sample.[4]
-
Gently mix the solution to ensure homogeneity.
-
Measure the absorbance of the sample with the indicator at the same wavelengths.[1]
-
Calculate the absorbance ratio (R = A578 / A434).
-
Calculate the pH using the following equation, which incorporates the temperature and salinity-dependent dissociation constant (K2) and molar absorptivity ratios (e1, e3/e2) of the purified mCP:[1]
pH = -log(K₂ * e₂) + log((R - e₁) / (1 - R * (e₃ / e₂)))
-
Apply a correction for the pH perturbation caused by the addition of the dye. This is often done by performing a second dye addition and extrapolating back to zero dye addition.[7]
Experimental Workflow
Caption: Experimental workflow for spectrophotometric pH measurement in brackish water using m-Cresol Purple.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. Frontiers | Metrology of pH Measurements in Brackish Waters—Part 2: Experimental Characterization of Purified meta-Cresol Purple for Spectrophotometric pHT Measurements [frontiersin.org]
- 7. Purified meta-Cresol Purple dye perturbation: How it influences spectrophotometric pH measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. goa-on.org [goa-on.org]
A Researcher's Guide to Commercial m-Cresol Purple: A Comparative Analysis for Accurate pH Measurement
For researchers, scientists, and professionals in drug development, the accuracy of pH measurements is paramount. While m-Cresol Purple is a widely used pH indicator, significant variations between commercial batches can compromise experimental integrity. This guide provides a comprehensive comparison of m-Cresol Purple from various commercial sources, emphasizing the critical role of purity and offering detailed experimental protocols for in-house validation.
The performance of m-Cresol Purple is directly linked to its purity. Impurities, which can vary between manufacturers and even between different lots from the same supplier, can lead to substantial inaccuracies in pH determination.[1][2] Studies have shown that pH measurements using unpurified m-Cresol Purple can result in deviations as large as 0.01 to 0.018 pH units.[1] Consequently, for high-precision applications, purification of the dye is strongly recommended.
Performance Comparison of Commercial Batches
A key study evaluated unpurified m-Cresol Purple from seven different vendors against a purified reference standard. The results, summarized in the table below, highlight the significant impact of impurities on pH measurement accuracy.
Table 1: Comparison of pH Deviations for Unpurified and Purified m-Cresol Purple from Various Vendors
| Vendor | pH Deviation (Unpurified) | pH Deviation (Purified) |
| Acros Organics | (Reference) | (Reference) |
| Vendor B | Up to +0.010 pH units | ±0.0004 pH units |
| Vendor C | Up to +0.018 pH units | ±0.0004 pH units |
| Vendor D | Significant deviations | ±0.0004 pH units |
| Vendor E | Significant deviations | ±0.0004 pH units |
| Vendor F | Significant deviations | ±0.0004 pH units |
| Vendor G | Significant deviations | ±0.0004 pH units |
| Vendor H | Significant deviations | ±0.0004 pH units |
| Data sourced from a study comparing unpurified and subsequently purified m-Cresol Purple batches to a purified Acros Organics reference.[1] |
As the data clearly indicates, once purified, the performance of m-Cresol Purple from all tested vendors became remarkably consistent, with pH differences falling within a narrow range of ±0.0004 pH units.[1] This underscores the necessity of either purchasing pre-purified m-Cresol Purple or implementing a purification protocol in the laboratory.
Experimental Protocols for Quality Assessment
To ensure the reliability of pH measurements, it is crucial to validate the quality of the m-Cresol Purple used. Below are detailed protocols for the purification and comparative analysis of different commercial batches.
HPLC Purification of m-Cresol Purple
High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying m-Cresol Purple.[1][2] This method effectively separates the pure dye from its impurities.
Materials and Equipment:
-
Preparative HPLC system with a photodiode array detector
-
Mobile Phase: 70% acetonitrile (B52724) and 30% water with 0.05% trifluoroacetic acid[2]
-
Commercial m-Cresol Purple
-
Rotary evaporator
Procedure:
-
Dissolve the commercial m-Cresol Purple in the mobile phase.
-
Optimize the separation conditions using an analytical HPLC column.
-
Perform preparative HPLC to separate the pure m-Cresol Purple fraction, which typically has a retention time of approximately 20 minutes and shows absorption peaks at 406 nm and 529 nm in the mobile phase.[1]
-
Collect the pure fraction.
-
Remove the mobile phase using a rotary evaporator to obtain the purified m-Cresol Purple in its solid, acidic form.[3]
References
A Comparative Guide to Uncertainty Analysis of pH Measurements with m-Cresol Purple
For researchers, scientists, and drug development professionals, accurate pH measurement is a critical parameter that can significantly influence experimental outcomes. While various methods exist for pH determination, the use of the indicator dye m-Cresol (B1676322) Purple (mCP) in spectrophotometry has become a cornerstone for high-precision applications, particularly in marine chemistry and oceanography. This guide provides an objective comparison of spectrophotometric pH measurements using m-Cresol Purple with alternative methods, supported by experimental data and detailed protocols.
Comparison of pH Measurement Methodologies
The selection of a pH measurement technique depends on the required accuracy, precision, and the nature of the sample. The following table summarizes the performance of three common methods: spectrophotometry with m-Cresol Purple, potentiometry with a glass electrode, and Ion-Sensitive Field-Effect Transistor (ISFET) sensors.
| Parameter | Spectrophotometry with m-Cresol Purple | Potentiometric Glass Electrode | ISFET Sensor |
| Precision | High (±0.0005 to ±0.001 pH units)[1] | Moderate (±0.01 to ±0.02 pH units)[2] | High (comparable to spectrophotometry)[3] |
| Accuracy | High (±0.003 to ±0.005 pH units with purified dye)[3] | Lower (errors can be > 0.1 pH units without proper calibration)[2] | High (within ±0.005 pH of validation samples)[4] |
| Primary Sources of Uncertainty | Indicator purity, temperature control, baseline drift, spectrophotometer wavelength accuracy[5][6][7][8] | Electrode drift, liquid junction potential, temperature compensation, calibration buffer accuracy[2][5][9] | Sensor drift, biofouling, temperature effects, calibration stability[4][9] |
| Advantages | High precision and accuracy, not susceptible to drift in the same way as electrodes.[1] | Relatively inexpensive and easy to use for routine measurements. | In-situ and continuous measurements, robust for field deployments.[4] |
| Disadvantages | Requires a spectrophotometer, sensitive to indicator impurities, discrete sampling.[1][6] | Prone to drift, requires frequent calibration, fragile glass bulb.[2][9] | Can be affected by biofouling, requires conditioning in the sample matrix.[4] |
The Critical Role of m-Cresol Purple Purity
The accuracy of spectrophotometric pH measurements is heavily dependent on the purity of the m-Cresol Purple indicator dye.[1][6] Commercially available mCP can contain impurities that absorb light at the analytical wavelengths, leading to significant measurement errors.[6] Studies have shown that pH measurements made with unpurified indicator could have errors as large as 0.02 pH units.[1]
To address this, purification methods using High-Performance Liquid Chromatography (HPLC) have been developed.[1] For measurements requiring the highest accuracy, using purified mCP is the recommended approach.[10] Alternatively, correction models can be applied to measurements made with unpurified dye by determining the absorbance contribution of the impurities.[10]
Experimental Protocol: Spectrophotometric pH Measurement with m-Cresol Purple
This protocol outlines the key steps for determining pH using m-Cresol Purple with a spectrophotometer.
1. Preparation of m-Cresol Purple Indicator Solution:
-
A 2 mmol L-1 solution of m-cresol purple is prepared in a sodium chloride matrix to match the ionic strength of the sample (e.g., seawater).[11][12]
-
The pH of the dye solution is adjusted to be in a similar range to the sample pH, typically around 7.9 ± 0.1.[11][12]
2. Sample Preparation and Temperature Equilibration:
-
The water sample should be handled with minimal gas exchange to prevent changes in pH.[11]
-
The sample is brought to a constant and known temperature, typically 25.0 °C (± 0.1 °C), by placing it in a thermostated water bath.[11]
3. Spectrophotometric Measurement:
-
A baseline absorbance reading of the sample without the indicator is taken in a cuvette at three wavelengths: 730 nm (for baseline correction), 578 nm (absorbance maximum of the basic form, I²⁻), and 434 nm (absorbance maximum of the acidic form, HI⁻).[11]
-
A precise volume of the m-Cresol Purple indicator solution is added to the sample in the cuvette.
-
The absorbance of the sample with the indicator is then measured at the same three wavelengths.[11]
4. pH Calculation:
-
The pH is calculated using the following equation, which relates the ratio of the absorbances at 578 nm and 434 nm to the pKa of the indicator and the extinction coefficients of its acidic and basic forms.[12]
-
The ratio of the concentrations of the indicator's basic ([I²⁻]) and acidic ([HI⁻]) forms is determined from the absorbance measurements.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, the chemical principle of m-Cresol Purple, and the metrological traceability of pH measurements.
Caption: Experimental workflow for spectrophotometric pH measurement.
Caption: Chemical equilibrium of m-Cresol Purple indicator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quality of pH Measurements in the NODC Data Archives [pmel.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. seabird.com [seabird.com]
- 5. hyperquad.co.uk [hyperquad.co.uk]
- 6. Detection of impurities in m-cresol purple with Soft Independent Modeling of Class Analogy for the quality control of spectrophotometric pH measurements in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aelabgroup.com [aelabgroup.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. goa-on.org [goa-on.org]
- 12. goa-on.org [goa-on.org]
The Critical Role of Certified m-Cresol Purple in Ocean Acidification Research: A Comparative Guide
Accurate and precise pH measurements are paramount in ocean acidification research to monitor the ongoing changes in seawater chemistry. The spectrophotometric method, utilizing the indicator dye m-Cresol Purple (mCP), is a widely adopted and highly precise technique. However, the accuracy of this method is critically dependent on the purity of the mCP used. This guide provides a comprehensive comparison of purified versus unpurified m-Cresol Purple, detailing the experimental protocols for its certification and use, and underscoring the necessity of purification for obtaining reliable oceanographic data.
Commercial preparations of m-Cresol Purple often contain impurities that can significantly bias pH measurements, leading to inaccurate assessments of ocean acidification trends.[1][2][3][4] Research has consistently demonstrated that these impurities interfere with the absorbance spectrum of the indicator, resulting in pH deviations that can be as large as 0.02 pH units.[4][5] This discrepancy is particularly pronounced in higher pH surface waters, which are critical for monitoring the impact of anthropogenic carbon dioxide uptake.[4][5] Therefore, the certification of m-Cresol Purple through purification is not merely a recommendation but a mandatory step for researchers seeking to produce high-quality, comparable data on a global scale.[5][6]
Performance Comparison: Purified vs. Unpurified m-Cresol Purple
The use of unpurified m-Cresol Purple can introduce significant errors in seawater pH measurements. The following table summarizes the quantitative impact of impurities on the accuracy of pH readings as reported in the literature.
| Parameter | Unpurified m-Cresol Purple | Purified m-Cresol Purple | Reference |
| pH Deviation (at pH ~8.2) | As large as 0.018 pH units | N/A (serves as the reference) | [5] |
| pH Deviation (at pH ~7.4) | As large as 0.010 pH units | N/A (serves as the reference) | [5] |
| Average pH Difference in TRIS buffer | 8.031 ± 0.006 | 8.058 ± 0.006 | [1] |
| Consistency between batches | Variable, with significant pH-dependent errors | Consistent to ±0.0012 (95% C.I.) when properly purified | [7] |
Experimental Protocols
Purification of m-Cresol Purple via High-Performance Liquid Chromatography (HPLC)
The most effective method for purifying m-Cresol Purple is High-Performance Liquid Chromatography (HPLC).[1][2][5][6] This technique separates the mCP from its impurities, allowing for the collection of a pure indicator.
Methodology:
-
System Preparation: An HPLC system equipped with a preparative C18 reversed-phase column is used.[1][2] The system includes a pump, an injector, a column oven, a photodiode array detector, and a fraction collector.[5][6]
-
Mobile Phase: A common mobile phase consists of a mixture of Milli-Q water and acetonitrile (B52724) (e.g., 85% Milli-Q water and 15% CH3CN) with the pH adjusted to 8.0.[1][2] Another described mobile phase is 70% acetonitrile and 30% H2O with 0.05% trifluoroacetic acid.[5]
-
Sample Preparation: The commercial m-Cresol Purple sodium salt is dissolved in Milli-Q water to create a stock solution (e.g., 0.01 M).[1]
-
Injection and Separation: The mCP solution is injected into the HPLC system. The different components of the solution travel through the column at different rates, allowing for the separation of the pure mCP from impurities.[5][6]
-
Fraction Collection: The detector monitors the eluate, and the fraction corresponding to the pure mCP peak is collected.[6] The retention time for purified mCP is a key identifier (e.g., 4.65 ± 0.005 min under specific conditions).[1][2]
-
Preconcentration: The collected fractions of purified mCP are often combined and the solvent is removed, typically using a rotary evaporator, to yield the purified mCP in solid form.[1][2][6]
-
Final Preparation: The purified mCP is then dissolved in a suitable solvent, such as a 0.7 M NaCl solution with the pH adjusted to approximately 8.0, to create a stock solution for pH measurements.[1]
Spectrophotometric Measurement of Seawater pH
Once the m-Cresol Purple has been purified and certified, it can be used for accurate spectrophotometric pH measurements of seawater samples.
Methodology:
-
Sample Temperature Equilibration: Seawater samples are brought to a constant and known temperature (e.g., 25.0 ± 0.1 °C) using a thermostatic water bath.[1]
-
Spectrophotometer Setup: A high-quality spectrophotometer is used. Absorbance measurements are typically made at two wavelengths: 434 nm and 578 nm, with a baseline correction at a non-absorbing wavelength (e.g., 730 nm).[3][7]
-
Blank Measurement: A cuvette is filled with the seawater sample, and a blank absorbance reading is taken.[5]
-
Indicator Addition: A small, precise volume of the purified mCP solution is added to the seawater sample in the cuvette.[5][7]
-
Absorbance Measurement: The absorbance of the sample with the added indicator is measured at the specified wavelengths.[3][7]
-
pH Calculation: The pH of the seawater sample is calculated from the ratio of the absorbances at the two wavelengths (R = A578 / A434), along with the temperature and salinity of the sample, using established equations.[3][4]
Certification Workflow
The following diagram illustrates the logical workflow for the certification and use of m-Cresol Purple in ocean acidification research, from the initial procurement of the commercial product to the final, accurate pH determination.
Caption: Workflow for m-Cresol Purple Certification.
Conclusion
The integrity of ocean acidification research relies on the accuracy of seawater pH measurements. While spectrophotometry with m-Cresol Purple is a powerful technique, the presence of impurities in commercial dyes poses a significant threat to data quality. The evidence overwhelmingly supports the necessity of purifying m-Cresol Purple before its use in research. By adhering to standardized purification and measurement protocols, the scientific community can ensure the generation of high-quality, comparable, and reliable data essential for understanding and addressing the challenges of ocean acidification. The long-term stability of properly purified and stored mCP solutions further enhances the value of this certification process, allowing for consistent measurements over extended periods.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. news-oceanacidification-icc.org [news-oceanacidification-icc.org]
- 3. Purification and characterization of meta-cresol purple for spectrophotometric seawater pH measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Proper Disposal of m-Cresol Purple Sodium Salt: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of m-Cresol Purple sodium salt, ensuring the protection of personnel and the environment. This document provides immediate, procedural steps for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
This compound is a common pH indicator used in laboratory settings. While it is generally not classified as a hazardous substance, proper disposal is crucial to maintain a safe working environment and comply with regulatory standards. Adherence to established protocols minimizes risks and prevents environmental contamination.
Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In the case of handling the powder form, avoid dust formation and ensure adequate ventilation.
Quantitative Data
No specific quantitative data regarding toxicity, bioaccumulation, or environmental hazards of this compound is readily available in the reviewed safety data sheets. The information provided is primarily qualitative.
| Parameter | Value |
| Acute Toxicity | No information available[1] |
| Aquatic Toxicity | Shall not be classified as hazardous to the aquatic environment[2] |
| Bioaccumulation Potential | Data not available[2] |
| Persistence and Degradability | Not established[3] |
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure the space is well-ventilated.
-
Containment: For solid spills, sweep up the material carefully to avoid creating dust.
-
Collection: Place the swept-up solid into a sealed, appropriately labeled container for disposal.
-
Cleaning: After the material has been collected, clean the spill site with water.
Disposal Procedures
The primary recommendation for the disposal of this compound is to follow local, state, and federal regulations. One commonly referenced method is the Flinn Scientific Suggested Disposal Method #26a, which pertains to the disposal of non-hazardous chemical waste in a landfill.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
The following diagram outlines the general workflow for the proper disposal of this compound.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were cited in the safety data sheets, the general principle of landfilling non-hazardous waste (Flinn Method #26a) is a standard procedure. This involves securely packaging the chemical waste to prevent leakage and labeling it clearly before it is collected by a licensed waste management company. For contaminated waste, protocols for hazardous waste disposal, as determined by the nature of the contaminants, must be followed. This typically involves segregation, specific containerization, and documentation as per institutional and regulatory requirements.
References
Safeguarding Your Research: A Guide to Handling m-Cresol Purple Sodium Salt
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of m-Cresol Purple sodium salt, a common laboratory reagent. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. The following table summarizes the recommended safety measures.
| Equipment/Control | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses.[1][2] | To prevent eye contact with dust or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] | To prevent skin contact. |
| Respiratory Protection | N95 dust mask (for solid form). | To prevent inhalation of dust particles. |
| Skin and Body Protection | Laboratory coat.[4] | To protect skin and clothing from contamination. |
| Engineering Controls | Work in a well-ventilated area or under a chemical fume hood.[1] | To minimize inhalation of airborne particles. |
| Hygiene Measures | Wash hands thoroughly after handling.[1][5] | To prevent accidental ingestion or contamination. |
Procedural Guidance for Safe Handling and Disposal
Following a step-by-step procedure is crucial for minimizing exposure and ensuring the safe use of this compound.
Handling Protocol:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Preparation of Solutions (if applicable) :
-
Use : During use, avoid contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the laboratory area.[1]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep it away from strong oxidizing agents.[1][6]
Disposal Plan:
The disposal of this compound and its waste must comply with local, state, and federal regulations.
-
Solid Waste : Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste :
-
For small quantities of dilute solutions, some sources suggest they may be flushed down the drain with a large excess of water.[2] However, it is imperative to consult and adhere to your institution's and local wastewater regulations before doing so.
-
For larger quantities or concentrated solutions, collect the waste in a labeled, sealed container.
-
-
Final Disposal : Arrange for the disposal of chemical waste through a licensed disposal company.[4] Do not dispose of solid this compound in the regular trash.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6] |
Spill Response:
In case of a spill, evacuate unnecessary personnel from the area. For small spills of the solid, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[1] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure the area is well-ventilated.[1]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. riccachemical.com [riccachemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. m-Cresol Purple SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
